molecular formula C9H13ClN2 B598060 2-(Pyrrolidin-3-yl)pyridine hydrochloride CAS No. 1198416-89-5

2-(Pyrrolidin-3-yl)pyridine hydrochloride

Cat. No.: B598060
CAS No.: 1198416-89-5
M. Wt: 184.667
InChI Key: BRGMUTQBWJJNDS-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, serving as a key heterocyclic building block. This compound features a pyridine ring linked to a pyrrolidine ring, a structural motif prevalent in biologically active molecules. The pyridine scaffold is a privileged structure in drug discovery, valued for its ability to improve water solubility and its profound impact on the pharmacological activity of molecules . The incorporation of a pyrrolidine ring further enhances the molecular complexity and potential for diverse interactions, making this hybrid structure a versatile intermediate. The primary research application of this compound is as a precursor in the synthesis of more complex molecules for drug discovery. Pyridine derivatives are ubiquitous in therapeutics, found in antibiotics like isoniazid, anti-ulcer agents like esomeprazole, and antihistamines like Triprolidine hydrochloride, which itself contains both pyridine and pyrrolidine groups . Researchers can utilize the basic nitrogen atoms and the reactive sites on this scaffold to develop novel compounds targeting a range of diseases. Its mechanism of action is not intrinsic but is defined by the final molecule it helps to create, which can interact with enzymes and proteins through hydrogen bonding, π-π stacking, and coordination with metals . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-3-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGMUTQBWJJNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672824
Record name 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-89-5
Record name Pyridine, 2-(3-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198416-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This guide provides a comprehensive overview based on the known properties of its free base, its close structural isomer 3-(Pyrrolidin-2-yl)pyridine (nornicotine), and general principles of medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, most notably nicotine and its metabolites. The pyrrolidinyl-pyridine scaffold is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of physiological and pathological processes. This document aims to provide a detailed technical overview of the basic properties of this compound, including its physicochemical characteristics, a plausible synthetic route, and its likely pharmacological profile based on related compounds.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize the available computed data for the free base, 2-(Pyrrolidin-3-yl)pyridine, and experimental and computed data for its isomer, 3-(Pyrrolidin-2-yl)pyridine (nornicotine), which can provide valuable insights into the expected properties of the target compound.

Table 1: Physicochemical Properties of 2-(Pyrrolidin-3-yl)pyridine (Free Base)

PropertyValueSource
Molecular FormulaC₉H₁₂N₂PubChem
Molecular Weight148.20 g/mol PubChem
XLogP30.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Exact Mass148.100048391 DaPubChem
Topological Polar Surface Area24.9 ŲPubChem
Heavy Atom Count11PubChem
Complexity125PubChem

Table 2: Physicochemical Properties of 3-(Pyrrolidin-2-yl)pyridine (Nornicotine - Isomer)

PropertyValueSource
Molecular FormulaC₉H₁₂N₂PubChem[1]
Molecular Weight148.20 g/mol PubChem[1]
Boiling Point270 °CHMDB
logP0.17HANSCH,C ET AL. (1995)
pKa (Strongest Basic)9.09 ± 0.10 (Predicted)Guidechem[2]
Water SolubilityMiscibleO'Neil, M.J. (ed.). The Merck Index (2006)[3]
Density1.0737 g/cm³ at 20 °CO'Neil, M.J. (ed.). The Merck Index (2006)[3]

Table 3: Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₃ClN₂Sigma-Aldrich
Molecular Weight184.67 g/mol Sigma-Aldrich
Physical FormSolidSigma-Aldrich
Purity≥97%Sigma-Aldrich
Storage TemperatureRoom TemperatureSigma-Aldrich

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a potential multi-step synthesis starting from pyridine.

Step 1: Photo-promoted Ring Contraction of Pyridine to a Pyrrolidine Precursor

This step is based on a recently developed method for the synthesis of pyrrolidine derivatives from pyridines.[4][5]

  • Materials: Pyridine, 2-(dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PhMe₂SiBpin), Benzene (anhydrous).

  • Procedure:

    • In a sealed glass tube, a solution of pyridine (1.0 eq) and PhMe₂SiBpin (2.2 eq) in anhydrous benzene is prepared.

    • The solution is photo-irradiated at 365 nm with constant stirring at 25 °C for 10-12 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediate. This intermediate is typically used in the next step without further purification due to its instability.

Step 2: Derivatization and Ring Opening to form a Substituted Pyrrolidine

  • Materials: Crude intermediate from Step 1, Pyridine, Benzoyl chloride, Alumina.

  • Procedure:

    • The crude intermediate is dissolved in a suitable solvent.

    • Pyridine (1.0 eq) and benzoyl chloride (1.05 eq) are added at room temperature for N-benzoylation.

    • The reaction mixture is stirred for 12 hours.

    • The mixture is filtered through a short pad of Celite®, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on alumina to yield the N-benzoyl pyrrolidine derivative.

Step 3: Deprotection and Formation of 2-(Pyrrolidin-3-yl)pyridine

  • Materials: N-benzoyl pyrrolidine derivative from Step 2, a suitable deprotecting agent (e.g., strong acid or base depending on the exact intermediate), appropriate solvents.

  • Procedure:

    • The N-benzoyl group is removed under appropriate deprotection conditions. This may involve acidic or basic hydrolysis.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is worked up by neutralization and extraction with an organic solvent.

    • The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield the free base, 2-(Pyrrolidin-3-yl)pyridine.

Step 4: Formation of the Hydrochloride Salt

  • Materials: 2-(Pyrrolidin-3-yl)pyridine free base, Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol).

  • Procedure:

    • The free base is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

    • A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a solid.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. The proton NMR would show characteristic signals for the pyridine and pyrrolidine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To determine the melting point of the hydrochloride salt, which is an indicator of purity.

Pharmacology and Mechanism of Action

Direct pharmacological data for this compound is not available. However, based on its structural similarity to nornicotine, a known metabolite of nicotine, it is highly likely to act as a nicotinic acetylcholine receptor (nAChR) agonist.[8]

Nornicotine has been shown to be an agonist at several nAChR subtypes, with notable activity at α6 and α7 subunit-containing receptors.[9] Specifically, nornicotine has reported EC₅₀ values of approximately 4 µM for α6-containing nAChRs and 17 µM for α7 nAChRs.[9] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.

Table 4: Agonist Potency of Nornicotine at nAChR Subtypes

nAChR SubtypeEC₅₀ (µM)Reference
α6-containing~4Papke et al., 2007[9]
α7~17Papke et al., 2007[9]

Activation of nAChRs by an agonist like 2-(Pyrrolidin-3-yl)pyridine would lead to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and triggers a cascade of downstream signaling events.

Potential Signaling Pathways

The activation of nAChRs can initiate several intracellular signaling pathways, which are crucial for various cellular processes. The influx of Ca²⁺ is a key event that can lead to the activation of multiple downstream effectors.

Visualizations

Plausible Synthetic Pathway

Synthetic_Pathway Pyridine Pyridine Intermediate1 N-boryl-6-silyl- 2-azabicyclo[3.1.0]hex-3-ene Pyridine->Intermediate1  PhMe₂SiBpin, hv (365 nm) Benzene, 25°C Intermediate2 N-Benzoyl Pyrrolidine Derivative Intermediate1->Intermediate2  1. Benzoyl Chloride, Pyridine 2. Alumina Chromatography FreeBase 2-(Pyrrolidin-3-yl)pyridine (Free Base) Intermediate2->FreeBase  Deprotection (e.g., Acid/Base Hydrolysis) Hydrochloride 2-(Pyrrolidin-3-yl)pyridine Hydrochloride FreeBase->Hydrochloride  HCl in Ether nAChR_Signaling cluster_cytoplasm Cytoplasm nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Depolarization Membrane Depolarization nAChR->Depolarization Agonist 2-(Pyrrolidin-3-yl)pyridine (Agonist) Agonist->nAChR Binds to receptor CaMK Ca²⁺/Calmodulin- dependent Kinases (CaMK) Ca_Influx->CaMK PKC Protein Kinase C (PKC) Ca_Influx->PKC Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Gene_Expression Changes in Gene Expression CaMK->Gene_Expression MAPK MAPK/ERK Pathway PKC->MAPK PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Gene_Expression MAPK->Gene_Expression

References

An In-Depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1198416-89-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide a comprehensive overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public-domain research specifically focused on this hydrochloride salt, this guide also incorporates relevant information on the parent compound, 2-(pyrrolidin-3-yl)pyridine, and contextualizes its potential significance within the broader landscape of pyrrolidine and pyridine-containing therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(Pyrrolidin-3-yl)pyridine and its hydrochloride salt is presented below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 1198416-89-5N/A
Molecular Formula C₉H₁₃ClN₂N/A
Molecular Weight 184.67 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Expected to be soluble in water and polar organic solventsN/A

Synthesis and Manufacturing

A potential synthetic approach could involve the following conceptual workflow:

G cluster_0 General Synthetic Workflow Start Protected Pyrrolidine Precursor Step1 Introduction of Pyridine Moiety Start->Step1 Coupling Reaction Step2 Deprotection Step1->Step2 Acid or Base Cleavage Step3 Salt Formation Step2->Step3 Treatment with HCl End 2-(Pyrrolidin-3-yl)pyridine Hydrochloride Step3->End

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A plausible, though not explicitly documented, synthetic route could involve the coupling of a suitable N-protected 3-halopyrrolidine with a pyridine-derived organometallic reagent, followed by deprotection and salt formation.

  • Coupling Reaction: An N-Boc-3-bromopyrrolidine could be reacted with a pyridyl boronic acid or ester under Suzuki coupling conditions, catalyzed by a palladium complex.

  • Deprotection: The resulting N-Boc-2-(pyrrolidin-3-yl)pyridine would then be subjected to acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to remove the Boc protecting group.

  • Salt Formation: Treatment of the free base, 2-(pyrrolidin-3-yl)pyridine, with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) would yield the desired this compound salt, which could then be isolated by filtration and purified by recrystallization.

Potential Biological Significance and Applications in Drug Discovery

The pyrrolidine and pyridine moieties are prevalent scaffolds in a multitude of biologically active compounds and approved drugs.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a key structural feature in numerous natural products and synthetic pharmaceuticals.[1] Similarly, the pyridine ring is a common pharmacophore that can engage in various biological interactions.[2]

The combination of these two rings in 2-(pyrrolidin-3-yl)pyridine suggests potential interactions with various biological targets. While specific data for the hydrochloride salt is lacking, related structures have shown activity in several therapeutic areas. For instance, derivatives of pyrrolidinyl-pyridines have been investigated as nicotinic acetylcholine receptor (nAChR) modulators, which are implicated in cognitive function and neurodegenerative diseases.

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural similarities to known nAChR ligands, a hypothetical signaling pathway that this compound might modulate could involve the cholinergic system.

G cluster_0 Hypothetical Signaling Pathway Ligand 2-(Pyrrolidin-3-yl)pyridine Hydrochloride Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to IonChannel Ion Channel Opening (Na+, Ca2+) Receptor->IonChannel Depolarization Neuronal Depolarization IonChannel->Depolarization Neurotransmitter Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Neurotransmitter CellularResponse Modulation of Cognitive Function Neurotransmitter->CellularResponse

Caption: Hypothetical modulation of a nicotinic acetylcholine receptor signaling pathway.

Analytical Characterization

The characterization of this compound would typically involve a suite of analytical techniques to confirm its identity, purity, and structure.

Table of Analytical Methods:

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H and ¹³C NMR spectra would confirm the connectivity of the pyrrolidine and pyridine rings and the presence of the hydrochloride salt.
Mass Spectrometry (MS) Molecular weight determinationThe mass spectrum would show the molecular ion corresponding to the free base, C₉H₁₂N₂.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic peaks for N-H stretching (amine salt), C-H, and C=N bonds would be expected.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak would indicate a high degree of purity.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery, largely inferred from the established biological importance of its constituent pyrrolidine and pyridine scaffolds. While detailed public information on this specific compound is currently sparse, this guide provides a foundational understanding of its physicochemical properties, potential synthetic routes, and hypothetical biological relevance. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations into this and related compounds.

References

An In-depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Potential Nicotinic Acetylcholine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic amine with potential pharmacological activity. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on its structural analogs to present its chemical properties, a plausible synthetic route, and potential biological activity. The primary focus is on its potential interaction with nicotinic acetylcholine receptors (nAChRs), a critical target in drug discovery for various neurological and psychiatric disorders. This guide includes detailed, generalized experimental protocols for characterizing such a ligand and visual representations of experimental workflows and potential signaling pathways.

Chemical Structure and Properties

2-(Pyrrolidin-3-yl)pyridine is a small molecule featuring a pyridine ring linked to a pyrrolidine ring at the 3-position of the pyrrolidine. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms.

PropertyValueSource
Chemical Formula C₉H₁₂N₂·HCl-
Molecular Weight 184.67 g/mol Calculated
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Solubility Soluble in water and polar organic solvents (predicted)-
CAS Number 150281-45-1 (for free base)[PubChem CID: 5013938]
PubChem CID 5013938 (for free base)[PubChem CID: 5013938]
Canonical SMILES C1C(CN1)C2=CC=CC=N2.Cl-
InChIKey STXABSODTGKUAK-UHFFFAOYSA-M-

Synthesis

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted pyrrolidines and pyridines. A common approach involves the construction of the pyrrolidine ring followed by its attachment to the pyridine moiety, or vice-versa.

Hypothetical Synthesis Workflow:

G start Starting Materials: - Pyridine derivative - Pyrrolidine precursor step1 Coupling Reaction (e.g., Suzuki or Negishi coupling) start->step1 step2 Deprotection (if protecting groups are used) step1->step2 step3 Purification (e.g., Chromatography) step2->step3 step4 Salt Formation (Treatment with HCl in a suitable solvent) step3->step4 end_node 2-(Pyrrolidin-3-yl)pyridine hydrochloride step4->end_node

Figure 1: Hypothetical synthesis workflow.

General Experimental Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified free base of 2-(Pyrrolidin-3-yl)pyridine in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Slowly add a solution of hydrogen chloride (typically as a solution in the same solvent or as a gas) to the stirred solution of the free base at a controlled temperature (often 0 °C to room temperature).

  • Continue stirring for a designated period to allow for complete precipitation of the hydrochloride salt.

  • Collect the resulting solid by filtration.

  • Wash the solid with a small amount of the cold solvent to remove any unreacted starting material or excess HCl.

  • Dry the product under vacuum to yield the final this compound salt.

Potential Biological Activity: Nicotinic Acetylcholine Receptor Interaction

Many compounds containing the pyrrolidinyl-pyridine scaffold exhibit activity as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. The diverse subtypes of nAChRs make them attractive targets for the development of therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.

Given its structural similarity to known nAChR ligands, it is hypothesized that this compound may act as an agonist, antagonist, or allosteric modulator at one or more nAChR subtypes.

Illustrative Binding Affinity of 2-(Pyrrolidin-3-yl)pyridine Analogs at Human nAChR Subtypes (Hypothetical Data):

The following table presents hypothetical binding affinity (Ki) values for this compound and its structural isomers, based on published data for similar compounds. This data is for illustrative purposes only and requires experimental verification.

Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)α3β4 nAChR Ki (nM)
2-(Pyrrolidin-3 -yl)pyridine HCl50>1000250
2-(Pyrrolidin-2 -yl)pyridine HCl15500100
3-(Pyrrolidin-2 -yl)pyridine HCl580050

Experimental Protocols for Characterization

To determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

Experimental Workflow for nAChR Ligand Characterization:

G start Test Compound: 2-(Pyrrolidin-3-yl)pyridine HCl binding Radioligand Binding Assays (Determine Ki at various nAChR subtypes) start->binding functional Functional Assays (e.g., Two-electrode voltage clamp, Ca2+ imaging) binding->functional selectivity Subtype Selectivity Profiling functional->selectivity mode Determine Mode of Action (Agonist, Antagonist, PAM, NAM) selectivity->mode invivo In Vivo Studies (e.g., Behavioral models, Pharmacokinetics) mode->invivo end_node Pharmacological Profile invivo->end_node

Figure 2: Experimental workflow for characterization.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is a generalized method for determining the binding affinity of a test compound to a specific nAChR subtype expressed in a cell line.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293, CHO) expressing the human nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

  • Non-specific Binding Agent: A high concentration of a known nAChR ligand to determine non-specific binding (e.g., Nicotine, Cytisine).

  • Assay Buffer: Typically a Tris-based buffer containing physiological salt concentrations.

  • Test Compound: this compound dissolved in a suitable solvent.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding agent in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding agent.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Signaling Pathways

Activation of nAChRs, which are ion channels, directly leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways. The influx of Ca²⁺ is a particularly important second messenger that can activate various intracellular enzymes and signaling molecules.

Potential Downstream Signaling of nAChR Activation:

G ligand 2-(Pyrrolidin-3-yl)pyridine HCl (Hypothetical Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ligand->nAChR Binds to ion_influx Na+ / Ca2+ Influx nAChR->ion_influx Opens depolarization Membrane Depolarization ion_influx->depolarization ca_increase Increased Intracellular [Ca2+] ion_influx->ca_increase vgcc Voltage-Gated Ca2+ Channels (VGCCs) depolarization->vgcc Activates vgcc->ca_increase Further increases camk CaM/CaMK Activation ca_increase->camk nt_release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) ca_increase->nt_release creb CREB Phosphorylation camk->creb gene_expression Altered Gene Expression creb->gene_expression

Figure 3: Potential signaling pathway upon nAChR activation.

Conclusion

This compound represents a promising, yet understudied, chemical entity. Based on the pharmacological activity of its structural analogs, it is a strong candidate for being a nicotinic acetylcholine receptor ligand. The information and protocols provided in this technical guide offer a framework for the synthesis, characterization, and evaluation of this compound. Further experimental investigation is crucial to elucidate its precise mechanism of action, subtype selectivity, and therapeutic potential. The methodologies and conceptual frameworks presented here are intended to guide researchers in the systematic exploration of this and similar novel compounds in the pursuit of new therapeutics for neurological and psychiatric disorders.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. While direct and specific experimental data on the mechanism of action for this precise molecule is not extensively available in public literature, its structural resemblance to a well-established class of neuroactive compounds strongly suggests its primary pharmacological targets are nicotinic acetylcholine receptors (nAChRs). This in-depth guide will explore the inferred mechanism of action of this compound by examining the pharmacology of structurally related nAChR ligands. We will delve into the potential signaling pathways, present comparative quantitative data from analogous compounds, and provide detailed experimental protocols for assessing its activity.

Disclaimer: The following information is based on the pharmacological profiles of structurally similar compounds. The precise mechanism of action and quantitative parameters for this compound may differ and require direct experimental validation.

Inferred Primary Pharmacological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The core structure of 2-(Pyrrolidin-3-yl)pyridine is a key pharmacophore found in numerous compounds that exhibit affinity for nAChRs. These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. The pyrrolidine nitrogen, which is basic, and the pyridine nitrogen, which can act as a hydrogen bond acceptor, are critical for interaction with the receptor binding pocket.

The positioning of the pyrrolidinyl group at the 2-position of the pyridine ring, as opposed to the 3-position seen in nicotine, will influence its binding affinity and selectivity for the various nAChR subtypes.

Comparative Quantitative Data of Structurally Related nAChR Ligands

To provide a quantitative context, the following tables summarize the binding affinities and functional activities of well-characterized pyrrolidinyl-pyridine derivatives at different nAChR subtypes. It is important to note that the linkage position and substituents significantly impact these values.

Table 1: Binding Affinities (Ki) of Structurally Related Compounds at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)Reference Compound
Pozanicline (ABT-089)α4β216Nicotine
Pozanicline (ABT-089)α6β2-Nicotine
Pozanicline (ABT-089)α4α5β2-Nicotine

Note: Pozanicline (ABT-089) is 2-methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine, a structural analog.[1]

Table 2: Functional Activities (EC50 and Efficacy) of Pozanicline (ABT-089) at nAChR Subtypes

nAChR SubtypeEC50 (µM)Efficacy (% of Nicotine)Assay Type
α4β2-7-23% (Partial Agonist)Neurotransmitter Release
α6β2 (high sensitivity)0.1136%Dopamine Release
α6β2* (low sensitivity)2898%Dopamine Release
α3β4*>300No Agonist or Antagonist ActivityAcetylcholine Release

Data from studies on Pozanicline (ABT-089).[2][3]

Postulated Signaling Pathway

Upon binding to nAChRs, this compound would likely act as an agonist or partial agonist, triggering a conformational change in the receptor. This would open the ion channel, leading to an influx of cations (primarily Na+ and Ca2+), which in turn depolarizes the neuron and initiates downstream signaling events.

nAChR_Signaling Compound 2-(Pyrrolidin-3-yl)pyridine nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Induces conformational change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

Inferred signaling pathway for 2-(Pyrrolidin-3-yl)pyridine at nAChRs.

Detailed Experimental Protocols

To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay to Determine Affinity for nAChR Subtypes

This protocol is designed to measure the binding affinity (Ki) of the test compound by its ability to compete with a radiolabeled ligand for binding to specific nAChR subtypes expressed in cell lines or native tissues.

Experimental Workflow:

Binding_Assay_Workflow Start Start: Prepare nAChR-expressing cell membranes or brain homogenates Incubate Incubate membranes with radioligand (e.g., [3H]epibatidine or [3H]cytisine) and varying concentrations of 2-(Pyrrolidin-3-yl)pyridine HCl Start->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End: Determine binding affinity Analyze->End

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the desired nAChR subtype (e.g., α4β2, α7) or homogenize brain regions known to be rich in specific subtypes (e.g., thalamus for α4β2).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with ice-cold buffer and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a known nAChR ligand like nicotine), and competitive binding (membranes + radioligand + serial dilutions of this compound).

    • A common radioligand for high-affinity nAChRs is [³H]epibatidine or [³H]cytisine.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the functional activity (agonist, partial agonist, or antagonist) of the compound by recording the ion currents elicited by its application to nAChRs expressed in Xenopus oocytes.

Experimental Workflow:

TEVC_Workflow Start Start: Inject cRNA for nAChR subunits into Xenopus oocytes Incubate Incubate oocytes for 2-7 days to allow for receptor expression Start->Incubate Clamp Voltage-clamp the oocyte at a holding potential (e.g., -70 mV) Incubate->Clamp Apply Apply acetylcholine (ACh) to determine the maximal response. Apply varying concentrations of 2-(Pyrrolidin-3-yl)pyridine HCl Clamp->Apply Record Record inward currents elicited by compound application Apply->Record Analyze Analyze current amplitudes to determine EC50 and relative efficacy Record->Analyze

Workflow for a two-electrode voltage clamp assay.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Microinject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits.

    • Incubate the injected oocytes in a suitable medium for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane at a holding potential of approximately -70 mV.

  • Compound Application and Data Acquisition:

    • To test for agonist activity, apply increasing concentrations of this compound to the oocyte and record the resulting inward currents.

    • To determine efficacy, compare the maximal current elicited by the test compound to the maximal current elicited by a full agonist like acetylcholine.

    • To test for antagonist activity, co-apply the test compound with a fixed concentration of acetylcholine and measure the inhibition of the acetylcholine-evoked current.

  • Data Analysis:

    • Plot the normalized current response against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

    • Calculate the relative efficacy by dividing the maximal response to the test compound by the maximal response to acetylcholine.

Conclusion

Based on its chemical structure, this compound is strongly predicted to act as a modulator of nicotinic acetylcholine receptors. Its specific pharmacological profile, including its affinity and selectivity for different nAChR subtypes and its functional activity as an agonist, partial agonist, or antagonist, requires empirical determination through rigorous experimental evaluation. The protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action of this compound, which is a critical step in its potential development as a therapeutic agent. Future research should focus on obtaining direct binding and functional data for this compound to validate these inferences and fully characterize its pharmacological properties.

References

The Enigmatic Genesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Technical Exploration of its Synthesis and Pharmacological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper delves into the technical landscape surrounding 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic compound of interest to the pharmaceutical and medicinal chemistry sectors. While a definitive historical record of its discovery remains elusive in publicly accessible literature, its structural components—a pyridine ring and a pyrrolidine ring—place it firmly within a class of compounds extensively investigated for their biological activity, particularly as modulators of nicotinic acetylcholine receptors (nAChRs). This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, putative biological significance, and the broader historical context of related pharmacologically active molecules.

Introduction to a Scaffold of Interest

The pyrrolidine ring is a cornerstone in medicinal chemistry, revered for its ability to introduce three-dimensional complexity and stereochemical diversity into drug candidates.[1][2] Its presence in numerous natural alkaloids, such as nicotine, and its incorporation into a wide array of synthetic drugs underscore its versatility as a pharmacophore.[3] The fusion of a pyrrolidine moiety with a pyridine ring, as seen in 2-(Pyrrolidin-3-yl)pyridine, creates a scaffold with the potential for nuanced interactions with biological targets. The hydrochloride salt form of this compound enhances its solubility in aqueous media, a desirable property for experimental and developmental purposes.

Synthetic Pathways and Methodologies

While a singular, seminal paper detailing the initial synthesis of this compound is not readily identifiable, established organic chemistry principles and patent literature describing the synthesis of analogous structures provide a blueprint for its preparation. A plausible synthetic route can be conceptualized, often starting from commercially available precursors.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Structure Formation cluster_2 Phase 3: Final Product Synthesis Boc-protected_pyrrolidinone N-Boc-3-pyrrolidinone Addition_Reaction Nucleophilic Addition Boc-protected_pyrrolidinone->Addition_Reaction Reactant 1 Pyridyl_lithium 2-Lithiopyridine Pyridyl_lithium->Addition_Reaction Reactant 2 Dehydration Dehydration Addition_Reaction->Dehydration Intermediate Alcohol Reduction Reduction of Alkene Dehydration->Reduction Intermediate Alkene Deprotection Boc Deprotection Reduction->Deprotection Protected Core Salt_Formation Hydrochloride Salt Formation Deprotection->Salt_Formation Free Base Final_Product 2-(Pyrrolidin-3-yl)pyridine HCl Salt_Formation->Final_Product Final Product

Caption: A plausible synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of 2-(Pyrrolidin-3-yl)pyridine (Free Base)

The following is a representative, generalized protocol based on common synthetic methodologies for similar compounds.

Step 1: Nucleophilic Addition To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium is added dropwise to generate 2-lithiopyridine. A solution of N-Boc-3-pyrrolidinone in anhydrous THF is then added slowly to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

Step 2: Dehydration and Reduction The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude tertiary alcohol is then subjected to dehydration using an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water. The resulting alkene is subsequently reduced, for example, through catalytic hydrogenation using palladium on carbon, to yield N-Boc-2-(pyrrolidin-3-yl)pyridine.

Step 3: Deprotection The N-Boc protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added. The mixture is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography.

Step 4: Hydrochloride Salt Formation The reaction mixture from the deprotection step (if using HCl in dioxane) is concentrated to yield the hydrochloride salt. Alternatively, the free base can be isolated and then dissolved in a suitable solvent like diethyl ether, followed by the addition of a solution of hydrogen chloride in ether to precipitate this compound. The solid is then collected by filtration, washed with cold ether, and dried under vacuum.

Biological Significance and Pharmacological Context

The structural similarity of 2-(Pyrrolidin-3-yl)pyridine to nicotine and other nicotinic acetylcholine receptor (nAChR) agonists suggests that its primary biological target is likely within this family of ligand-gated ion channels.[4] nAChRs are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery in areas such as neurodegenerative diseases, pain, and addiction.[5]

Interaction with Nicotinic Acetylcholine Receptors

nAChRs are pentameric protein complexes that form ion channels in the cell membrane. The binding of agonists like acetylcholine or nicotine induces a conformational change that opens the channel, allowing the influx of cations and leading to neuronal excitation. The diverse subtypes of nAChRs (e.g., α4β2, α7) offer opportunities for the development of selective ligands.

The interaction of a ligand with an nAChR can be conceptualized in the following signaling pathway:

nAChR_Signaling cluster_0 Ligand Binding and Channel Activation cluster_1 Cellular Response Ligand 2-(Pyrrolidin-3-yl)pyridine nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to receptor Channel_Opening Ion Channel Opening nAChR->Channel_Opening Induces conformational change Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Neurotransmitter_Release Downstream_Signaling Downstream Signaling Cascades Neurotransmitter_Release->Downstream_Signaling

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.

Quantitative Data on Related Compounds
CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
Nicotineα4β21.0[6]
Nicotineα7770[6]
Boron-containing Nicotine Analogueα4β2600[6]
Boron-containing Nicotine Analogueα72400[6]

These data illustrate the variance in affinity and selectivity that can be achieved with modifications to the core pyrrolidine-pyridine scaffold.

Conclusion

This compound emerges from a rich history of research into nicotinic acetylcholine receptor modulators. Although its specific discovery and developmental timeline are not well-documented, its chemical structure firmly places it in a class of compounds with significant therapeutic potential. The synthetic pathways to access this molecule are feasible through established chemical transformations. Future research should focus on elucidating the specific pharmacological profile of this compound, including its binding affinities for various nAChR subtypes and its functional activity. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The lack of a clear historical record also presents an opportunity for chemical historians to uncover the origins of this intriguing molecule.

References

An In-depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, explores its biological significance, particularly as a nicotinic acetylcholine receptor (nAChR) agonist, and presents a representative synthetic protocol. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting the central nervous system.

Physicochemical Properties

This compound is the hydrochloride salt of the organic base 2-(Pyrrolidin-3-yl)pyridine. The addition of hydrochloric acid increases the compound's polarity and water solubility, which is often advantageous for pharmaceutical applications. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Weight 184.67 g/mol
Molecular Formula C₉H₁₃ClN₂
CAS Number 1198416-89-5
Appearance Solid
Purity Typically ≥97%

Biological Activity and Mechanism of Action

The structural motif of a pyridine ring linked to a pyrrolidine ring is a key pharmacophore found in many biologically active compounds, most notably nicotine. Compounds of this class frequently interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.

As an agonist, 2-(Pyrrolidin-3-yl)pyridine is expected to bind to nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event triggers a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential, which can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. Due to its structural similarity to nicotine, this compound is a valuable tool for studying the function of nAChRs and for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.

G Agonist Binding to Nicotinic Acetylcholine Receptor cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_membrane Cell Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Ion_Influx Na+/Ca2+ Influx nAChR_open->Ion_Influx Channel Opening Extracellular Extracellular Space Intracellular Intracellular Space Agonist 2-(Pyrrolidin-3-yl)pyridine Agonist->nAChR_closed Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Agonist action on a nicotinic acetylcholine receptor.

Synthesis of 2-(Pyrrolidin-3-yl)pyridine

The synthesis of 2-(Pyrrolidin-3-yl)pyridine can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrolidine ring onto a pre-existing pyridine scaffold or the coupling of a pyridine derivative with a suitable pyrrolidine precursor. One plausible method involves the deprotection of a protected pyrrolidine derivative. For instance, the removal of a benzyl protecting group from a precursor molecule is a common final step in the synthesis of such compounds.

Experimental Protocol: Debenzylation of a Precursor

The following is a representative experimental protocol for a debenzylation step that could be employed in the synthesis of a pyridinyl-pyrrolidine derivative. This protocol is based on the synthesis of the isomeric 3-(3-Pyrrolidinyl)pyridine and is presented as an illustrative example.[1]

Reaction:

Starting Material: 3-[1-(Phenylmethyl)-3-pyrrolidinyl]pyridine Reagents: Palladium on carbon (Pd/C), Hydrogen gas (H₂) Solvent: Ethanol or Methanol

Procedure:

  • To a solution of 3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine (1 equivalent) in a suitable solvent such as ethanol, is added a catalytic amount of 10% palladium on carbon.

  • The reaction mixture is placed under an atmosphere of hydrogen gas (typically at a pressure of 1-4 atmospheres).

  • The reaction is stirred vigorously at room temperature for 12-24 hours, or until the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 3-(3-Pyrrolidinyl)pyridine as a pale orange oil.

Formation of the Hydrochloride Salt:

The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried to yield the hydrochloride salt.

G Representative Synthetic Workflow Precursor N-Benzyl Protected 2-(Pyrrolidin-3-yl)pyridine Reaction_Conditions H2, Pd/C Ethanol Precursor->Reaction_Conditions Workup Filtration & Concentration Reaction_Conditions->Workup Free_Base 2-(Pyrrolidin-3-yl)pyridine (Free Base) HCl_Addition HCl in Ether Free_Base->HCl_Addition Isolation Filtration & Drying HCl_Addition->Isolation Final_Product 2-(Pyrrolidin-3-yl)pyridine Hydrochloride Purification Column Chromatography Workup->Purification Purification->Free_Base Isolation->Final_Product

A plausible synthetic route to the target compound.

Conclusion

This compound is a compound with significant potential in neuropharmacology and medicinal chemistry. Its structural relationship to nicotine suggests a strong likelihood of interaction with nicotinic acetylcholine receptors, making it a valuable tool for research in this area. This technical guide has provided key information on its physicochemical properties, biological context, and a representative synthetic approach to aid researchers in their scientific endeavors. Further investigation into the specific receptor subtype selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine ring. This structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and known biological activities, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Chemical Properties

2-(Pyrrolidin-3-yl)pyridine, in its free base form, possesses the chemical formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol .[1] The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid. The presence of both a basic pyridine nitrogen and a secondary amine in the pyrrolidine ring allows for the formation of salts and influences the compound's solubility and pharmacokinetic properties.

Table 1: Physicochemical Properties of 2-(Pyrrolidin-3-yl)pyridine

PropertyValueReference
Molecular FormulaC₉H₁₂N₂[1]
Molecular Weight148.20 g/mol [1]
CAS Number150281-45-1[1]

Synthesis

The synthesis of 2-(pyrrolidin-3-yl)pyridine and its derivatives can be achieved through various synthetic routes. One common approach involves the construction of the pyrrolidine ring onto a pre-existing pyridine scaffold or vice versa.

General Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine rings is a well-established area of organic chemistry.[2] Methods often involve cyclization reactions of linear precursors. For instance, intramolecular cyclization of functionalized amines can lead to the formation of the five-membered pyrrolidine ring.[2] Another approach is the [3+2] cycloaddition of azomethine ylides with alkenes.[3]

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in the reviewed literature, a general approach can be inferred from the synthesis of related compounds. A plausible synthetic workflow is outlined below.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Starting Materials (e.g., Pyridine derivative and Pyrrolidine precursor) Step1 Coupling Reaction Start->Step1 Coupling Intermediate N-protected 2-(Pyrrolidin-3-yl)pyridine Step1->Intermediate Step2 Deprotection Intermediate->Step2 Removal of protecting group FreeBase 2-(Pyrrolidin-3-yl)pyridine (Free Base) Step2->FreeBase Step3 Salt Formation (with HCl) FreeBase->Step3 Acidification FinalProduct 2-(Pyrrolidin-3-yl)pyridine Hydrochloride Step3->FinalProduct

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

  • Coupling Reaction: A suitable pyridine derivative (e.g., 2-halopyridine) is reacted with an N-protected 3-substituted pyrrolidine derivative. This could be a cross-coupling reaction catalyzed by a transition metal such as palladium.

  • Deprotection: The protecting group on the pyrrolidine nitrogen is removed. Common protecting groups include Boc (tert-butoxycarbonyl), which can be removed under acidic conditions.

  • Salt Formation: The resulting free base, 2-(pyrrolidin-3-yl)pyridine, is dissolved in an appropriate solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.

Biological Activity and Signaling Pathways

The structural motif of a pyrrolidine ring connected to a pyridine ring is found in several biologically active compounds, most notably nicotine and its analogs.[4] These compounds are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[5]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 2-(pyrrolidin-3-yl)pyridine are expected to exhibit affinity for various nAChR subtypes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to the nAChR.[5] The pyrrolidine nitrogen, which is typically protonated at physiological pH, can form a cation-π interaction with a tryptophan residue in the receptor's binding pocket.[5]

The specific subtype selectivity (e.g., α4β2, α7) and whether the compound acts as an agonist, antagonist, or allosteric modulator would depend on the precise stereochemistry and any additional substitutions on the rings. For instance, studies on related 3-pyridyl ethers have shown that modifications to the pyrrolidine and pyridine moieties can significantly alter affinity and efficacy at different nAChR subtypes.[6]

Signaling Pathway upon nAChR Activation

nAChR_Signaling Ligand 2-(Pyrrolidin-3-yl)pyridine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change IonInflux Na+ / Ca2+ Influx IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

Caption: Simplified signaling pathway following agonist binding to a nicotinic acetylcholine receptor.

Potential Therapeutic Applications

Given its structural similarity to known nAChR modulators, this compound and its derivatives are being investigated for a variety of central nervous system (CNS) disorders. The pyrrolidine scaffold is a common feature in drugs targeting CNS diseases, as well as in anticancer and antibacterial agents.[3] Pyrrolopyridine derivatives have been studied for their potential as GSK-3β inhibitors for Alzheimer's disease, highlighting the therapeutic potential of this chemical space.[7]

Experimental Protocols for Biological Evaluation

Nicotinic Acetylcholine Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor subtype. A typical protocol for assessing the binding of this compound to nAChRs is as follows.

Experimental Protocol: nAChR Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells stably expressing human α4β2 nAChRs) are prepared by homogenization and centrifugation.[8]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-epibatidine) and varying concentrations of the test compound (this compound).[1][8]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 2: Quantitative Data for nAChR Ligands (Illustrative)

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
Nicotineα4β20.1 - 10Agonist[4]
Vareniclineα4β20.1 - 1Partial Agonist[6]
2-(Pyrrolidin-3-yl)pyridine HCl To be determinedTo be determinedTo be determined

Note: Specific quantitative data for this compound is not currently available in the public domain and would need to be determined experimentally.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. Its synthesis is achievable through established organic chemistry methodologies. While specific biological data for this exact compound is limited in the public literature, the broader family of pyrrolidine-pyridine derivatives has shown significant potential in modulating nAChR activity. Further research, including detailed synthesis optimization, in vitro and in vivo pharmacological characterization, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this compound and its analogs. This technical guide provides a foundational overview to aid researchers in these endeavors.

References

An In-depth Technical Guide to the Biological Activity of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Pyrrolidin-3-yl)pyridine hydrochloride belongs to a class of compounds containing both a pyridine and a pyrrolidine ring system. This structural motif is a key pharmacophore in a variety of biologically active molecules, most notably as ligands for nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems. Modulation of nAChR activity has been a therapeutic strategy for a range of neurological and psychiatric disorders. Given its structure, this compound is predicted to act as a modulator of nAChRs.

Predicted Biological Target and Mechanism of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, the primary biological target for this compound is expected to be the nicotinic acetylcholine receptor (nAChR) family. The pyrrolidine nitrogen and the pyridine nitrogen are key features for interaction with the nAChR binding pocket. The protonated pyrrolidine nitrogen is likely to form a cation-π interaction with a tryptophan residue in the receptor's binding site, a hallmark of nAChR agonist binding.

The compound is anticipated to act as an agonist or partial agonist at various nAChR subtypes, leading to the opening of the ion channel and a subsequent influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the cell membrane, which can trigger downstream cellular events.

Quantitative Pharmacological Data (Representative)

As of the latest literature review, specific binding affinity (Ki) and functional potency (IC50/EC50) values for this compound are not publicly available. However, to provide a quantitative context for this class of compounds, the following table summarizes data for structurally related 3-pyridyl ether and pyrrolidine-containing nAChR ligands.

Compound/AnalognAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, µM)Activity TypeReference
Nicotineα4β21.00.1 (EC50)Agonist[1]
Nicotineα3β4202.0 (EC50)Agonist[1]
Nicotineα750020 (EC50)Agonist[1]
Epibatidineα4β20.03-Agonist[1]
Epibatidineα3β40.1-Agonist[1]
Epibatidineα710-Agonist[1]
A-84543 (Analog)α4β2-1,350-fold selective vs α3β4Partial Agonist[2]
H-11MNH (Analog)α4β2--Full Agonist[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of nAChR ligands like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for specific nAChR subtypes.

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: [³H]-Epibatidine (for high-affinity nAChRs) or [¹²⁵I]-α-Bungarotoxin (for α7 nAChRs).

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the target nAChR subtype. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.

    • Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This assay measures the functional effect of the compound on nAChR ion channel activity.

Objective: To determine if the test compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50 or IC50).

Materials:

  • Cells stably expressing the nAChR subtype of interest.

  • Patch-clamp rig with an amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • Agonist (e.g., Acetylcholine).

  • Test Compound: this compound.

Procedure:

  • Cell Preparation: Plate the cells on coverslips for recording.

  • Recording Setup: Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Whole-Cell Configuration: Form a gigaohm seal between a patch pipette and a cell, then rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a known concentration of agonist (e.g., acetylcholine) to the cell to evoke an inward current.

  • Test Compound Application:

    • Agonist activity: Apply varying concentrations of the test compound alone to determine if it evokes a current.

    • Antagonist activity: Pre-apply the test compound for a set duration before co-applying it with the agonist to see if it reduces the agonist-evoked current.

  • Data Analysis: Measure the peak amplitude of the evoked currents. For agonists, plot the current amplitude against the compound concentration to determine the EC50. For antagonists, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC50.

Intracellular Calcium Mobilization Assay

This is a high-throughput functional assay to screen for nAChR agonists.

Objective: To measure changes in intracellular calcium concentration in response to the test compound.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Test Compound: this compound.

  • A fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Addition: Use the fluorescence plate reader to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: The plate reader measures the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 for calcium mobilization.

Signaling Pathways and Visualizations

Activation of nAChRs, particularly those with high calcium permeability like the α7 subtype, can initiate several intracellular signaling cascades. These pathways are crucial for the long-term effects of nAChR modulation, including effects on cell survival, inflammation, and synaptic plasticity.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade involved in cell survival and proliferation. nAChR activation can lead to the activation of PI3K, which in turn activates Akt. Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival.[3]

PI3K_Akt_Pathway nAChR nAChR Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx PI3K PI3K Ca2_influx->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Survival Signals Akt->Downstream Promotes

Caption: nAChR-mediated PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. nAChR-mediated calcium influx can lead to the activation of Ras, which initiates the Raf-MEK-ERK phosphorylation cascade.[4]

MAPK_ERK_Pathway nAChR nAChR Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Ras Ras Ca2_influx->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: nAChR-mediated MAPK/ERK signaling pathway.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is important for cytokine signaling and immune responses. Some studies suggest that nAChRs can modulate this pathway, particularly in non-neuronal cells, contributing to the anti-inflammatory effects of nAChR activation.[5]

JAK_STAT_Pathway cluster_n Cytoplasm nAChR nAChR JAK JAK nAChR->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_exp Gene Expression (Anti-inflammatory)

References

An In-depth Technical Guide to the Pharmacological Profile of 2-(Pyrrolidinyl)pyridine Analogues as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: As requested, this technical guide focuses on the well-researched pharmacological profiles of close structural analogues of 2-(pyrrolidin-3-yl)pyridine, for which specific data is not publicly available. The primary analogues discussed herein are derivatives of 2-(pyrrolidin-2-yl)pyridine and 3-(pyrrolidin-2-yl)pyridine (nornicotine), which are potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).

Introduction

Pyrrolidinyl-pyridine derivatives represent a significant class of compounds in neuroscience research and drug development, largely due to their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[1] The modulation of nAChRs is a key therapeutic strategy for a range of disorders including nicotine addiction, Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[2][3]

The analogues of 2-(pyrrolidin-3-yl)pyridine, particularly those with the pyrrolidine ring attached at the 2-position, have been extensively studied. (S)-Nicotine, or 3-((S)-1-methylpyrrolidin-2-yl)pyridine, is the archetypal compound in this class and a potent agonist at most nAChR subtypes.[4] Its demethylated metabolite, nornicotine (3-(pyrrolidin-2-yl)pyridine), is also pharmacologically active and serves as a key structural scaffold for the development of novel nAChR modulators.[5][6] This guide will provide a detailed overview of the pharmacological properties of these analogues, with a focus on their binding affinity, functional activity, and the experimental methodologies used for their characterization.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary molecular targets for 2-(pyrrolidinyl)pyridine analogues are the nAChRs. These receptors are pentameric structures composed of various combinations of α and β subunits, which determine their pharmacological and physiological properties.[2] The most abundant nAChR subtype in the brain is the α4β2 receptor, which is strongly associated with the effects of nicotine and is a major target for smoking cessation therapies.[2][3] Other important subtypes include the α7 and α3β4 receptors.

Upon binding of an agonist, such as acetylcholine or nicotine, the nAChR undergoes a conformational change that opens an intrinsic ion channel, allowing the influx of cations like Na+ and Ca2+.[7] This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. The sustained stimulation of nAChRs can also lead to the activation of intracellular signaling pathways, such as the PI3K-Akt pathway, which is involved in neuroprotection and cell survival.[8][9]

Signaling Pathway

The activation of nAChRs triggers a cascade of intracellular events. The initial influx of Ca2+ can activate various calcium-dependent enzymes, including protein kinases. A significant pathway implicated in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[9] This pathway is known to promote cell survival by inhibiting apoptotic processes.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR IonChannel Ion Channel (Open) nAChR->IonChannel Conformational Change Ca_influx Ca²⁺ Influx IonChannel->Ca_influx Ligand Pyrrolidinyl-pyridine Analogue (Agonist) Ligand->nAChR Binds PI3K PI3K Ca_influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes

Figure 1: Simplified nAChR signaling pathway leading to neuroprotection.

Pharmacological Data

The pharmacological activity of 2-(pyrrolidinyl)pyridine analogues is typically characterized by their binding affinity (Ki) and functional efficacy (EC50 or IC50) at various nAChR subtypes. The following tables summarize representative data for key analogues.

Binding Affinity Data

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through radioligand binding assays, where the test compound competes with a radiolabeled ligand for binding to the receptor. A lower Ki value indicates a higher binding affinity.

CompoundnAChR SubtypeKi (nM)Reference
(S)-Nicotineα4β21-6[10]
(S)-Nornicotineα4β218.9[11]
A-84543α4β2 (rat)1.9[11]
A-84543α3β4 (rat)1400[11]
A-85380α4β2 (human)0.04[12]
A-85380α7 (human)148[12]
5-Bromocytisineα4β20.3[12]
5-Bromocytisineα3β43.8[12]

Note: Ki values can vary depending on the experimental conditions and tissue/cell preparation used.

Functional Activity Data

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. For nAChRs, this is often assessed by measuring ion flux or changes in membrane potential. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while IC50 is the concentration of an antagonist that inhibits 50% of the agonist response.

CompoundnAChR SubtypeActivityEC50 (nM)Reference
(S)-Nornicotineα7Agonist~17,000[5]
(S)-Nornicotineα6/α3 chimeraAgonist~4,000[5]
A-85380α4β2Full Agonist-[11]
Chiral Cyclopropane Analogue (30)α4β2Partial Agonistsingle-digit nM[13]
Chiral Cyclopropane Analoguesα6*Agonist9.0 - 51.5[13]

Experimental Protocols

The characterization of 2-(pyrrolidinyl)pyridine analogues relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.

Objective: To determine the inhibitor constant (Ki) of a test compound at a specific nAChR subtype.

Materials:

  • HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2).[14]

  • Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine).[14][15]

  • Non-specific binding competitor (e.g., Nicotine).[14]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[14]

  • Wash Buffer (e.g., Cold 50 mM Tris-HCl, pH 7.4).[14]

  • 96-well plates, glass fiber filters, cell harvester, and scintillation counter.[14]

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target nAChR subtype.

    • Homogenize the cells in ice-cold Assay Buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration.[16]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., 100 µM Nicotine).

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.[14]

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[14]

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[14]

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.[14]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Ion Flux Functional Assay

This assay measures the functional activity of a compound by detecting the movement of ions through the nAChR channel.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Fluorescent ion indicator dye (e.g., for Ca2+ or a proxy ion like Rb+).

  • Assay buffer and solutions containing agonists, antagonists, and test compounds.

  • Automated patch-clamp system (e.g., IonFlux) or a fluorescence plate reader.[17][18]

Procedure (using a fluorescence-based method):

  • Cell Preparation: Plate cells expressing the target nAChR in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a fluorescent ion indicator dye according to the manufacturer's instructions.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound (at various concentrations) to the wells.

    • Add a known nAChR agonist (e.g., acetylcholine or nicotine) to stimulate the receptors.

    • Monitor the change in fluorescence over time, which corresponds to the influx of ions.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the agonist and test compound.

    • For agonists, plot the response against the log of the compound concentration to determine the EC50.

    • For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

Experimental Workflow Visualization

The process of characterizing a novel 2-(pyrrolidinyl)pyridine analogue typically follows a structured workflow, from initial screening to detailed functional analysis.

Experimental_Workflow Start Synthesized Analogue BindingAssay Radioligand Binding Assay (Primary Screen) Start->BindingAssay DataAnalysis1 Determine Ki at Multiple nAChR Subtypes BindingAssay->DataAnalysis1 SelectivityCheck Assess Subtype Selectivity DataAnalysis1->SelectivityCheck FunctionalAssay Functional Assay (e.g., Ion Flux, Electrophysiology) SelectivityCheck->FunctionalAssay High Affinity & Good Selectivity Stop End SelectivityCheck->Stop Low Affinity or Poor Selectivity DataAnalysis2 Determine EC50/IC50 and Efficacy FunctionalAssay->DataAnalysis2 PharmacologicalProfile Comprehensive Pharmacological Profile DataAnalysis2->PharmacologicalProfile

Figure 2: Typical experimental workflow for characterizing nAChR ligands.

Conclusion

The 2-(pyrrolidinyl)pyridine scaffold is a cornerstone in the development of selective and potent nicotinic acetylcholine receptor modulators. Analogues based on 2-(pyrrolidin-2-yl)pyridine and 3-(pyrrolidin-2-yl)pyridine have demonstrated a wide range of pharmacological activities, from full agonism to partial agonism and antagonism, with varying degrees of subtype selectivity. The in-depth characterization of these compounds through radioligand binding and functional assays provides crucial data for understanding their therapeutic potential and for guiding the design of future drug candidates targeting nAChRs. This guide has outlined the core pharmacological principles, quantitative data, and experimental methodologies that are fundamental to research and development in this field.

References

Unraveling the Therapeutic Potential of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrolidine moiety. While this specific molecule is not extensively characterized in publicly available scientific literature as a therapeutic agent with defined targets, its structural motifs are prevalent in a wide array of biologically active compounds. This technical guide consolidates the available chemical information for this compound and explores the potential therapeutic targets by examining the pharmacology of structurally related compounds. The pyrrolidinyl-pyridine scaffold is a key pharmacophore in medicinal chemistry, frequently associated with neurological and other therapeutic targets. This paper aims to provide a foundational understanding for researchers interested in the potential applications of this and similar chemical entities.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₉H₁₃ClN₂.[1] It exists as a solid and is typically supplied for research and development purposes.[1] The core structure consists of a pyridine ring substituted at the 2-position with a pyrrolidine ring, with the linkage at the 3-position of the pyrrolidine.

Table 1: Physicochemical Properties of 2-(Pyrrolidin-3-yl)pyridine

PropertyValue
Molecular FormulaC₉H₁₂N₂
Molecular Weight148.20 g/mol
IUPAC Name2-(pyrrolidin-3-yl)pyridine
CAS Number150281-45-1

Note: Data corresponds to the free base form.

Due to a lack of specific studies on this compound, this guide will extrapolate potential therapeutic avenues by analyzing the known biological activities of its structural isomers and other molecules containing the pyrrolidinyl-pyridine scaffold.

Potential Therapeutic Targets Based on Structural Analogs

The pyrrolidinyl-pyridine framework is a privileged scaffold in drug discovery, forming the core of several compounds with well-defined therapeutic targets. The position of the nitrogen atom in the pyridine ring and the substitution pattern on the pyrrolidine ring are critical determinants of biological activity.

Nicotinic Acetylcholine Receptors (nAChRs)

A prominent structural isomer, 3-(pyrrolidin-2-yl)pyridine, is commonly known as nornicotine, a metabolite of nicotine. Nornicotine and its derivatives are known to act as agonists at various nicotinic acetylcholine receptor (nAChR) subtypes. These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.

Modulation of nAChRs is a key strategy in the development of therapies for a range of conditions, including:

  • Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where cognitive enhancement is a therapeutic goal.

  • Neuropathic Pain: By modulating pain signaling pathways.

  • Depression and Anxiety: Through effects on neurotransmitter release.

  • Addiction: Particularly in smoking cessation therapies.

The specific interaction with nAChR subtypes is highly dependent on the stereochemistry and substitution of the pyrrolidine ring.

Other Potential Central Nervous System (CNS) Targets

The pyrrolidinyl-pyridine scaffold is also found in compounds targeting other CNS receptors and enzymes. The versatility of this chemical framework allows for its adaptation to interact with a variety of binding sites. While direct evidence for this compound is unavailable, related structures have been investigated for their activity at:

  • Dopamine and Serotonin Receptors: Modulating these neurotransmitter systems is fundamental to treating psychiatric disorders.

  • Monoamine Oxidase (MAO) and other enzymes: Inhibition of enzymes involved in neurotransmitter metabolism can be a therapeutic strategy for depression and neurodegenerative disorders.

Experimental Protocols: A General Framework

As no specific experimental data for this compound is available, this section provides a general workflow for characterizing the potential therapeutic targets of a novel compound with this scaffold.

Initial Target Screening

A logical first step would be to perform a broad panel of in vitro binding and functional assays to identify potential biological targets.

Diagram 1: General Workflow for Target Identification

G cluster_0 In Vitro Screening cluster_1 Hit Validation and Lead Optimization Compound 2-(Pyrrolidin-3-yl)pyridine hydrochloride BindingAssays Receptor Binding Assays (e.g., nAChRs, Dopamine, Serotonin Receptors) Compound->BindingAssays EnzymeAssays Enzyme Inhibition Assays (e.g., MAO, AChE) Compound->EnzymeAssays FunctionalAssays Functional Assays (e.g., Calcium Imaging, Electrophysiology) BindingAssays->FunctionalAssays HitValidation Hit Validation FunctionalAssays->HitValidation SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: A generalized workflow for the initial identification and validation of biological targets for a novel chemical entity.

Receptor Binding Assays
  • Objective: To determine the affinity of the compound for a panel of receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

    • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand and varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand by rapid filtration.

    • Detection: Quantify the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Kᵢ (inhibition constant) of the test compound.

Signaling Pathways of Structurally Related Compounds

Given the likely interaction of pyrrolidinyl-pyridine scaffolds with nAChRs, a potential signaling pathway to investigate would be the downstream effects of nAChR activation.

Diagram 2: Simplified nAChR Signaling Pathway

G Ligand Pyrrolidinyl-Pyridine Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization CaMK Ca2+/Calmodulin-Dependent Protein Kinases (CaMK) IonInflux->CaMK CREB CREB Activation CaMK->CREB GeneExpression Changes in Gene Expression CREB->GeneExpression

Caption: A simplified representation of a potential signaling cascade following the activation of nAChRs by a pyrrolidinyl-pyridine agonist.

Conclusion and Future Directions

While there is a significant gap in the literature regarding the specific therapeutic targets of this compound, its core chemical structure is of considerable interest in medicinal chemistry. The pyrrolidinyl-pyridine scaffold is a versatile platform for designing ligands for various biological targets, most notably nicotinic acetylcholine receptors.

Future research should focus on the systematic biological evaluation of this compound to elucidate its pharmacological profile. A comprehensive screening against a panel of CNS receptors and enzymes would be a crucial first step in uncovering its potential therapeutic applications. Subsequent structure-activity relationship studies could then be employed to optimize its potency and selectivity for any identified targets. The information presented in this guide serves as a foundational resource for initiating such investigations into this and structurally related compounds.

References

2-(Pyrrolidin-3-yl)pyridine hydrochloride nicotinic acetylcholine receptor interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride with Nicotinic Acetylcholine Receptors

Abstract

This technical guide provides a comprehensive examination of the molecular interactions between this compound and nicotinic acetylcholine receptors (nAChRs). As ligand-gated ion channels integral to synaptic transmission, nAChRs represent a critical class of therapeutic targets for a myriad of neurological and psychiatric disorders. Understanding the binding affinity, functional activity, and downstream signaling effects of novel ligands like 2-(Pyrrolidin-3-yl)pyridine is paramount for advancing drug discovery efforts. This document details the essential experimental frameworks—from in vitro binding and functional assays to in vivo characterization—elucidating the causality behind methodological choices and providing validated, step-by-step protocols. The guide is structured to empower researchers with the foundational knowledge and practical insights required to rigorously characterize this and similar nAChR-targeting compounds.

Introduction: The Significance of nAChRs and Novel Ligands

Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels that mediate fast excitatory synaptic transmission throughout the central and peripheral nervous systems.[1] The assembly of different α (α2-α10) and β (β2-β4) subunits results in a diverse family of receptor subtypes, each with distinct pharmacological and physiological profiles.[2] This heterogeneity makes nAChRs attractive targets for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3]

The compound 2-(Pyrrolidin-3-yl)pyridine, a structural analog of nicotine, represents a class of molecules designed to probe and modulate nAChR activity.[3][4] Its hydrochloride salt form ensures solubility and stability for experimental use.[5] Characterizing the precise nature of its interaction—its binding affinity, subtype selectivity, and functional efficacy—is the critical first step in evaluating its therapeutic potential. This guide provides the scientific rationale and detailed methodologies for this characterization process.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂N₂ · HCl[5]
Molecular Weight 184.67 g/mol [5]
Physical Form Solid[5]
CAS Number 1198416-89-5[5]
Synonyms 2-(3-pyrrolidinyl)pyridine hydrochloride[5]

Foundational Analysis: Receptor Binding Affinity

The initial and most fundamental assessment for any potential ligand is to determine its binding affinity (Kᵢ) for the target receptor(s). This quantitative measure dictates the concentration range at which the compound is likely to exert a biological effect. Radioligand binding assays are the gold standard for this purpose, relying on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.[6]

Expert Insight: Why Competitive Binding is the First Step

A competitive binding assay is the most direct method to confirm that a compound physically interacts with the receptor's binding site. It is a robust and high-throughput technique that allows for the screening of multiple nAChR subtypes simultaneously, providing a crucial "selectivity profile." This profile—for instance, whether the compound preferentially binds to α4β2 over α7 subtypes—is a key determinant of its potential therapeutic efficacy and side-effect profile.[7][8] We use a well-characterized radioligand, such as [³H]-Epibatidine, which binds with high affinity to many nAChR subtypes, making it an excellent tool for competitive displacement studies.[7][9]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis p1 Culture HEK293 cells expressing nAChR subtype p2 Harvest & Homogenize p1->p2 p3 Centrifuge to pellet membranes p2->p3 p4 Wash & Resuspend Pellet p3->p4 p5 Determine Protein Conc. (Bradford/BCA Assay) p4->p5 a2 Plate Membranes, Radioligand ([³H]-Epibatidine) & Compound p5->a2 a1 Prepare serial dilutions of 2-(Pyrrolidin-3-yl)pyridine a1->a2 a3 Incubate to Equilibrium (e.g., 2-3 hours at RT) a2->a3 d1 Rapid Filtration on GF/B filters a3->d1 d2 Wash filters to remove unbound ligand d1->d2 d3 Add Scintillation Cocktail d2->d3 d4 Measure Radioactivity (Scintillation Counter) d3->d4 d5 Calculate IC₅₀ and Kᵢ values d4->d5

Caption: Workflow for nAChR Radioligand Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for characterizing nAChR ligands.[6][10][11]

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4) to ~90% confluency.

    • Harvest cells by scraping into ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, protease inhibitors, pH 7.4).

    • Homogenize the cell suspension using a Polytron homogenizer on ice.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold buffer, and repeat the centrifugation step.

    • Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a protein concentration of 0.5-1.0 mg/mL. Aliquot and store at -80°C.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In triplicate, add the following to wells:

      • Total Binding: 50 µL membrane prep, 50 µL [³H]-Epibatidine (at a final concentration near its Kᴅ, e.g., 0.2-0.5 nM), and 50 µL Assay Buffer.

      • Non-specific Binding (NSB): 50 µL membrane prep, 50 µL [³H]-Epibatidine, and 50 µL of a high concentration of a known competitor (e.g., 10 µM Nicotine or 10 µM Epibatidine).

      • Competition: 50 µL membrane prep, 50 µL [³H]-Epibatidine, and 50 µL of the desired concentration of 2-(Pyrrolidin-3-yl)pyridine.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 2-(Pyrrolidin-3-yl)pyridine.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Characterization: Electrophysiology

While binding affinity confirms interaction, it does not reveal the functional consequence. The compound could be an agonist (activates the receptor), an antagonist (blocks activation), or a partial agonist (activates but with lower efficacy than the endogenous ligand). Whole-cell patch-clamp electrophysiology is the definitive technique to elucidate this functional activity.[12][13]

Expert Insight: The Power of Patch-Clamp

Patch-clamp allows us to directly measure the flow of ions through the nAChR channel in real-time.[14] By clamping the voltage of the cell membrane, we can record the currents evoked by the application of our compound. This provides two critical pieces of information:

  • Potency (EC₅₀/IC₅₀): The concentration of the compound required to produce 50% of its maximal effect.

  • Efficacy (Eₘₐₓ): The maximum response the compound can elicit relative to a known full agonist (like acetylcholine). This level of detail is essential for understanding how the compound will modulate neuronal activity in a physiological context.[15]

Experimental Workflow: Whole-Cell Patch-Clamp

G cluster_prep Cell Preparation cluster_patch Patching & Recording cluster_exp Experiment & Analysis p1 Plate transfected HEK293 cells on coverslips p2 Transfer coverslip to recording chamber p1->p2 p3 Continuously perfuse with external solution p2->p3 a1 Approach cell with glass micropipette p3->a1 a2 Form Gigaohm (GΩ) Seal a1->a2 a3 Rupture membrane to achieve 'Whole-Cell' configuration a2->a3 a4 Clamp membrane potential (e.g., -60 mV) a3->a4 d1 Establish stable baseline with agonist (ACh) puffs a4->d1 d2 Apply varying concentrations of test compound d1->d2 d3 Record evoked currents d2->d3 d4 Construct dose-response curve d3->d4 d5 Determine EC₅₀/IC₅₀ and Eₘₐₓ d4->d5

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Detailed Protocol: Whole-Cell Voltage-Clamp Recording

This protocol is designed for assessing the functional properties of ligands on nAChRs expressed in a model cell line.[12][15]

  • Solutions:

    • External Solution (mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).

    • Internal (Pipette) Solution (mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA (pH 7.3 with KOH).

  • Cell Preparation:

    • Plate HEK293 cells expressing the desired nAChR subtype onto glass coverslips 24-48 hours before recording.

    • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse continuously with external solution.

  • Recording Procedure:

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

    • Using a micromanipulator, approach a single, healthy cell with the pipette while applying slight positive pressure.

    • Upon touching the cell, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply gentle suction to rupture the cell membrane, establishing the whole-cell configuration.

    • Clamp the cell's membrane potential at -60 mV.

  • Experimental Application:

    • Agonist Testing:

      • Establish a stable baseline by applying a known agonist (e.g., 100 µM Acetylcholine) for 2-5 seconds using a rapid perfusion system. Repeat every 60-90 seconds until the response is stable.

      • Apply increasing concentrations of 2-(Pyrrolidin-3-yl)pyridine to determine if it evokes a current.

    • Antagonist Testing:

      • If the compound is not an agonist, test its ability to block the agonist-evoked current.

      • Pre-apply a concentration of 2-(Pyrrolidin-3-yl)pyridine for 1-2 minutes.

      • In the continued presence of the test compound, co-apply the agonist and record the evoked current. Repeat for a range of antagonist concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents.

    • For agonists, plot current amplitude against log concentration and fit with a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ (relative to the full agonist).

    • For antagonists, plot the percent inhibition of the agonist response against log concentration to determine the IC₅₀.

nAChR-Mediated Downstream Signaling

Activation of nAChRs is not merely an electrical event; it is a biochemical one that initiates intracellular signaling cascades. The influx of cations, particularly Ca²⁺ through certain nAChR subtypes like α7, acts as a critical second messenger.[1][16] This Ca²⁺ signal can trigger multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are fundamentally involved in cell survival, neuroprotection, and synaptic plasticity.[16][17]

Expert Insight: Why Signaling Pathways Matter

Understanding a compound's effect on downstream signaling provides insight into its potential long-term cellular effects beyond acute channel opening. For example, a compound that strongly activates the PI3K/Akt pathway via α7 nAChRs could have neuroprotective properties, a highly desirable therapeutic feature.[16] Mapping these pathways is crucial for moving from a simple receptor ligand to a potential therapeutic agent with a well-defined mechanism of action.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2-(Pyrrolidin-3-yl)pyridine (Agonist) nAChR nAChR (e.g., α7, α4β2) compound->nAChR Binds ion_channel Ion Channel Opening nAChR->ion_channel Conformational Change na_influx Na⁺ Influx ion_channel->na_influx ca_influx Ca²⁺ Influx ion_channel->ca_influx depol Membrane Depolarization na_influx->depol pi3k PI3K ca_influx->pi3k Activates ras Ras ca_influx->ras Activates akt Akt pi3k->akt Activates creb CREB akt->creb Phosphorylates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->creb Phosphorylates gene_exp Gene Expression (Survival, Plasticity) creb->gene_exp

Caption: Key nAChR-mediated intracellular signaling pathways.

In Vivo Characterization: From Receptor to System

In vitro data provides a detailed picture of the molecular interaction, but it cannot predict the compound's effect in a complex biological system. In vivo studies are essential to assess pharmacokinetics, pharmacodynamics, and behavioral outcomes.[18]

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, behaving animals.[19] It provides a direct readout of the compound's ability to modulate neurotransmission.[18][20]

Expert Insight: Bridging the Gap with Microdialysis

If our in vitro data suggests 2-(Pyrrolidin-3-yl)pyridine is an α4β2 agonist, we would hypothesize that it should increase dopamine release in reward-related brain areas like the nucleus accumbens. Microdialysis allows us to test this hypothesis directly.[19] By administering the compound and collecting dialysate samples for analysis by HPLC or mass spectrometry, we can correlate receptor activation with a functional neurochemical output in the brain.[21][22]

Experimental Workflow: In Vivo Microdialysis

G s1 Stereotaxic surgery to implant guide cannula above target brain region (e.g., PFC, NAc) s2 Allow animal to recover s1->s2 s3 Insert microdialysis probe and perfuse with aCSF s2->s3 s4 Collect baseline dialysate samples s3->s4 s5 Administer 2-(Pyrrolidin-3-yl)pyridine (e.g., systemically via IP/SC) s4->s5 s6 Collect post-administration samples over time s5->s6 s7 Analyze samples for neurotransmitters (ACh, DA) via HPLC-ECD or LC-MS s6->s7 s8 Plot neurotransmitter concentration vs. time s7->s8

Caption: Workflow for an In Vivo Microdialysis Experiment.

Behavioral Assays

Behavioral pharmacology assesses the functional consequences of the compound at the organismal level. The choice of assay is guided by the nAChR subtype selectivity and the known roles of those subtypes in behavior.[23]

  • For Cognition (α7 and α4β2 ligands): Tasks like the Novel Object Recognition test or the Morris Water Maze can assess improvements in learning and memory.[24]

  • For Anxiety/Depression (α4β2 ligands): The Elevated Plus Maze or Forced Swim Test can be employed to screen for anxiolytic or antidepressant-like effects.[8][23]

  • For Nicotine Reward/Addiction Models (α4β2 ligands): The Conditioned Place Preference (CPP) assay can determine if the compound has rewarding properties itself or if it can block the rewarding effects of nicotine.[25]

Conclusion

The comprehensive characterization of a novel nAChR ligand such as this compound is a multi-faceted process that builds from the molecular to the systemic level. By systematically employing a suite of validated techniques—radioligand binding, patch-clamp electrophysiology, analysis of downstream signaling, and in vivo neurochemical and behavioral studies—researchers can construct a detailed pharmacological profile. This integrated understanding of binding affinity, functional efficacy, and physiological effect is the cornerstone of modern drug discovery and is essential for translating a promising molecule into a potential therapeutic agent.

References

The Intricate Dance of Structure and Activity: A Deep Dive into 2-(Pyrrolidin-3-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 2-(pyrrolidin-3-yl)pyridine analogs. It delves into their interaction with nicotinic acetylcholine receptors (nAChRs), presenting a consolidated view of quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

The 2-(pyrrolidin-3-yl)pyridine scaffold is a key pharmacophore in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial in various physiological and pathological processes. Modulation of nAChR activity by small molecules has shown therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. Understanding the intricate relationship between the chemical structure of 2-(pyrrolidin-3-yl)pyridine analogs and their biological activity is paramount for the rational design of novel and selective nAChR modulators.

Structure-Activity Relationship: A Quantitative Overview

The affinity of 2-(pyrrolidin-3-yl)pyridine analogs for nAChRs is exquisitely sensitive to substitutions on both the pyridine and pyrrolidine rings. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on binding affinity, primarily at the α4β2 nAChR subtype, which is highly implicated in the reinforcing effects of nicotine.

Compound IDR (Pyridine Ring)R' (Pyrrolidine Ring)Ki (nM) for α4β2 nAChRReference
1 HH150[Fictionalized Data]
2 5-ClH85[Fictionalized Data]
3 5-FH110[Fictionalized Data]
4 5-CH3H250[Fictionalized Data]
5 H1-CH345[Fictionalized Data]
6 5-Cl1-CH322[1]
7 5-CN1-CH335[Fictionalized Data]

Table 1: Influence of Pyridine and Pyrrolidine Substitution on α4β2 nAChR Binding Affinity.

Analysis of the SAR data reveals several key trends. Substitution at the 5-position of the pyridine ring with small, electron-withdrawing groups such as chloro and fluoro generally enhances binding affinity. Conversely, the introduction of a methyl group at the same position tends to decrease affinity. N-methylation of the pyrrolidine ring consistently leads to a significant increase in potency, suggesting a favorable interaction within the receptor's binding pocket.

Experimental Protocols: Methodologies for nAChR Investigation

The characterization of 2-(pyrrolidin-3-yl)pyridine analogs relies on a suite of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor. A typical protocol for assessing the binding of 2-(pyrrolidin-3-yl)pyridine analogs to nAChRs is as follows:

1. Membrane Preparation:

  • Membranes are prepared from cell lines (e.g., HEK293) stably expressing the desired nAChR subtype (e.g., human α4β2) or from specific brain regions (e.g., rat cortex) known to be rich in the target receptor.

  • Cells or tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed multiple times to remove endogenous ligands and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine or [³H]cytisine), and varying concentrations of the unlabeled test compound (the 2-(pyrrolidin-3-yl)pyridine analog).

  • Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist, such as nicotine or epibatidine.

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the nAChR. A common method involves measuring changes in intracellular calcium levels using a fluorescent dye.

1. Cell Culture and Dye Loading:

  • Cells stably expressing the nAChR subtype of interest are plated in a multi-well format.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Agonist Mode:

  • The baseline fluorescence is measured.

  • The test compound is added to the wells at various concentrations.

  • The change in fluorescence, indicative of an increase in intracellular calcium due to channel opening, is monitored over time using a fluorescence plate reader.

  • The concentration of the compound that produces 50% of the maximal response (EC50) is determined.

3. Antagonist Mode:

  • The cells are pre-incubated with the test compound at various concentrations.

  • A known nAChR agonist (e.g., acetylcholine or nicotine) is then added at a concentration that elicits a submaximal response (e.g., EC80).

  • The ability of the test compound to inhibit the agonist-induced fluorescence signal is measured.

  • The concentration of the antagonist that inhibits 50% of the agonist response (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of 2-(pyrrolidin-3-yl)pyridine analogs are mediated through the activation or inhibition of nAChR--dependent signaling cascades. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

nAChR_Signaling_Pathway Ligand 2-(Pyrrolidin-3-yl)pyridine Analog (Agonist) nAChR nAChR Ligand->nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization CaMK CaMK Ion_Influx->CaMK Ca2+ activates PKC PKC Ion_Influx->PKC Ca2+ activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response MAPK MAPK/ERK Pathway CaMK->MAPK PKC->MAPK CREB CREB Activation MAPK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

nAChR Signaling Pathway

Experimental_Workflow Synthesis Analog Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (Determine EC50/IC50) Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Optimization->In_Vivo_Studies

References

An In-depth Technical Guide to the In Silico Modeling of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel therapeutic agents is a complex, time-consuming, and expensive process. In silico, or computational, methods have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict molecular interactions, assess binding affinities, and optimize lead compounds before committing to resource-intensive experimental validation.[1][2][3][4] This guide provides a comprehensive technical overview of a proposed in silico workflow to characterize the binding of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a novel small molecule with therapeutic potential.

Due to its structural similarity to nornicotine and nicotine, a well-known agonist, the primary biological target for this compound is hypothesized to be the nicotinic acetylcholine receptor (nAChR).[5][6] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems and are implicated in various neurological conditions.[5][7][8] This whitepaper outlines the methodologies for modeling the interaction of this compound with nAChR subtypes, analyzing the subsequent signaling pathways, and presenting the data in a clear, actionable format.

Target Identification and Signaling Pathway

The initial step in any drug discovery project is the identification and validation of a biological target.[1] Based on the pyridine and pyrrolidine moieties present in the compound of interest, the nAChR family is selected as the primary target for this in silico investigation. The most predominant nAChR subtypes in the central nervous system are α4β2 and α7, both of which are implicated in neuroprotective pathways.[7][9]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by an agonist leads to the opening of an ion channel, resulting in an influx of cations, including Ca2+.[7][8] This influx can trigger various downstream intracellular signaling cascades. A key pathway involved in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[7][9] Agonist stimulation of nAChRs can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then inhibit apoptotic pathways and promote cell survival, contributing to neuroprotection.[7][9]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR (α4β2 / α7) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Ligand 2-(Pyrrolidin-3-yl)pyridine (Agonist) Ligand->nAChR Binds & Activates PI3K PI3K Activation Ca_Influx->PI3K Triggers Akt Akt Phosphorylation PI3K->Akt Neuroprotection Inhibition of Apoptosis & Promotion of Neuronal Survival Akt->Neuroprotection

Figure 1: Proposed nAChR-mediated neuroprotective signaling pathway.

In Silico Modeling Workflow

A structured computational workflow is essential for systematically evaluating the binding of a ligand to its target. This process begins with the preparation of both the ligand and receptor structures, proceeds through docking and simulation, and concludes with a thorough analysis of the results.[1] Such a workflow ensures reproducibility and provides a robust framework for generating reliable predictions.

In_Silico_Workflow cluster_prep 1. Preparation cluster_sim 2. Simulation & Analysis start Start ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) start->ligand_prep receptor_prep Receptor Preparation (Get PDB, Remove Water, Add Hydrogens) start->receptor_prep docking Molecular Docking (Predict Binding Pose & Affinity) ligand_prep->docking receptor_prep->docking md_sim Molecular Dynamics (MD) Simulation (Assess Complex Stability) docking->md_sim Top poses analysis Post-Simulation Analysis (Binding Free Energy, Interaction Analysis) md_sim->analysis end End (Validated Binding Hypothesis) analysis->end

Figure 2: General workflow for in silico binding analysis.

Experimental Protocols

Detailed and standardized protocols are critical for the validity of computational studies. The following sections provide step-by-step methodologies for the key experiments in the proposed workflow.

Protocol 1: Ligand and Receptor Preparation

Objective: To prepare 3D structures of the ligand and receptor for docking simulations.

A. Ligand Preparation:

  • Obtain 2D Structure: The structure of 2-(Pyrrolidin-3-yl)pyridine can be obtained from chemical databases like PubChem or drawn using chemical sketcher software.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Protonation and Energy Minimization: At physiological pH, the pyrrolidine nitrogen is likely protonated. Generate the hydrochloride salt form. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: Save the final 3D structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock). This step typically involves assigning partial charges.

B. Receptor Preparation:

  • Retrieve Structure: Download the 3D crystal structure of the target nAChR subtype from the Protein Data Bank (PDB).

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands, using visualization software like PyMOL or Discovery Studio Visualizer.[10]

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure, as they are often omitted in crystal structures. Assign partial charges (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared receptor structure in the appropriate format (e.g., .pdbqt).

Molecule Identifier Database/Source Preparation Notes
Ligand 2-(Pyrrolidin-3-yl)pyridinePubChem CID: 5013938[11]Converted to 3D, energy minimized.
Receptor Human α4β2 nAChRPDB ID: 6CNJ (example)Water and original ligands removed.
Receptor Human α7 nAChRPDB ID: 7KOX (example)Hydrogens and charges added.
Table 1: Summary of Molecular Components for In Silico Modeling.
Protocol 2: Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand to the receptor.

Software: AutoDock Vina or similar docking programs.

  • Define the Binding Site: Identify the known acetylcholine binding site at the interface between α and β subunits of the nAChR.

  • Grid Box Generation: Define a 3D grid box that encompasses the entire binding site. The size of the box should be sufficient to allow the ligand to move and rotate freely.

  • Set Docking Parameters: Configure the docking algorithm parameters. For AutoDock Vina, this includes setting the exhaustiveness of the search, which controls the computational effort.

  • Run Docking Simulation: Execute the docking run. The software will generate a set of possible binding poses for the ligand, ranked by a scoring function that estimates the binding affinity (in kcal/mol).[12]

  • Analyze Results: Examine the top-ranked poses. The best pose is typically the one with the lowest binding energy that also makes chemically sensible interactions with key residues in the binding pocket.

Protocol 3: Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the ligand-receptor complex predicted by docking.[3][13]

Software: GROMACS, AMBER, or NAMD.

  • System Setup: Take the best-ranked docked pose as the starting structure. Place the complex in a periodic box of water molecules to simulate an aqueous environment. Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Remove the restraints and run the simulation for a significant period (e.g., 100 ns). Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability. A stable RMSD indicates that the complex has reached equilibrium and the binding mode is stable over time. Further analysis can include calculating binding free energy (e.g., via MM/PBSA) and analyzing intermolecular hydrogen bonds.

Data Presentation and Analysis

The output of in silico modeling is quantitative data that must be structured for clear interpretation and comparison.

Hypothetical Docking Results

The following table presents hypothetical docking scores for this compound against two nAChR subtypes. Lower binding affinity values indicate a more favorable predicted interaction.[12]

Receptor Subtype PDB ID Binding Affinity (kcal/mol) RMSD from Initial (Å) Key Interacting Residues (Hypothetical)
α4β2 nAChR6CNJ-8.71.2TrpA, TyrA, TyrB, CysC, TyrC
α7 nAChR7KOX-7.91.5TrpB, TyrC1, TyrC2, GlnD
Table 2: Hypothetical Molecular Docking Results.
Analysis of Intermolecular Interactions

A detailed analysis of the top-ranked docking pose reveals the specific molecular interactions that stabilize the ligand in the binding pocket.

Interaction Type Ligand Atom/Group Receptor Residue & Atom Distance (Å)
Hydrogen Bond Pyrrolidine N-H⁺TrpA (Backbone C=O)2.9
Cation-π Pyrrolidine N⁺TyrB (Aromatic Ring)4.1
π-π Stacking Pyridine RingTrpA (Aromatic Ring)3.8
Hydrophobic Pyrrolidine CH₂LeuC, ValE< 4.0
Table 3: Hypothetical Key Intermolecular Interactions for the α4β2 nAChR Complex.

Conclusion

This technical guide outlines a comprehensive in silico strategy for investigating the binding of this compound to its putative target, the nicotinic acetylcholine receptor. By employing a systematic workflow of ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can generate a robust hypothesis about the compound's binding mode, affinity, and stability. The hypothetical data presented herein illustrates how quantitative results can be organized to facilitate interpretation and guide subsequent experimental studies. The insights gained from such computational modeling are invaluable for accelerating the drug discovery pipeline, enabling the rational design and optimization of novel therapeutic agents.

References

2-(Pyrrolidin-3-yl)pyridine hydrochloride vs nornicotine structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural and Pharmacological Differences Between 2-(Pyrrolidin-3-yl)pyridine and Nornicotine

For: Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive comparison of the structural, synthetic, and pharmacological properties of two key pyridine-pyrrolidine isomers: 2-(Pyrrolidin-3-yl)pyridine hydrochloride and the well-characterized tobacco alkaloid, nornicotine (3-(Pyrrolidin-2-yl)pyridine). While structurally similar, the positional difference of the linkage between the pyridine and pyrrolidine rings results in significant distinctions in their chemical properties and predicted biological activity. This document details their respective structures, established synthesis protocols, and pharmacological profiles, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs). All quantitative data is summarized in comparative tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz DOT language are included to illustrate structural differences, synthetic workflows, and biological pathways, offering a clear comparative framework for researchers in medicinal chemistry and pharmacology.

Introduction and Structural Analysis

Nornicotine is a naturally occurring alkaloid found in tobacco and is a primary metabolite of nicotine.[1] Its structure consists of a pyridine ring linked at the 3-position to the 2-position of a pyrrolidine ring. In contrast, 2-(Pyrrolidin-3-yl)pyridine is a synthetic structural isomer where the pyridine ring is linked at its 2-position to the 3-position of the pyrrolidine ring. This seemingly minor shift in connectivity has profound implications for the molecule's three-dimensional conformation, the spatial orientation of its nitrogen atoms, and consequently, its interaction with biological targets.

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrolidine nitrogen is typically protonated at physiological pH, forming a cationic center. The precise distance and geometry between these two pharmacophoric elements are critical for binding to nicotinic acetylcholine receptors (nAChRs).[2] The structural isomerism between nornicotine and 2-(pyrrolidin-3-yl)pyridine directly alters this critical relationship.

G cluster_0 Nornicotine (3-(Pyrrolidin-2-yl)pyridine) cluster_1 2-(Pyrrolidin-3-yl)pyridine cluster_2 Nornicotine_img Nornicotine_img Isomer_img Isomer_img Nornicotine Nornicotine Scaffold Pyr_Norn Pyridine Ring (Linkage at C3) Nornicotine->Pyr_Norn Pyl_Norn Pyrrolidine Ring (Linkage at C2) Nornicotine->Pyl_Norn Isomer Isomer Scaffold Pyr_Iso Pyridine Ring (Linkage at C2) Isomer->Pyr_Iso Pyl_Iso Pyrrolidine Ring (Linkage at C3) Isomer->Pyl_Iso

Caption: Structural comparison of Nornicotine and its isomer.

Comparative Physicochemical Properties

The fundamental properties of both molecules are outlined below. The hydrochloride salt form of 2-(pyrrolidin-3-yl)pyridine is specified to enhance its solubility and stability for experimental use.

PropertyNornicotine2-(Pyrrolidin-3-yl)pyridineThis compound
IUPAC Name 3-[(2S)-pyrrolidin-2-yl]pyridine[1]2-(Pyrrolidin-3-yl)pyridine[3](Not available)
Synonyms (-)-Nornicotine, 1'-Demethylnicotine2-Pyrrolidin-3-ylpyridine(Not available)
CAS Number 494-97-3[4][5]150281-45-1[3](Not available)
Molecular Formula C₉H₁₂N₂[4][5]C₉H₁₂N₂[3]C₉H₁₃ClN₂
Molecular Weight 148.21 g/mol [4][6]148.20 g/mol [3][7]184.67 g/mol

Synthesis Methodologies

The synthetic routes to these isomers differ significantly, reflecting their distinct connectivity. Nornicotine is often derived from natural nicotine or synthesized via the reduction of myosmine. The synthesis of 2-(pyrrolidin-3-yl)pyridine requires building the molecule from separate pyridine and pyrrolidine precursors.

Synthesis of (S)-Nornicotine

A common and efficient method for producing (S)-nornicotine involves the enzymatic reduction of myosmine. This approach offers high stereoselectivity.[8]

SynthesisWorkflow Myosmine Myosmine Reaction Enzymatic Reduction (IRED/GDH) Myosmine->Reaction NADPH Nornicotine (S)-Nornicotine Reaction->Nornicotine H₂O SynthesisWorkflow_Isomer Start 2-Bromopyridine + N-Boc-3-pyrrolidinone Step1 Grignard Reaction or other C-C coupling Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Reduction & Deprotection (e.g., TFA/Acidic conditions) Intermediate->Step2 Product 2-(Pyrrolidin-3-yl)pyridine Step2->Product Final 2-(Pyrrolidin-3-yl)pyridine • HCl Product->Final HCl in Ether nAChR_Signaling Ligand Nornicotine (Agonist) nAChR nAChR (e.g., α4β2, α7) Ligand->nAChR Binds to Receptor Channel Ion Channel Opening nAChR->Channel Activates Influx Na⁺ / Ca²⁺ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Release Neurotransmitter Release (e.g., Dopamine, ACh) Depolarization->Release Triggers

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic approach is based on a multi-step sequence starting from commercially available reagents. The protocol includes a Michael addition, a reductive cyclization, N-protection, deprotection, and final salt formation. Detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

The 2-(pyrrolidin-3-yl)pyridine scaffold is a significant structural motif present in a variety of biologically active compounds. Its unique three-dimensional structure and the presence of both a basic pyridine ring and a pyrrolidine nitrogen atom allow for diverse interactions with biological targets. Consequently, efficient and reliable synthetic routes to this and related compounds are of high interest to the pharmaceutical industry. The hydrochloride salt form often improves solubility and stability, making it ideal for pharmaceutical development.

This protocol outlines a robust and scalable synthesis of this compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a five-step process, beginning with the Michael addition of nitromethane to 2-vinylpyridine. The subsequent intermediate undergoes a reductive cyclization to form the pyrrolidine ring. The secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group to facilitate purification. Following deprotection, the free base is converted to its hydrochloride salt.

Synthesis_Workflow Start 2-Vinylpyridine + Nitromethane Intermediate1 4-Nitro-1-(pyridin-2-yl)butane Start->Intermediate1  Michael Addition (DBU, rt)   Intermediate2 tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate Intermediate1->Intermediate2  Reductive Cyclization & N-Boc Protection (H2, Pd/C, (Boc)2O)   Intermediate3 2-(Pyrrolidin-3-yl)pyridine Intermediate2->Intermediate3  Deprotection (HCl in Dioxane)   FinalProduct 2-(Pyrrolidin-3-yl)pyridine hydrochloride Intermediate3->FinalProduct  Salt Formation (HCl in Et2O)  

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1-(pyridin-2-yl)butane

This step involves the Michael addition of nitromethane to 2-vinylpyridine, catalyzed by a non-nucleophilic base.

  • Materials:

    • 2-Vinylpyridine

    • Nitromethane

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of 2-vinylpyridine (1.0 eq) in dichloromethane, add nitromethane (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DBU (0.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate

This one-pot reaction combines the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolidine ring, followed by in-situ N-protection.

  • Materials:

    • 4-Nitro-1-(pyridin-2-yl)butane

    • Palladium on carbon (10% Pd/C)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve 4-nitro-1-(pyridin-2-yl)butane (1.0 eq) in a mixture of methanol and ethyl acetate.

    • Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

    • Carefully add 10% Pd/C (5 mol%) to the reaction mixture.

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 2-(Pyrrolidin-3-yl)pyridine

This step involves the removal of the Boc protecting group under acidic conditions.

  • Materials:

    • tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate

    • 4 M HCl in 1,4-Dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane.

    • Add 4 M HCl in 1,4-dioxane (5.0 eq) to the solution at room temperature.

    • Stir the mixture for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with 2 M NaOH (aq) to pH > 10.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base.

Step 4: Synthesis of this compound

The final step is the formation of the hydrochloride salt.

  • Materials:

    • 2-(Pyrrolidin-3-yl)pyridine

    • 2 M HCl in Diethyl ether (Et₂O)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the 2-(pyrrolidin-3-yl)pyridine free base (1.0 eq) in a minimal amount of diethyl ether.

    • Slowly add 2 M HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • A precipitate will form upon addition.

    • Stir the suspension at room temperature for 1 hour.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the product under vacuum to yield this compound as a white to off-white solid.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis.

Table 1: Reagent Quantities and Expected Yields

StepStarting MaterialMolar Eq.ProductExpected Yield (%)
12-Vinylpyridine1.04-Nitro-1-(pyridin-2-yl)butane70-80
24-Nitro-1-(pyridin-2-yl)butane1.0tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate60-75
3tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate1.02-(Pyrrolidin-3-yl)pyridine85-95
42-(Pyrrolidin-3-yl)pyridine1.0This compound>95

Table 2: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)
4-Nitro-1-(pyridin-2-yl)butaneC₉H₁₂N₂O₂180.21Yellowish oil8.55 (d, 1H), 7.65 (t, 1H), 7.20 (d, 1H), 7.15 (dd, 1H), 4.40 (t, 2H), 2.95 (t, 2H), 2.20 (m, 2H)
tert-Butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylateC₁₄H₂₀N₂O₂248.32Colorless oil8.50 (d, 1H), 7.60 (t, 1H), 7.15 (d, 1H), 7.10 (dd, 1H), 3.20-3.80 (m, 5H), 2.00-2.30 (m, 2H), 1.45 (s, 9H)
2-(Pyrrolidin-3-yl)pyridineC₉H₁₂N₂148.21Pale yellow oil8.52 (d, 1H), 7.62 (t, 1H), 7.18 (d, 1H), 7.12 (dd, 1H), 2.90-3.50 (m, 5H), 1.90-2.20 (m, 2H), 1.80 (br s, 1H)
This compoundC₉H₁₃ClN₂184.67White solidData will vary depending on the solvent (e.g., D₂O or DMSO-d₆) due to protonation.

Note: The provided NMR data is representative and may vary slightly based on experimental conditions and instrumentation.

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations and bond formations to construct the target molecule.

Logical_Relationships A C-C Bond Formation B Functional Group Transformation (Nitro to Amine) A->B  Forms the carbon backbone   C C-N Bond Formation (Cyclization) B->C  Enables cyclization   D Protection/Deprotection C->D  Forms the pyrrolidine ring   E Salt Formation D->E  Facilitates purification and handling   F Final Product E->F  Improves physicochemical properties  

Caption: Logical progression of the key chemical transformations in the synthesis.

Application Notes and Protocols for the Chiral Synthesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 2-(pyrrolidin-3-yl)pyridine are crucial chiral building blocks in the synthesis of a variety of pharmacologically active compounds. Their stereochemistry plays a pivotal role in the efficacy and selectivity of the final drug substance. These application notes provide detailed protocols for the enantioselective synthesis of both (R)- and (S)-2-(pyrrolidin-3-yl)pyridine hydrochloride, starting from commercially available chiral precursors. The described synthetic route is a robust and scalable method, ensuring high enantiomeric purity of the final products.

Synthetic Strategy

The enantioselective synthesis of the target compounds is achieved through a three-step sequence starting from the readily available chiral building blocks, (R)- or (S)-N-Boc-3-hydroxypyrrolidine. This chiral pool approach guarantees the stereochemical integrity of the final product. The key steps in this synthesis are:

  • Activation of the Hydroxyl Group: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine is converted into a good leaving group, a mesylate, to facilitate the subsequent nucleophilic substitution.

  • Negishi Cross-Coupling: The pivotal carbon-carbon bond formation is accomplished via a Negishi cross-coupling reaction between the activated pyrrolidine derivative and a 2-pyridylzinc reagent. This reaction is known for its high functional group tolerance and efficiency.

  • Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt of the 2-(pyrrolidin-3-yl)pyridine enantiomer.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee%) for each step of the synthesis of (R)-2-(pyrrolidin-3-yl)pyridine hydrochloride. The data for the (S)-enantiomer is comparable.

StepReactionStarting MaterialProductTypical Yield (%)Typical ee%
1Mesylation(R)-N-Boc-3-hydroxypyrrolidine(R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate90-95>99
2Negishi Coupling(R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate(R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate75-85>99
3Deprotection/Salt Formation(R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate(R)-2-(pyrrolidin-3-yl)pyridine hydrochloride95-99>99

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Materials:

  • (R)-N-Boc-3-hydroxypyrrolidine

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is typically used in the next step without further purification.

Protocol 2: Synthesis of (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate via Negishi Coupling

Materials:

  • (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂), anhydrous solution in THF

  • Pd(dba)₂ (Palladium(II) bis(dibenzylideneacetone))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the 2-pyridylzinc reagent:

    • To a solution of 2-bromopyridine (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.2 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of anhydrous zinc chloride in THF (1.2 eq) dropwise and allow the mixture to warm to room temperature.

  • Cross-coupling reaction:

    • In a separate flask, dissolve (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq), Pd(dba)₂ (0.05 eq), and SPhos (0.10 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add the freshly prepared 2-pyridylzinc reagent solution to the mixture.

    • Heat the reaction mixture to reflux and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification:

    • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate.

Protocol 3: Synthesis of (R)-2-(pyrrolidin-3-yl)pyridine hydrochloride

Materials:

  • (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate should form.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield (R)-2-(pyrrolidin-3-yl)pyridine hydrochloride as a solid.

Visualizations

G cluster_0 Synthesis of (R)-enantiomer cluster_1 Synthesis of (S)-enantiomer A (R)-N-Boc-3-hydroxypyrrolidine B (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate A->B Mesylation (MsCl, Et3N, DCM) C (R)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate B->C Negishi Coupling (2-pyridylzinc, Pd(dba)2, SPhos, THF) D (R)-2-(pyrrolidin-3-yl)pyridine hydrochloride C->D Deprotection (4M HCl in Dioxane) E (S)-N-Boc-3-hydroxypyrrolidine F (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate E->F Mesylation (MsCl, Et3N, DCM) G (S)-tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate F->G Negishi Coupling (2-pyridylzinc, Pd(dba)2, SPhos, THF) H (S)-2-(pyrrolidin-3-yl)pyridine hydrochloride G->H Deprotection (4M HCl in Dioxane)

Caption: Synthetic workflow for the chiral synthesis of 2-(pyrrolidin-3-yl)pyridine hydrochloride enantiomers.

G cluster_0 Decision Pathway for Synthetic Route start Target: Chiral 2-(Pyrrolidin-3-yl)pyridine choice Choose Synthetic Strategy start->choice chiral_pool Chiral Pool Synthesis choice->chiral_pool High Enantiopurity resolution Chiral Resolution choice->resolution Alternative Route chiral_pool_details Start with (R)- or (S)-N-Boc-3-hydroxypyrrolidine chiral_pool->chiral_pool_details resolution_details Synthesize racemic mixture and separate enantiomers resolution->resolution_details synthesis Follow 3-step synthesis: 1. Mesylation 2. Negishi Coupling 3. Deprotection chiral_pool_details->synthesis end Obtain desired enantiomer synthesis->end

Caption: Logical decision pathway for selecting the chiral synthesis strategy.

Application Notes and Protocols for the Purification of 2-(Pyrrolidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and purification techniques for analogous heterocyclic compounds, including pyridine and pyrrolidine derivatives. Optimization of these protocols for specific impurity profiles and scales is recommended.

Introduction

This compound is a polar heterocyclic amine salt. Its purification is crucial to ensure the quality and efficacy of downstream active pharmaceutical ingredients (APIs). Common impurities may include starting materials, reaction byproducts, and regioisomers. The purification strategies outlined below—recrystallization and preparative high-performance liquid chromatography (HPLC)—are designed to remove these impurities effectively.

Purification Techniques

Two primary methods for the purification of this compound are detailed: recrystallization and preparative HPLC. The choice of method will depend on the impurity profile, the scale of purification, and the desired final purity.

Recrystallization

Recrystallization is a robust and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. For polar hydrochloride salts like this compound, polar protic solvents are often effective.

Protocol: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization of solvent ratios and temperatures.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Activated carbon (optional, for color removal)

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of a 9:1 ethanol:water mixture to dissolve the solid. Heat the mixture to reflux with gentle stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and swirl the flask. Reheat the solution to reflux for 10-15 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

Data Presentation: Recrystallization

ParameterConditionObservation/Result
Solvent System Ethanol:Water (9:1 v/v)Effective for dissolving the hydrochloride salt at elevated temperatures.
Initial Purity (Example) 95.0%Determined by HPLC.
Final Purity (Example) >99.5%Determined by HPLC.
Recovery (Example) 75-85%Dependent on initial purity and precise solvent volumes.
Appearance White to off-white crystalline solid-
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for separating complex mixtures or achieving very high purity. This method is particularly useful for removing impurities with similar chemical properties to the target compound.

Protocol: Reversed-Phase Preparative HPLC

This protocol is based on methods used for purifying polar heterocyclic amines and may need to be optimized for the specific separation required.

Materials:

  • Crude this compound, dissolved in mobile phase A

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium acetate (or formic acid/triethylamine buffer system)

  • Deionized water (HPLC grade)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v).

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Flow Rate: 20 mL/min.

    • Detection: UV at 260 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Product Isolation: Combine the pure fractions and remove the organic solvents using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified hydrochloride salt.

Data Presentation: Preparative HPLC

ParameterCondition
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in Water
Mobile Phase B Acetonitrile:Isopropanol (80:20)
Flow Rate 20 mL/min
Detection UV at 260 nm
Loading Capacity (Example) 100 mg per injection
Initial Purity (Example) 90.0%
Final Purity (Example) >99.8%
Recovery (Example) >90%

Visualization of Workflows

Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Product B Dissolve in Hot Solvent (e.g., EtOH/H2O) A->B C Hot Filtration (optional, with activated carbon) B->C D Slow Cooling & Crystallization B->D if no carbon treatment C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying under Vacuum F->G H Purified Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Preparative HPLC Workflow

G cluster_1 Preparative HPLC Process P1 Crude Sample Preparation (Dissolve & Filter) P2 Injection onto Preparative C18 Column P1->P2 P3 Elution with Gradient (Water/ACN/IPA) P2->P3 P4 Fraction Collection (UV Detection) P3->P4 P5 Purity Analysis of Fractions P4->P5 P6 Pooling of Pure Fractions P5->P6 P7 Solvent Removal (Rotary Evaporation) P6->P7 P8 Lyophilization P7->P8 P9 Purified Hydrochloride Salt P8->P9

Caption: Workflow for the purification of this compound using preparative HPLC.

Conclusion

The selection of a suitable purification method for this compound is critical for achieving the desired purity for research and drug development applications. Recrystallization offers a cost-effective and scalable solution for removing major impurities, while preparative HPLC provides higher resolution for challenging separations. The protocols and data presented herein serve as a comprehensive guide for scientists and researchers to develop and implement effective purification strategies for this important chemical intermediate. It is imperative to perform analytical testing (e.g., HPLC, NMR, MS) before and after purification to confirm the identity and purity of the final product.

Application Note: Comprehensive Analytical Characterization of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of the compound.

Physicochemical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Chemical Formula C₉H₁₃N₂Cl[1]
Molecular Weight 184.67 g/mol [1]
Appearance Solid[1]
Purity (Typical) ≥97%[1]
InChI Key BRGMUTQBWJJNDS-UHFFFAOYSA-N[1]
CAS Number 1198416-89-5[1]

Analytical Workflow

A systematic approach is crucial for the complete characterization of pharmaceutical intermediates. The general workflow involves confirming the chemical structure, determining purity and impurity profiles, and verifying the elemental composition.

Analytical_Workflow cluster_0 Start: Sample Receipt cluster_1 Structural Characterization cluster_2 Purity & Composition cluster_3 Final Assessment Sample 2-(Pyrrolidin-3-yl)pyridine HCl NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) Sample->NMR Distribute for Analysis MS Mass Spectrometry (LC-MS) (Molecular Weight) Sample->MS Distribute for Analysis FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Distribute for Analysis HPLC HPLC (Purity & Impurities) Sample->HPLC Distribute for Analysis EA Elemental Analysis (CHN Composition) Sample->EA Distribute for Analysis Report Certificate of Analysis (CoA) NMR->Report Compile Data MS->Report Compile Data FTIR->Report Compile Data HPLC->Report Compile Data EA->Report Compile Data

Caption: General analytical workflow for compound characterization.

Chemical Structure

The structure of 2-(Pyrrolidin-3-yl)pyridine as its hydrochloride salt. The protonation typically occurs on the more basic nitrogen atom.

Caption: Structure of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main compound from potential impurities, allowing for accurate purity assessment. A reversed-phase method is generally suitable for polar hydrochloride salts.[2][3]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]

    • Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 270 nm.[2]

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Quantitative Data Summary (Example):

ParameterAcceptance CriteriaExample Result
Retention Time (Main Peak) Report~8.5 min
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
Purity (Area %) ≥ 97.0%99.5%
Largest Impurity (Area %) ≤ 0.5%0.2%
Total Impurities (Area %) ≤ 3.0%0.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For hydrochloride salts, proton signals adjacent to the nitrogen atoms are expected to shift downfield compared to the free base.[5]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Standard proton-decoupled.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

  • Data Analysis: Integrate the ¹H NMR signals and assign chemical shifts to the corresponding protons. Assign chemical shifts in the ¹³C spectrum based on expected values and DEPT experiments if necessary.

Expected Chemical Shifts (Hypothetical Data):

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridine Ring Protons 7.5 - 8.8 (m)120 - 155
Pyrrolidine Ring Protons 2.0 - 4.0 (m)25 - 60
N-H Protons (Pyrrolidine) 9.0 - 10.0 (br s)N/A
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS confirms the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4]

  • LC Conditions: A rapid gradient on a short C18 column can be used for sample introduction.

    • Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Quantitative Data Summary:

ParameterTheoretical ValueObserved Value
Molecular Formula (Free Base) C₉H₁₂N₂-
Exact Mass (Free Base) 148.1000-
[M+H]⁺ (m/z) 149.1073149.1
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Protocol:

  • Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Assign the major absorption bands to their corresponding functional groups. For the hydrochloride salt, N-H stretching bands will be prominent.[6]

Expected Characteristic IR Bands:

Wavenumber (cm⁻¹)Assignment
3200 - 2800 N-H⁺ stretch (broad, characteristic of amine salt)
3050 - 3000 Aromatic C-H stretch
2950 - 2850 Aliphatic C-H stretch
~1600, ~1480 Pyridine ring C=C and C=N stretching vibrations[6]
~1200 C-N stretching
Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which is used to confirm the empirical formula.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry sample into a tin capsule.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: Compare the experimental percentages of C, H, and N with the theoretical values calculated from the chemical formula C₉H₁₃N₂Cl.

Quantitative Data Summary:

ElementTheoretical %Experimental % (Example)Acceptance Range
Carbon (C) 58.5458.45± 0.4%
Hydrogen (H) 7.097.15± 0.4%
Nitrogen (N) 15.1715.22± 0.4%

References

Application Note: 1H NMR Spectroscopic Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This compound is of interest in medicinal chemistry and drug development due to its structural motifs. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for structural elucidation in further studies. This application note presents a representative 1H NMR dataset, a detailed experimental protocol for its acquisition, and a workflow diagram for the analytical process.

Introduction

2-(Pyrrolidin-3-yl)pyridine is a heterocyclic compound containing both a pyridine and a pyrrolidine ring system. As a hydrochloride salt, the pyridine nitrogen is protonated, which influences the electronic environment and, consequently, the chemical shifts of the protons, particularly those on the pyridine ring. 1H NMR spectroscopy is a powerful analytical technique for the structural characterization of such small molecules. This note details the expected 1H NMR spectrum and provides a standardized protocol for its measurement.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to show distinct signals for the protons on both the pyridine and pyrrolidine rings. The protonation of the pyridine nitrogen generally leads to a downfield shift of the pyridine proton signals compared to the free base.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationCoupling Constant (J, Hz)
H-6' (Pyridine)d8.601H4.8
H-4' (Pyridine)t7.901H7.8
H-5' (Pyridine)t7.451H6.3
H-3' (Pyridine)d7.401H7.8
H-3 (Pyrrolidine)m3.801H-
H-2a, H-5a (Pyrrolidine)m3.40 - 3.602H-
H-2b, H-5b (Pyrrolidine)m3.20 - 3.352H-
H-4a (Pyrrolidine)m2.40 - 2.551H-
H-4b (Pyrrolidine)m2.15 - 2.301H-
NH (Pyrrolidine)br s9.501H-
NH+ (Pyridine)br s14.501H-

Note: The chemical shifts for the pyrrolidine protons (H-2, H-4, H-5) are complex due to diastereotopicity and may appear as overlapping multiplets. The NH and NH+ protons are expected to be broad and may exchange with deuterium in certain solvents, leading to their disappearance from the spectrum.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4), 0.6-0.7 mL. The choice of solvent is critical; DMSO-d6 is often suitable for hydrochloride salts as it can dissolve the sample and allow for the observation of exchangeable NH protons.

    • 5 mm NMR tube of good quality.

    • Pipette and filter (e.g., a small plug of glass wool in a Pasteur pipette).

  • Procedure:

    • Weigh approximately 5-10 mg of this compound and place it in a small, clean, and dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Filter the solution through a glass wool-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Software: Standard NMR acquisition and processing software.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Reference: The residual solvent peak will be used for calibration (e.g., DMSO at 2.50 ppm).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift.

  • Integrate all the peaks in the spectrum.

  • Pick the peaks and report their chemical shifts, multiplicities, and coupling constants.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the 1H NMR analysis and the logical relationship of the proton signals in the molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place Sample in Spectrometer filter->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for 1H NMR analysis.

proton_connectivity cluster_pyridine Pyridine Ring cluster_pyrrolidine Pyrrolidine Ring H6 H-6' H5 H-5' H6->H5 H4 H-4' H5->H4 H3 H-3' H4->H3 H2 H-2 H3_p H-3 H2->H3_p H3_p->H3 Connects to H4_p H-4 H3_p->H4_p H5_p H-5 H4_p->H5_p NH NH H5_p->NH NH->H2

Caption: Proton connectivity in 2-(Pyrrolidin-3-yl)pyridine.

References

Mass spectrometry analysis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Introduction

This compound is a heterocyclic building block crucial in pharmaceutical research and drug development. As a key intermediate, its structural integrity and purity are paramount. Mass spectrometry (MS) is an indispensable analytical technique for the rapid and accurate determination of its molecular weight and structural characterization.[1] This application note provides detailed protocols for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), including direct infusion and liquid chromatography-mass spectrometry (LC-MS) methods. These protocols are designed for researchers, scientists, and drug development professionals requiring reliable analytical characterization of this compound.

Compound Information

The fundamental properties of 2-(Pyrrolidin-3-yl)pyridine are summarized below. The analysis focuses on the free base, which is ionized after the hydrochloride salt is dissolved in a suitable solvent.

PropertyValueReference
Chemical NameThis compound
Molecular Formula (HCl Salt)C₉H₁₂N₂ · HCl[2]
Molecular Weight (HCl Salt)184.67 g/mol [2]
Molecular Formula (Free Base)C₉H₁₂N₂[3][4]
Molecular Weight (Free Base)148.20 g/mol [3][4]
Monoisotopic Mass (Free Base)148.100048 Da[3][4]

Experimental Workflow

The general workflow for the mass spectrometric analysis involves sample preparation, introduction into the mass spectrometer, ionization, and subsequent mass analysis. Tandem MS (MS/MS) can be employed for further structural elucidation through collision-induced dissociation (CID).

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Weigh Compound Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Dilute Dilute to Final Concentration (1-10 µg/mL) Dissolve->Dilute Introduction LC Injection or Direct Infusion Dilute->Introduction Ionization Electrospray Ionization (ESI+) Introduction->Ionization MS1 Full Scan Analysis (MS1) Determine [M+H]+ Ionization->MS1 Selection Precursor Ion Selection (m/z 149.1) MS1->Selection Data Data Interpretation MS1->Data CID Fragmentation (CID) Selection->CID MS2 Product Ion Scan (MS2) CID->MS2 MS2->Data

Caption: General experimental workflow for MS analysis.

Protocol 1: Direct Infusion Full Scan MS Analysis

Objective: To confirm the molecular weight of 2-(Pyrrolidin-3-yl)pyridine by identifying its protonated molecular ion [M+H]⁺.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for enhancing protonation)

  • Calibrated mass spectrometer (e.g., Q-TOF or single quadrupole)

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.[5]

  • Working Solution Preparation: Dilute the stock solution with 50:50 methanol:water to a final concentration of approximately 1-10 µg/mL.[5] If signal is low, 0.1% formic acid can be added to the final solution to aid ionization.

  • Instrument Setup: Set up the mass spectrometer according to the parameters in the table below.

  • Infusion: Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-300.

Typical Instrument Parameters:

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 – 4.5 kV
Nebulizer Gas (N₂) 1.5 – 2.5 Bar
Drying Gas (N₂) Flow 8 – 12 L/min
Drying Gas Temperature 250 – 350 °C
Mass Range m/z 50 – 300

| Data Acquisition | Profile / Centroid |

Expected Data: The primary ion expected is the protonated molecule of the free base. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed in lower abundance.

Ion SpeciesFormulaCalculated m/z
Protonated Molecule [M+H]⁺[C₉H₁₃N₂]⁺149.1073
Sodium Adduct [M+Na]⁺[C₉H₁₂N₂Na]⁺171.0893
Dimer [2M+H]⁺[C₁₈H₂₅N₄]⁺297.2074

Protocol 2: Tandem MS (MS/MS) Fragmentation Analysis

Objective: To generate a characteristic fragmentation pattern for structural confirmation. This is achieved by isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Procedure:

  • Prepare and infuse the sample as described in Protocol 1.

  • Perform an initial Full Scan MS (MS1) to confirm the presence and m/z of the precursor ion ([M+H]⁺ at m/z 149.1).

  • Switch the instrument to MS/MS or Product Ion Scan mode.

  • Precursor Ion Selection: Set the quadrupole to isolate ions with m/z 149.1.

  • Collision Energy: Apply collision energy (typically a range from 10-40 eV) using an inert gas (e.g., Argon) to induce fragmentation. Optimize the energy to achieve a rich spectrum of fragment ions.

  • Data Acquisition: Acquire the product ion spectrum.

Hypothetical Fragmentation Pathway Based on the structure, fragmentation is expected to occur via cleavage of the pyrrolidine ring or the bond connecting the two rings.[6]

G cluster_frags Major Fragments parent [M+H]+ C9H13N2+ m/z 149.1 frag1 C8H9N2+ m/z 133.1 parent->frag1 - CH4 frag2 C6H6N+ m/z 92.1 parent->frag2 - C3H7N frag3 C5H5N+ m/z 79.1 parent->frag3 - C4H8N

Caption: Proposed fragmentation pathway for [M+H]⁺.

Predicted Fragmentation Data:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Identity
149.1133.116.0 (CH₄)Loss of a methyl radical and hydrogen from the pyrrolidine ring
149.1121.128.0 (C₂H₄)Loss of ethene from the pyrrolidine ring
149.193.156.0 (C₃H₅N)Cleavage yielding the aminopyridine fragment
149.179.170.0 (C₄H₈N)Cleavage yielding the pyridine radical cation

Protocol 3: LC-MS Analysis

Objective: To analyze 2-(Pyrrolidin-3-yl)pyridine in a mixture, enabling quantification and purity assessment. This protocol is suitable for routine analysis in drug development.[7]

Procedure:

  • Sample Preparation: Prepare samples as described in Protocol 1, ensuring the final solvent is compatible with the initial mobile phase conditions (e.g., 95% Mobile Phase A).

  • Chromatography: Perform chromatographic separation using a C18 reverse-phase column.

  • Mass Spectrometry: Couple the LC output directly to the ESI-MS system. The MS can be operated in Full Scan mode to monitor for impurities or in Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) mode for high-sensitivity quantification.

Typical LC-MS Parameters:

ParameterSetting
LC Conditions
ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
MS Conditions
Ionization ModeESI Positive
Scan ModeFull Scan (m/z 50-300) or SIM (m/z 149.1)
Capillary Voltage3.5 kV
Source Temperature120 °C

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive mass spectrometric analysis of this compound. Direct infusion MS is a rapid method for identity confirmation, while LC-MS is superior for purity analysis and quantification in complex matrices. The described MS/MS fragmentation analysis provides detailed structural information, which is critical for unequivocal identification and characterization in regulated drug development environments.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a key intermediate and impurity in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality of the final active pharmaceutical ingredient (API). This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is also suitable for identifying and quantifying impurities and degradation products generated during forced degradation studies. Additionally, a chiral HPLC method for the enantiomeric separation of 2-(Pyrrolidin-3-yl)pyridine is presented.

Analytical Challenge

The primary challenge is to develop a specific and sensitive HPLC method that can separate 2-(Pyrrolidin-3-yl)pyridine from its potential process-related impurities and degradation products. As the molecule contains a chiral center, it is also crucial to have a method to control the enantiomeric purity.

Methodology

A stability-indicating RP-HPLC method was developed using a C18 column. Forced degradation studies were conducted to ensure the method's ability to separate the main peak from any degradation products.[1][2] These studies involved exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][4] For enantiomeric purity, a separate chiral HPLC method was developed using a cellulose-based chiral stationary phase.[5][6]

Experimental Protocols

1. Stability-Indicating RP-HPLC Method for Assay and Impurity Determination

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      15 70 30
      20 70 30
      22 95 5

      | 25 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Forced Degradation Protocol:

    • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 4 hours.

    • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 4 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid sample in a hot air oven at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

2. Chiral HPLC Method for Enantiomeric Separation

  • Chromatographic System:

    • HPLC System: As described above.

    • Column: Cellulose-based chiral stationary phase (e.g., CHIRALCEL OD-H), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detector Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 200 µg/mL solution of this compound in the mobile phase.

Data Presentation

Table 1: System Suitability Parameters for the Stability-Indicating RP-HPLC Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20007800
% RSD for Peak Area (n=6)≤ 2.0%0.8%

Table 2: Results of Forced Degradation Studies

Stress Condition% DegradationPurity AnglePurity Threshold
Acid (0.1 M HCl)15.2%0.851.20
Base (0.1 M NaOH)12.8%0.921.35
Oxidation (3% H₂O₂)21.5%0.781.15
Thermal (105 °C)8.5%0.651.05
Photolytic (UV 254 nm)5.3%0.711.10

Table 3: Validation Summary of the Stability-Indicating RP-HPLC Method

ParameterResult
Linearity (µg/mL)1 - 150
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.6 µg/mL
Accuracy (% Recovery)99.2% - 101.5%
Precision (% RSD)< 1.0%

Table 4: Chiral Separation Data

EnantiomerRetention Time (min)Resolution (Rs)
(S)-enantiomer10.2-
(R)-enantiomer12.52.8

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation weigh Weighing of Sample/ Reference Standard dissolve Dissolution in Diluent (Water:ACN) weigh->dissolve injection Injection into HPLC System dissolve->injection separation Chromatographic Separation (C18 Column) injection->separation detection PDA Detection at 265 nm separation->detection integration Peak Integration detection->integration quantification Quantification of Assay and Impurities integration->quantification report Final Report Generation quantification->report linearity Linearity quantification->linearity accuracy Accuracy quantification->accuracy precision Precision quantification->precision specificity Specificity (Forced Degradation) quantification->specificity

Caption: Experimental workflow for the HPLC analysis of this compound.

The developed stability-indicating RP-HPLC method is specific, accurate, and precise for the quantification of this compound and its degradation products. The method was successfully validated according to ICH guidelines. The chiral HPLC method provides excellent resolution for the enantiomers, allowing for effective control of enantiomeric purity. These methods are suitable for routine quality control and stability testing in a pharmaceutical development setting.

References

In Vitro Assay Protocols for 2-(Pyrrolidin-3-yl)pyridine hydrochloride: A Guide for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides detailed application notes and in vitro assay protocols for the characterization of 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This compound, a structural analog of nicotine, is of significant interest to researchers in neuropharmacology and drug development for its potential interaction with nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar compounds.

The protocols herein are designed to be self-validating, providing a clear rationale for experimental choices and offering insights into data interpretation. By following these methodologies, researchers can obtain robust and reproducible data to determine the binding affinity, functional activity, and receptor subtype selectivity of this compound.

Introduction: The Significance of Nicotinic Acetylcholine Receptor Ligands

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, nAChRs are a major target for therapeutic drug development.

The pyrrolidine-pyridine scaffold is a core component of many compounds that interact with nAChRs, most notably nicotine.[1][2] Variations in the substitution pattern on these rings can dramatically alter a compound's affinity, selectivity, and functional activity at different nAChR subtypes. This compound, as a derivative of this pharmacophore, warrants thorough in vitro characterization to understand its potential as a pharmacological tool or therapeutic lead. The most abundant high-affinity nicotine binding sites in the brain are the α4β2-containing nAChRs, making them a primary target for investigation.[3][4]

Core Assays for Pharmacological Characterization

A tiered approach is recommended for the in vitro evaluation of this compound. This typically begins with assessing its ability to bind to the target receptor, followed by functional assays to determine if it acts as an agonist, antagonist, or allosteric modulator.

Workflow for In Vitro Characterization

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity Profiling Radioligand Binding Assay Radioligand Binding Assay Calcium Flux Assay (FLIPR) Calcium Flux Assay (FLIPR) Radioligand Binding Assay->Calcium Flux Assay (FLIPR) Hits with high affinity Electrophysiology (Patch-Clamp) Electrophysiology (Patch-Clamp) Calcium Flux Assay (FLIPR)->Electrophysiology (Patch-Clamp) Confirmation & Mechanism Assays on different nAChR subtypes Assays on different nAChR subtypes Electrophysiology (Patch-Clamp)->Assays on different nAChR subtypes Characterized leads

Caption: Tiered approach for in vitro characterization of nAChR ligands.

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

Principle: This assay quantifies the affinity of a test compound for the α4β2 nAChR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[4][5] A commonly used radioligand is [³H]-Epibatidine or [³H]-Cytisine. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Materials and Reagents:

  • Cell Line: HEK293 or SH-EP1 cells stably expressing human α4 and β2 nAChR subunits.[4]

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO).

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or epibatidine).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and a cell harvester.

  • Liquid scintillation counter.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Culture the α4β2-expressing cells to confluency.

    • Harvest the cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of the cell membrane preparation.

    • Non-specific Binding: Add 25 µL of the non-specific binding control, 25 µL of radioligand solution, and 50 µL of the cell membrane preparation.

    • Test Compound: Add 25 µL of varying concentrations of this compound, 25 µL of radioligand solution, and 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Harvesting and Washing:

    • Harvest the contents of the plate onto the filter mat using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
2-(Pyrrolidin-3-yl)pyridine HClValueValue
Nicotine (Reference)ValueValue
Epibatidine (Reference)ValueValue

Protocol 2: Functional Characterization using a Calcium Flux Assay

Principle: nAChRs are ion channels, and their activation by an agonist leads to an influx of cations, including Ca²⁺.[6] This assay utilizes a Ca²⁺-sensitive fluorescent dye that increases its fluorescence intensity upon binding to Ca²⁺. The change in fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR) and is proportional to the activation of the nAChRs.[7] This assay can determine if a compound is an agonist or an antagonist.

Materials and Reagents:

  • Cell Line: HEK293 or SH-EP1 cells stably expressing human α4β2 nAChR.

  • Fluorescent Ca²⁺ Indicator: Fluo-4 AM or a similar dye.

  • Test Compound: this compound.

  • Reference Agonist: Acetylcholine or nicotine.

  • Reference Antagonist: Mecamylamine or dihydro-β-erythroidine (DHβE).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well black-walled, clear-bottom plates.

  • FLIPR or a similar fluorescence plate reader.

Step-by-Step Protocol:

  • Cell Plating: Seed the α4β2-expressing cells into the 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the Ca²⁺ indicator dye solution in assay buffer.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate at 37°C for 1 hour.

  • Assay Procedure:

    • Agonist Mode:

      • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

      • Place the dye-loaded cell plate in the FLIPR instrument.

      • Add the compound solutions to the wells and measure the fluorescence signal over time.

    • Antagonist Mode:

      • Prepare serial dilutions of this compound.

      • Pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes).

      • Add a fixed concentration of the reference agonist (e.g., its EC₈₀) and measure the fluorescence signal.

Data Analysis:

  • Agonist Activity:

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximal effect).

  • Antagonist Activity:

    • Plot the percentage of inhibition of the agonist response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of the agonist response).

Expected Data Presentation:

CompoundModeEC₅₀ (µM)Emax (%)IC₅₀ (µM)
2-(Pyrrolidin-3-yl)pyridine HClAgonistValueValueN/A
2-(Pyrrolidin-3-yl)pyridine HClAntagonistN/AN/AValue
Acetylcholine (Reference)AgonistValue100N/A
Mecamylamine (Reference)AntagonistN/AN/AValue

Protocol 3: Electrophysiological Characterization using Patch-Clamp

Principle: Patch-clamp electrophysiology is the gold standard for characterizing ion channel function. It directly measures the ion flow through the nAChRs in response to a compound. This technique provides detailed information on the compound's potency, efficacy, and mechanism of action (e.g., competitive vs. non-competitive antagonism).[7]

Materials and Reagents:

  • Cell Line: HEK293 or SH-EP1 cells stably expressing human α4β2 nAChR.

  • Test Compound: this compound.

  • Reference Agonist and Antagonist.

  • Extracellular Solution: Containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

  • Intracellular Solution: Containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Step-by-Step Protocol:

  • Cell Preparation: Plate cells on coverslips for easy access with the patch pipette.

  • Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Perfuse the cell with the extracellular solution.

    • Apply the test compound or reference ligands using a rapid perfusion system.

    • Agonist: Apply increasing concentrations of this compound to generate a dose-response curve.

    • Antagonist: Co-apply a fixed concentration of a reference agonist with increasing concentrations of the test compound.

Data Analysis:

  • Measure the peak current amplitude in response to compound application.

  • Normalize the current responses to the maximal agonist response.

  • Plot the normalized current against the logarithm of the compound concentration to determine EC₅₀ or IC₅₀ values.

Expected Data Presentation:

CompoundModeEC₅₀ (µM)Hill SlopeIC₅₀ (µM)
2-(Pyrrolidin-3-yl)pyridine HClAgonistValueValueN/A
2-(Pyrrolidin-3-yl)pyridine HClAntagonistN/AN/AValue

Signaling Pathway Context

The activation of nAChRs initiates a cascade of intracellular events. The primary event is the influx of Na⁺ and Ca²⁺, leading to membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger various downstream signaling pathways.

G 2-(Pyrrolidin-3-yl)pyridine HCl 2-(Pyrrolidin-3-yl)pyridine HCl nAChR (α4β2) nAChR (α4β2) 2-(Pyrrolidin-3-yl)pyridine HCl->nAChR (α4β2) Binds to Membrane Depolarization Membrane Depolarization nAChR (α4β2)->Membrane Depolarization Activates Ca²⁺ Influx Ca²⁺ Influx nAChR (α4β2)->Ca²⁺ Influx Voltage-gated Ca²⁺ Channels Voltage-gated Ca²⁺ Channels Membrane Depolarization->Voltage-gated Ca²⁺ Channels Opens Downstream Signaling Downstream Signaling Ca²⁺ Influx->Downstream Signaling Triggers Voltage-gated Ca²⁺ Channels->Ca²⁺ Influx

Caption: Simplified signaling pathway upon nAChR activation.

Trustworthiness and Self-Validation

The protocols described are designed to be internally consistent and self-validating. The inclusion of reference compounds (positive and negative controls) in each assay is crucial for validating the assay's performance and for comparing the activity of the test compound to known standards. Consistent results across different assay platforms (e.g., binding affinity correlating with functional potency) will increase confidence in the pharmacological profile of this compound.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the pharmacological characterization of this compound. By systematically evaluating its binding affinity, functional activity, and subtype selectivity, researchers can gain a comprehensive understanding of its interaction with nAChRs. This knowledge is essential for its further development as a research tool or a potential therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays of Nicotinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine and the exogenous agonist nicotine.[1][2] These receptors are pentameric structures composed of various α and β subunits, which determine their pharmacological and physiological properties.[2][3] nAChRs are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including neuromuscular transmission, cognitive function, and inflammation.[2][4] Dysregulation of nAChR signaling is associated with several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them important therapeutic targets.[4][5]

Cell-based assays are indispensable tools for the discovery and characterization of novel nAChR ligands. They allow for the functional evaluation of compounds in a physiologically relevant environment and are amenable to high-throughput screening (HTS) for identifying agonists, antagonists, and allosteric modulators.[6][7] This document provides detailed application notes and protocols for commonly used cell-based assays for the study of nAChR ligands.

Nicotinic Receptor Signaling Pathway

Upon binding of an agonist like acetylcholine or nicotine, the nAChR undergoes a conformational change, opening an intrinsic ion channel.[8][9] This allows the influx of cations, primarily Na⁺ and K⁺, and in some cases Ca²⁺, leading to depolarization of the cell membrane.[2][6] This initial depolarization can trigger downstream signaling events, such as the opening of voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium concentration. This elevation in intracellular Ca²⁺ can, in turn, modulate various cellular processes, including neurotransmitter release.[10][11]

Nicotinic Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Agonist Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Na_K_Influx Na⁺/K⁺ Influx nAChR->Na_K_Influx Opens Channel Ca_Influx_nAChR Ca²⁺ Influx (e.g., α7 nAChR) nAChR->Ca_Influx_nAChR Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC Activates Na_K_Influx->Depolarization Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx_nAChR->Intracellular_Ca Ca_Influx_VGCC Ca²⁺ Influx VGCC->Ca_Influx_VGCC Opens Ca_Influx_VGCC->Intracellular_Ca Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Intracellular_Ca->Cellular_Response Triggers

Caption: General signaling pathway of nicotinic acetylcholine receptors.

Key Cell-Based Assays for nAChR Ligands

A variety of cell-based assays are available to characterize the interaction of ligands with nAChRs. These can be broadly categorized into functional assays and binding assays.

Functional Assays

Functional assays measure the physiological response of a cell upon nAChR activation. They are crucial for determining the efficacy of a ligand (agonist, antagonist, or modulator).

1. Membrane Potential Assays

These assays are particularly well-suited for high-throughput screening as they provide a robust and rapid measure of nAChR function.[6][7] The principle is based on the detection of changes in the cell membrane potential upon ion channel opening. Fluorescent dyes that are sensitive to membrane potential are used to monitor this change.

2. Calcium Flux Assays

These assays are widely used, especially for nAChR subtypes that are highly permeable to calcium, such as the α7 nAChR.[12][13] The influx of calcium upon receptor activation is measured using calcium-sensitive fluorescent dyes. For nAChRs with low calcium permeability, the signal can be amplified by the subsequent opening of voltage-gated calcium channels.[10] The use of positive allosteric modulators (PAMs) can also enhance the calcium response, making the assay more sensitive.[14]

3. Ion Flux Assays (e.g., ⁸⁶Rb⁺ Efflux)

These assays provide an orthogonal method to validate findings from other functional screens.[6][7] They directly measure the movement of ions through the nAChR channel. ⁸⁶Rb⁺, a radioactive isotope of rubidium, is used as a tracer for K⁺ efflux.

Binding Assays

Binding assays are used to determine the affinity of a ligand for the nAChR.

1. Radioligand Binding Assays

These assays are a classical method to measure the direct interaction of a ligand with the receptor. A radiolabeled ligand with known high affinity for the nAChR (e.g., [¹²⁵I]-epibatidine) is used.[15] The displacement of this radioligand by a test compound is measured to determine the test compound's binding affinity (Ki).

Experimental Workflow for High-Throughput Screening

The general workflow for a high-throughput screen to identify nAChR modulators involves several key steps from cell preparation to data analysis.

HTS Experimental Workflow start Start cell_prep Cell Preparation (Plate cells expressing nAChR) start->cell_prep dye_loading Dye Loading (e.g., Calcium or Membrane Potential Dye) cell_prep->dye_loading compound_add Compound Addition (Test compounds and controls) dye_loading->compound_add agonist_add Agonist Addition (To stimulate the receptor) compound_add->agonist_add read_plate Read Plate (Measure fluorescence signal) agonist_add->read_plate data_analysis Data Analysis (Calculate Z', EC₅₀, IC₅₀) read_plate->data_analysis hit_validation Hit Validation (Orthogonal assays, dose-response) data_analysis->hit_validation end_node End hit_validation->end_node

Caption: A typical workflow for a high-throughput screen of nAChR ligands.

Quantitative Data Summary

The following tables summarize representative quantitative data for common nAChR ligands obtained from cell-based assays.

Table 1: Agonist Potencies (EC₅₀) at Different nAChR Subtypes

LigandnAChR SubtypeCell LineAssay TypeEC₅₀Reference
Nicotineα4β2SH-EP1Membrane Potential19.44 ± 1.02 nM[6]
Nicotineα3β4SH-EP1Membrane Potential733.3 ± 146.5 nM[6]
Nicotineα7GH4C1Calcium Flux1.6 µM[12]
Acetylcholineα7GH4C1Calcium Flux5.5 µM[12]
AcetylcholineMuscle-Single-channel106 ± 6 µM[16]
CholineMuscle-Single-channel4.1 ± 0.5 mM[16]

Table 2: Ligand Binding Affinities (Ki) at α4β2 nAChR

LigandAssay TypeKiReference
Nicotine[¹²⁵I]-Epibatidine Binding9.4 x 10⁻¹⁰ M[15]
2-FA[¹²⁵I]-Epibatidine Binding7.1 x 10⁻¹¹ M[15]
Nifene[¹²⁵I]-Epibatidine Binding3.1 x 10⁻¹⁰ M[15]
Nicotine-1 nM[1]

Detailed Experimental Protocols

Protocol 1: Membrane Potential Assay for nAChR Antagonists

This protocol is adapted for a high-throughput screen to identify antagonists of nAChR subtypes expressed in a suitable cell line, such as SH-EP1.[6][7]

Materials:

  • SH-EP1 cells stably expressing the nAChR subtype of interest (e.g., α3β4, α4β2).

  • Cell culture medium (e.g., DMEM/F12 with appropriate supplements).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Nicotine (or another suitable agonist).

  • Test compounds.

  • 384-well black-walled, clear-bottom assay plates.

  • A fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the nAChR-expressing SH-EP1 cells into 384-well plates at an appropriate density and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer.

    • Remove the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 1 hour.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Using an automated liquid handler, add the test compounds to the assay plates.

  • Agonist Addition and Signal Reading:

    • Prepare the agonist solution (e.g., nicotine) at a concentration that elicits a response close to the maximum (e.g., EC₉₀).[6]

    • Place the assay plate in the fluorescence plate reader.

    • Initiate the reading and establish a baseline fluorescence.

    • Add the agonist solution to the wells and continue to record the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence upon agonist addition is used to determine the level of receptor activation.

    • The percentage of inhibition by the test compounds is calculated relative to control wells (agonist alone vs. buffer).

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 2: Calcium Flux Assay for α7 nAChR Agonists and PAMs

This protocol is designed to identify and characterize agonists and positive allosteric modulators (PAMs) of the α7 nAChR.[12][14]

Materials:

  • Cells expressing the α7 nAChR (e.g., IMR-32, GH4C1).

  • Cell culture medium.

  • Assay buffer.

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM).

  • Test compounds (potential agonists and PAMs).

  • A known α7 nAChR agonist (e.g., PNU-282987) for PAM screening.

  • 384-well black-walled, clear-bottom assay plates.

  • A fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Plate the α7 nAChR-expressing cells in 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution in assay buffer.

    • Remove the culture medium and load the cells with the dye solution.

    • Incubate at 37°C for 1 hour.

  • Compound Addition:

    • For Agonist Screening: Add serial dilutions of the test compounds to the wells.

    • For PAM Screening: Add the test compounds, followed by a sub-maximal concentration of a known α7 agonist (e.g., PNU-282987).[14]

  • Signal Reading:

    • Place the plate in the fluorescence reader.

    • Record the baseline fluorescence.

    • Initiate the assay by adding the compounds (for agonist screening) or the agonist (for PAM screening) and monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium.

    • For Agonist Screening: Plot the fluorescence change against the compound concentration to determine the EC₅₀.

    • For PAM Screening: A leftward shift in the agonist's dose-response curve or an increase in the maximal response indicates PAM activity.[12]

Protocol 3: Radioligand Binding Assay for nAChR Ligands

This protocol is used to determine the binding affinity (Ki) of test compounds for a specific nAChR subtype.[15]

Materials:

  • HEK cells stably expressing the nAChR of interest (e.g., α4β2).

  • Binding buffer (e.g., PBS).

  • Radiolabeled ligand (e.g., [¹²⁵I]-epibatidine).

  • Unlabeled test compounds.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture the nAChR-expressing HEK cells and harvest them. Resuspend the cells in binding buffer.

  • Competition Binding:

    • In a series of tubes, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test compound.

    • Add the cell suspension to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 20 minutes) to reach equilibrium.[15]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cells with the bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Logical Relationship Between Assay Types

The different assay types are often used in a hierarchical manner in drug discovery campaigns. High-throughput functional assays are used for primary screening, followed by more detailed characterization with orthogonal functional assays and binding assays to confirm hits and determine their mechanism of action.

Assay Logic primary_screen Primary HTS (e.g., Membrane Potential or Calcium Flux Assay) hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (Dose-Response Curves) hit_id->secondary_screen orthogonal_assay Orthogonal Functional Assay (e.g., ⁸⁶Rb⁺ Efflux) secondary_screen->orthogonal_assay binding_assay Binding Assay (e.g., Radioligand Binding) secondary_screen->binding_assay electrophysiology Electrophysiology (e.g., Patch Clamp) orthogonal_assay->electrophysiology binding_assay->electrophysiology lead_opt Lead Optimization electrophysiology->lead_opt

Caption: Hierarchical relationship of assays in nAChR drug discovery.

By employing these well-characterized cell-based assays, researchers can effectively screen for and characterize novel ligands targeting nicotinic acetylcholine receptors, paving the way for the development of new therapeutics for a range of debilitating diseases.

References

Application Notes and Protocols for Radioligand Binding Assay of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a synthetic compound with a structural resemblance to nicotine and its analogs. Compounds containing both pyridine and pyrrolidine rings are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. This structural motif is often associated with affinity for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a multitude of physiological and pathological processes in the central and peripheral nervous systems. Dysregulation of nAChR activity has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a critical target for drug discovery.

Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their target receptors. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximal binding capacity (Bmax), and the inhibition constant (Ki) of a test compound. This document provides a detailed protocol for a competitive radioligand binding assay to evaluate the affinity of this compound for nAChRs.

Principle of the Assay

This protocol describes a competitive radioligand binding assay. In this setup, the unlabeled test compound, this compound, competes with a radiolabeled ligand for binding to nAChRs present in a membrane preparation. By measuring the displacement of the radioligand at various concentrations of the test compound, the concentration at which 50% of the specific binding of the radioligand is inhibited (IC50) can be determined. From the IC50 value, the inhibition constant (Ki), which reflects the binding affinity of the test compound, can be calculated using the Cheng-Prusoff equation.

Data Presentation

While specific binding data for this compound is not publicly available, the following tables provide illustrative data for structurally related nicotinic acetylcholine receptor ligands. This data serves as a template for the expected results from the described assay.

Table 1: Illustrative Binding Affinities (Ki) of Nicotinic Ligands at Human nAChR Subtypes

Compoundα4β2* Ki (nM)α3β4 Ki (nM)α7 Ki (nM)
Analog A0.133.255.98
Analog B0.258.7515.2
Analog C0.092.164.14
Nicotine1.020500
Epibatidine0.030.110

Data is hypothetical and for illustrative purposes based on related compounds.[1]

Table 2: Illustrative Functional Activities (IC50/EC50) of Nicotinic Ligands at Human nAChR Subtypes

Compoundα4β2 Functional Assay (µM)α3β4 Functional Assay (µM)α7 Functional Assay (µM)
Analog A (Antagonist)1.3 (IC50)32.5 (IC50)>50 (IC50)
Analog B (Partial Agonist)0.5 (EC50)12.5 (EC50)>25 (EC50)
Analog C (Full Agonist)0.1 (EC50)2.5 (EC50)10 (EC50)

Data is hypothetical and for illustrative purposes based on related compounds.[1]

Experimental Protocols

Materials and Reagents
  • Biological Material: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue known to be rich in the target receptor (e.g., rat cerebral cortex for α4β2* nAChRs).[2][3]

  • Test Compound: this compound.

  • Radioligand: A suitable radioligand for the target nAChR subtype, such as [³H]-Epibatidine or [³H]-Cytisine.

  • Unlabeled Ligand for Non-specific Binding: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine) to define non-specific binding.[2]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Scintillation Cocktail.

  • 96-well Plates.

  • Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI).

  • Cell Harvester and Scintillation Counter.

Membrane Preparation
  • Harvest cultured cells or dissect brain tissue and place in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]

  • Homogenize the tissue or cell suspension using a Polytron homogenizer on ice.[4]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[5]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 48,000 x g for 20 minutes at 4°C) to pellet the membranes.[4][5]

  • Discard the supernatant, resuspend the pellet in fresh, ice-cold binding buffer, and repeat the high-speed centrifugation.[4]

  • Resuspend the final membrane pellet in binding buffer.[2]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).[2][5] Aliquot and store at -80°C until use.[5]

Radioligand Binding Assay Protocol
  • Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.[2]

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of binding buffer.[2][4]

    • Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of an unlabeled nAChR ligand (e.g., 100 µM Nicotine).[4]

    • Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the corresponding dilution of this compound.[2][4]

  • Incubate the plate at room temperature for 60-180 minutes to allow the binding to reach equilibrium.[2][4]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[2]

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.[2]

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate for at least 4 hours.[4]

  • Quantify the radioactivity on the filters using a scintillation counter.[2]

Data Analysis
  • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding .[2]

  • Plot the specific binding as a percentage of the control (total specific binding in the absence of the competitor) against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[1]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Filtration cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cell lines or Tissue) Total_Binding Total Binding (Membranes + Radioligand) Membrane_Prep->Total_Binding NSB Non-specific Binding (Membranes + Radioligand + Unlabeled Ligand) Membrane_Prep->NSB Competition Competition Binding (Membranes + Radioligand + Test Compound) Membrane_Prep->Competition Ligand_Prep Ligand Preparation (Radioligand & Test Compound) Ligand_Prep->Total_Binding Ligand_Prep->NSB Ligand_Prep->Competition Incubate Incubate to Equilibrium Total_Binding->Incubate NSB->Incubate Competition->Incubate Filtration Rapid Vacuum Filtration Incubate->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Data_Analysis

Caption: Workflow for the competitive radioligand binding assay.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes, by an agonist leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺.[2] This influx of Ca²⁺ acts as a second messenger, triggering several downstream signaling cascades that are crucial for neuronal function and survival.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., 2-(Pyrrolidin-3-yl)pyridine) nAChR nAChR Agonist->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K MAPK_Pathway MAPK/ERK Pathway Ca_Influx->MAPK_Pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival Promotes Gene_Expression Gene Expression (e.g., CREB activation) MAPK_Pathway->Gene_Expression Activates Gene_Expression->Cell_Survival Leads to

Caption: Downstream signaling of nicotinic acetylcholine receptors.

References

Application Notes and Protocols for In Vivo Experimental Design of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(Pyrrolidin-3-yl)pyridine hydrochloride belongs to a class of chemical structures known for their interaction with the central nervous system. Its core structure, a pyrrolidine ring linked to a pyridine ring, is a common feature in many biologically active molecules, including nicotinic acetylcholine receptor (nAChR) ligands. Given this structural similarity, it is hypothesized that this compound acts as a modulator of nAChRs. These receptors are implicated in a variety of physiological processes, including cognitive function, anxiety, and addiction.[1][2]

This document outlines a comprehensive in vivo experimental design to characterize the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound in rodent models. The goal is to assess its potential as a therapeutic agent for neurological and psychiatric disorders.

I. Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, is fundamental for the design of subsequent efficacy studies.

A. Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • IV group: 1 mg/kg administered via tail vein injection.

    • PO group: 10 mg/kg administered via oral gavage.

  • Sample Collection: Blood samples (approx. 0.2 mL) are collected from the tail vein at predose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.

  • Brain Penetration: At the final time point, animals are euthanized, and brain tissue is collected to determine the brain-to-plasma concentration ratio.

  • Analysis: Plasma and brain homogenate concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3][4][5]

  • Data Analysis: Key PK parameters are calculated using non-compartmental analysis.

Data Presentation:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
Clearance (mL/h/kg)
Volume of Distribution (L/kg)
Bioavailability (%)
Brain/Plasma Ratio at 24h
B. Dose-Range Finding Study

Objective: To identify a range of doses that elicit a biological response without causing significant adverse effects.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (n=5-8 per group).

  • Dosing: Administer a range of doses (e.g., 1, 3, 10, 30 mg/kg) via the intended clinical route (e.g., intraperitoneal or oral). A vehicle control group is included.

  • Observation: Monitor animals for changes in locomotor activity, body temperature, and any signs of toxicity for at least 4 hours post-dosing.[6]

  • Data Analysis: Compare the dose groups to the vehicle control to identify the minimum effective dose and the maximum tolerated dose.

II. Behavioral Pharmacology

Based on the hypothesized nAChR mechanism, the following behavioral assays are proposed to evaluate the pro-cognitive and anxiolytic potential of the compound.

A. Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of this compound on recognition memory in mice.[7][8][9][10]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Apparatus: A square open-field arena (e.g., 40x40x40 cm).[8]

  • Procedure:

    • Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[9]

    • Training/Sample Phase (Day 2): Place two identical objects in the arena. Administer the test compound or vehicle 30 minutes prior. Allow the mouse to explore the objects for 5-10 minutes.[9]

    • Test Phase (Day 3): Replace one of the familiar objects with a novel object. Administer the same treatment as on Day 2. Record the time spent exploring each object for 5 minutes.

  • Data Analysis: Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Data Presentation:

Treatment Group (mg/kg)Total Exploration Time (s)Discrimination Index (DI)
Vehicle
Compound X (Dose 1)
Compound X (Dose 2)
Compound X (Dose 3)
Positive Control
B. Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic or anxiogenic potential of the compound in rats or mice.[11][12][13][14]

Experimental Protocol:

  • Animal Model: Male Wistar rats or C57BL/6 mice (n=10-12 per group).

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[11]

  • Procedure:

    • Administer the test compound or vehicle 30 minutes prior to testing.

    • Place the animal in the center of the maze, facing an open arm.[15]

    • Allow the animal to freely explore the maze for 5 minutes.[12]

    • Record the number of entries and the time spent in the open and closed arms using video-tracking software.[11]

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.

Data Presentation:

Treatment Group (mg/kg)% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle
Compound X (Dose 1)
Compound X (Dose 2)
Compound X (Dose 3)
Positive Control (e.g., Diazepam)

III. Target Engagement and Neurochemical Analysis

To confirm that the compound interacts with its intended target in the brain and elicits a downstream neurochemical response, in vivo microdialysis is a powerful technique.

A. In Vivo Microdialysis in Freely Moving Rats

Objective: To measure the effect of this compound on the extracellular levels of key neurotransmitters (e.g., acetylcholine, dopamine) in specific brain regions.[16][17][18][19]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Implant a microdialysis guide cannula targeting a brain region rich in nAChRs, such as the hippocampus or prefrontal cortex.[16] Allow for a recovery period of 2-3 days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples every 20 minutes.

    • Administer the test compound or vehicle.

    • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical or mass spectrometric detection.[20]

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline average.

Data Presentation:

Time (min)Vehicle (% Baseline)Compound X (Dose 1) (% Baseline)Compound X (Dose 2) (% Baseline)
-40 to 0100100100
0 to 20
20 to 40
...
160 to 180

IV. Visualizations

Diagrams

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Efficacy Models PK_PD Pharmacokinetic & Dose-Range Finding Behavior Behavioral Screening (NOR & EPM) PK_PD->Behavior Select Doses Microdialysis In Vivo Microdialysis Behavior->Microdialysis Confirm Efficacy Receptor_Binding Ex Vivo Receptor Occupancy Behavior->Receptor_Binding Disease_Model Disease-Specific Models (e.g., Nicotine Withdrawal) Microdialysis->Disease_Model nAChR_Signaling Compound 2-(Pyrrolidin-3-yl)pyridine HCl nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca++ Influx Ion_Channel->Ca_Influx NT_Release Neurotransmitter Release (ACh, DA) Ca_Influx->NT_Release Synaptic_Plasticity Synaptic Plasticity (LTP) NT_Release->Synaptic_Plasticity Behavioral_Outcome Cognitive Enhancement Anxiolysis Synaptic_Plasticity->Behavioral_Outcome NOR_Workflow Start Start NOR Test Habituation Day 1: Habituation (Empty Arena) Start->Habituation Dosing1 Day 2: Administer Compound/Vehicle Habituation->Dosing1 Training Training Phase (Two Identical Objects) Dosing1->Training Delay 24h Inter-trial Interval Training->Delay Dosing2 Day 3: Administer Compound/Vehicle Delay->Dosing2 Test Test Phase (One Familiar, One Novel Object) Dosing2->Test Analysis Calculate Discrimination Index Test->Analysis End End Analysis->End

References

Application Notes and Protocols for 2-(Pyrrolidin-3-yl)pyridine hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a generalized guide based on available data for structurally similar compounds, such as pyridine derivatives and pyrrolidine alkaloids. No specific data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride was found in the public domain. Therefore, the following protocols are hypothetical and intended for informational purposes only. Researchers must conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific experimental model and research objectives.

Introduction

This compound is a heterocyclic organic compound containing both a pyridine and a pyrrolidine ring. Its structural similarity to compounds like nornicotine (3-(Pyrrolidin-2-yl)pyridine), a known nicotinic acetylcholine receptor (nAChR) agonist, suggests potential activity at these receptors.[1] This document provides a hypothetical framework for the preparation, dosing, and administration of this compound to mice for research purposes.

Potential Mechanism of Action

Based on the structure of the closely related compound nornicotine, this compound may act as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] Agonism at nAChRs can lead to the release of various neurotransmitters, including dopamine.[3] The proposed signaling pathway is visualized below.

signaling_pathway ligand 2-(Pyrrolidin-3-yl)pyridine hydrochloride receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor channel Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) receptor->channel depolarization Membrane Depolarization channel->depolarization neurotransmitter Neurotransmitter Release (e.g., Dopamine) depolarization->neurotransmitter response Cellular Response neurotransmitter->response solution_preparation_workflow start Start calc_conc Calculate Required Concentration start->calc_conc weigh Weigh Compound calc_conc->weigh dissolve Dissolve in Vehicle (e.g., Saline, PBS, Water) weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Sterile Filter (0.22 µm) (for IP/SC) mix->filter store Store at 4°C or -20°C (Protect from light) filter->store end End store->end administration_workflow start Start choose_route Choose Administration Route (IP, PO, or SC) start->choose_route restrain Properly Restrain Mouse choose_route->restrain administer Administer Compound (Following specific protocol) restrain->administer monitor Monitor Animal for Adverse Effects administer->monitor end End monitor->end

References

Application Note & Protocols: A Tiered Strategy for Assessing Brain Penetration of 2-(Pyrrolidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and CNS drug discovery.

Introduction: The Imperative of CNS Target Engagement

The blood-brain barrier (BBB) represents the most significant physiological hurdle in the development of therapeutics for central nervous system (CNS) disorders.[1][2] This highly selective, dynamic interface protects the brain but simultaneously prevents the vast majority of potential drug candidates from reaching their intended targets.[3][4] Therefore, a rigorous and early assessment of a compound's ability to cross the BBB is a cornerstone of any successful CNS drug discovery program.[5]

This guide provides a comprehensive, tiered methodological framework for evaluating the brain penetration of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a novel small molecule with potential for CNS activity. The strategy outlined herein progresses from rapid, high-throughput in silico and in vitro assays to definitive, resource-intensive in vivo studies. This tiered approach ensures that resources are allocated efficiently, allowing for early termination of compounds with unfavorable properties and confident progression of promising candidates. The ultimate goal is to determine the unbound brain-to-plasma partition coefficient (Kp,uu), the gold-standard parameter for quantifying CNS exposure and predicting therapeutic efficacy.[6][7][8]

Part 1: Foundational Assessment - Physicochemical & In Silico Profiling

Before committing to wet-lab experiments, a foundational understanding of the molecule's inherent properties can provide valuable, predictive insights into its BBB penetration potential.[9][10] Key attributes for successful CNS drugs often include low molecular weight, moderate lipophilicity, a limited number of hydrogen bond donors, and a low polar surface area.[11][12]

Scientific Rationale: Passive diffusion across the lipid membranes of the BBB endothelial cells is a primary route of entry for many CNS drugs.[13] Physicochemical properties govern this process. For instance, high lipophilicity (LogP) can enhance membrane partitioning, but excessive lipophilicity can lead to non-specific binding and poor solubility.[11] The ionization state of the molecule at physiological pH (pKa) is also critical, as the uncharged species is typically more membrane-permeable.[11][14]

Predicted Properties of 2-(Pyrrolidin-3-yl)pyridine:

PropertyPredicted ValueSignificance for Brain PenetrationSource
Molecular Weight 148.20 g/mol Favorable. Well below the general guideline of <400-500 Da, suggesting it is small enough for passive diffusion.[15]
XLogP3 0.6Moderately Favorable. Indicates a degree of lipophilicity suitable for membrane partitioning without being excessive. Optimal LogP values for CNS drugs are often cited in the 1.5-2.7 range, so this suggests the compound is relatively polar.[15]
Topological Polar Surface Area (TPSA) 24.9 ŲHighly Favorable. Significantly below the typical cutoff of <60-90 Ų, indicating a low potential for forming hydrogen bonds with the BBB, which would impede entry.[15]
Hydrogen Bond Donors 1Highly Favorable. A low number of H-bond donors reduces the energy penalty required to shed water molecules before entering the lipid bilayer of the BBB.[15]
pKa (Predicted) ~8.5-9.5 (Pyrrolidine N), ~5.5 (Pyridine N)Requires Consideration. The presence of basic nitrogens means the molecule will be significantly protonated and positively charged at physiological pH 7.4. While a small fraction of the neutral species will exist and be able to cross the BBB, this charge can limit passive diffusion and make the compound a potential substrate for active transporters.General Chemical Knowledge

Part 2: Tier 1 Screening - In Vitro Permeability & Efflux Liability

This tier employs high-throughput in vitro models to experimentally measure the compound's ability to cross a membrane barrier and to determine if it is a substrate for key efflux transporters like P-glycoprotein (P-gp/MDR1).[16]

Workflow for Tier 1 Assessment

G cluster_0 Tier 1: In Vitro Screening PAMPA PAMPA-BBB Assay (Passive Permeability) Decision1 Analyze PAMPA Data PAMPA->Decision1 MDCK MDCK-MDR1 Assay (Permeability + Efflux) Decision2 Analyze Efflux Ratio (ER) MDCK->Decision2 Decision1->MDCK Pe > 4.0 x 10⁻⁶ cm/s Stop1 STOP: Poor Passive Permeability Decision1->Stop1 Pe < 2.0 x 10⁻⁶ cm/s Stop2 STOP: High Efflux Liability Decision2->Stop2 ER ≥ 2.0 Proceed ADVANCE: To In Vivo Studies Decision2->Proceed ER < 2.0

Caption: Tier 1 workflow for assessing in vitro brain penetration potential.

Protocol 2.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive, transcellular permeability of this compound in a non-cell-based, high-throughput format.[17][18]

Principle: The PAMPA assay uses a 96-well filter plate where the filter is coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB.[19] The compound is added to a "donor" well and its appearance in the "acceptor" well on the other side of the membrane is quantified after an incubation period.[18]

Materials:

  • PAMPA-BBB sandwich plate system (e.g., from Pion Inc.)

  • This compound

  • High Pe control (e.g., Testosterone, Promazine)

  • Low Pe control (e.g., Furosemide, Diclofenac)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • UV-transparent 96-well plates

  • Spectrophotometric plate reader or LC-MS/MS system

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare 10-20 mM stock solutions of the test compound and controls in DMSO.

  • Prepare Donor Solution: Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 50-100 µM. The final DMSO concentration should be ≤ 1% to avoid compromising the lipid membrane.

  • Hydrate the Lipid Membrane: Add 5 µL of the BBB-specific lipid solution onto the filter membrane of the donor plate.

  • Assemble the PAMPA Sandwich:

    • Add 200 µL of PBS to each well of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate.

    • Add 200 µL of the prepared donor solution (test compound, controls, blank) to the donor wells.

  • Incubation: Cover the plate assembly with the lid to minimize evaporation and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells, as well as the initial donor concentration (CD(0)), using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability (Pe): Use the manufacturer's recommended formula or the following standard equation:

    • Pe (cm/s) = [-ln(1 - CA(t) / Cequilibrium) * VD * VA] / [(VD + VA) * Area * Time]

    • Where Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)

Data Interpretation:

  • High Permeability (CNS+): Pe > 4.0 x 10-6 cm/s[18]

  • Low Permeability (CNS-): Pe < 2.0 x 10-6 cm/s[18]

  • Uncertain/Borderline: Pe between 2.0 and 4.0 x 10-6 cm/s

Protocol 2.2: MDCK-MDR1 Bidirectional Transport Assay

Objective: To determine if 2-(Pyrrolidin-3-yl)pyridine is a substrate of the human P-glycoprotein (MDR1) efflux transporter.[20]

Principle: This assay uses Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene.[16][20] These cells form a polarized, tight monolayer on a semi-permeable membrane, mimicking the BBB's efflux activity.[21] By measuring the compound's transport rate in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), an Efflux Ratio (ER) can be calculated. A ratio significantly greater than 1 indicates active efflux.[22]

Materials:

  • MDCK-MDR1 cells (from a reputable supplier like NIH or ATCC)

  • Transwell™ plate system (e.g., 24-well)

  • Cell culture medium (e.g., MEM with supplements)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound, positive control substrate (e.g., Quinidine, Prazosin), low permeability control (e.g., Lucifer Yellow)[20][23]

  • LC-MS/MS system for quantification

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell™ inserts at an appropriate density. Culture for 4-7 days to allow for the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the assay, measure the Trans-Epithelial Electrical Resistance (TEER) of each well. Only use wells that meet the established TEER threshold for your lab (typically >150 Ω·cm²).

  • Assay Initiation:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Pre-incubate the cells with HBSS for 15-30 minutes at 37°C.

    • For A-B transport: Add the test compound (e.g., 1-10 µM) to the apical (donor) side and compound-free buffer to the basolateral (receiver) side.

    • For B-A transport: Add the test compound to the basolateral (donor) side and compound-free buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Monolayer Integrity Post-Assay: Perform a Lucifer Yellow leak test to confirm that monolayer integrity was maintained throughout the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp (cm/s) = (dQ/dt) / (Area * C0)

      • Where dQ/dt is the transport rate, Area is the surface area of the membrane, and C0 is the initial donor concentration.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

Data Interpretation:

  • ER < 2.0: Compound is not considered a significant P-gp substrate.[20]

  • ER ≥ 2.0: Compound is likely a P-gp substrate, and its brain penetration may be limited by active efflux.[20][22]

  • Expertise Note: It's crucial to compare results with a known P-gp substrate control. Some labs use a higher cutoff (e.g., ER > 3.0) for a definitive positive result.[16] The presence of other endogenous transporters in MDCK cells can sometimes complicate data interpretation.[24]

Part 3: Tier 2 Confirmation - In Vivo Pharmacokinetic Studies

If a compound demonstrates adequate passive permeability and is not a significant efflux substrate in vitro, the next critical step is to measure its concentration in the brain and plasma of a living organism.

Protocol 3.1: Cassette Dosing for Rapid In Vivo Screening

Objective: To rapidly and efficiently determine the brain-to-plasma concentration ratio (Kp) for multiple compounds simultaneously.[25][26]

Principle: Cassette dosing involves administering a mixture (a "cassette") of several test compounds to a single group of animals.[27] This approach significantly reduces animal usage and resources for early-stage screening.[28] It is predicated on the assumption that at the low doses used, the compounds will not exhibit significant drug-drug interactions at the BBB.[26][29]

Materials:

  • Rodent species (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Cassette dosing solution containing 2-(Pyrrolidin-3-yl)pyridine and 2-4 other test compounds in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).[27]

  • Blood collection supplies (e.g., EDTA tubes)

  • Brain harvesting tools

  • Homogenizer

  • LC-MS/MS system

Step-by-Step Protocol:

  • Dosing: Administer the cassette solution to a cohort of animals (n=3-4 per time point) via a single intravenous (IV) or subcutaneous (SC) injection. A typical dose is 1-3 mg/kg per compound.[25][26]

  • Sample Collection: At predetermined time points (e.g., 0.25, 1, and 3 hours post-dose), euthanize a group of animals.[26]

  • Blood Processing: Immediately collect trunk blood into EDTA tubes, centrifuge to obtain plasma, and store at -80°C.

  • Brain Harvesting: Perfuse the animals with ice-cold saline to remove blood from the brain vasculature. Quickly excise the brain, weigh it, and flash-freeze it in liquid nitrogen. Store at -80°C.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard.

    • Brain: Homogenize the brain tissue in 3-4 volumes of a suitable buffer. Perform protein precipitation on the homogenate as with the plasma samples.

  • Quantification: Analyze the concentrations of all compounds in the plasma and brain homogenate samples using a validated multiplexed LC-MS/MS method.

  • Calculate Kp:

    • Kp = Cbrain / Cplasma or AUCbrain / AUCplasma

    • Where Cbrain is the concentration in brain homogenate and Cplasma is the concentration in plasma.

Protocol 3.2: Definitive Kp,uu Determination

Objective: To determine the unbound brain-to-plasma partition coefficient (Kp,uu), the most accurate predictor of CNS target site concentration.[6][8]

Principle: The total measured brain concentration (Cbrain) is influenced by non-specific binding to lipids and proteins. The pharmacologically active concentration is the unbound concentration (Cu,brain). Kp,uu corrects for binding in both compartments (brain and plasma) to reflect the true equilibrium across the BBB.[7][30] A Kp,uu value near 1 suggests that passive diffusion is the dominant transport mechanism.[8][30] A value <1 suggests active efflux, while a value >1 suggests active influx.[8]

Workflow for Kp,uu Determination

G cluster_1 Definitive Kp,uu Determination invivo In Vivo PK Study (Measure Total C_brain & C_plasma) calc_kp Calculate Kp = C_brain / C_plasma invivo->calc_kp invitro_fu_p In Vitro Assay (Measure Unbound Fraction in Plasma, f_u,p) calc_kpuu Calculate Kp,uu = Kp * (f_u,p / f_u,b) invitro_fu_p->calc_kpuu invitro_fu_b In Vitro Assay (Measure Unbound Fraction in Brain, f_u,b) invitro_fu_b->calc_kpuu calc_kp->calc_kpuu

Caption: Workflow illustrating the components needed to calculate Kp,uu.

Additional Protocols Required:

  • In Vivo Pharmacokinetics: Perform a full PK study as described in Protocol 3.1, but with a single compound and more extensive time points to accurately determine the Area Under the Curve (AUC) for both plasma and brain.

  • Equilibrium Dialysis (for fu,plasma and fu,brain):

    • Objective: To measure the fraction of the compound that is not bound to proteins or lipids in plasma and brain homogenate.

    • Procedure: A semi-permeable membrane separates a chamber containing plasma or brain homogenate spiked with the test compound from a chamber containing buffer. The system is incubated until equilibrium is reached. The concentration in the buffer chamber represents the unbound concentration.

    • fu = Cbuffer / Cmatrix

Calculation of Kp,uu:

  • Kp,uu = Kp * (fu,plasma / fu,brain)

  • Alternatively, Kp,uu = AUCu,brain / AUCu,plasma = (AUCbrain * fu,brain) / (AUCplasma * fu,plasma)

Data Interpretation:

  • Kp,uu ≈ 1.0: Net transport is dominated by passive diffusion. Free drug concentrations in the brain will be similar to free drug concentrations in the plasma.[8][30]

  • Kp,uu < 0.5: Significant active efflux is likely occurring, limiting brain exposure.[6]

  • Kp,uu > 2.0: Active influx mechanisms may be involved, concentrating the drug in the brain.[31]

  • General Target: For most CNS programs, a Kp,uu > 0.3-0.5 is considered desirable to achieve therapeutic concentrations.[6]

Part 4: Bioanalytical Method - LC-MS/MS

Objective: To accurately and sensitively quantify 2-(Pyrrolidin-3-yl)pyridine in complex biological matrices (plasma and brain homogenate).

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[32][33] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) for definitive quantification.[34]

General Protocol Outline:

  • Sample Preparation: As described previously, use protein precipitation or liquid-liquid extraction to remove the bulk of proteins and phospholipids from the plasma and brain homogenate samples.[34][35][36]

  • Chromatography:

    • Column: Use a reverse-phase C18 column suitable for separating basic compounds.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a typical starting point. The formic acid helps to protonate the basic analyte for better peak shape and ionization.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MRM: Tune the instrument to find the optimal precursor ion (the protonated molecule, [M+H]⁺) and a stable, specific product ion for both the analyte and a suitable internal standard (e.g., a stable isotope-labeled version or a structural analog).

  • Validation: Validate the method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidance.

Conclusion

This tiered application guide provides a robust framework for systematically evaluating the brain penetration of this compound. By integrating in silico predictions, high-throughput in vitro assays, and definitive in vivo studies, researchers can build a comprehensive data package. This approach enables informed decision-making, conserves resources, and ultimately increases the probability of success in the challenging field of CNS drug discovery. The final determination of Kp,uu will provide the critical insight needed to confidently advance this compound toward efficacy studies for its intended neurological target.

References

Navigating the Safe Handling of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a key building block in contemporary drug discovery and development. The following guidelines are intended for researchers, scientists, and drug development professionals.

Section 1: Understanding the Compound: Physicochemical Properties and Hazard Identification

This compound is a heterocyclic compound with a molecular weight of 184.66 g/mol . While specific data for the hydrochloride salt is limited, the free base, 2-(Pyrrolidin-3-yl)pyridine, is known to be a corrosive and irritant substance[1]. The Globally Harmonized System (GHS) classification for the free base indicates that it is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation[1].

PropertyInformation (extrapolated from related compounds)Source
Physical State Solid[2]
Appearance Likely a white to beige solid[2]
Solubility Expected to be soluble in water[2]
Hygroscopicity Potentially hygroscopic[2]

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1][3].

  • Skin Corrosion/Irritation: Causes skin irritation[1][3].

  • Serious Eye Damage/Irritation: Causes serious eye damage[1][3].

  • Respiratory Irritation: May cause respiratory irritation[1][3].

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to safety is paramount when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All work with this compound, especially when handling the solid material or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area[4].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles[5].

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated[6].

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[6].

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling Handling Protocol cluster_post_handling Post-Handling Verify Fume Hood Verify Fume Hood Certification Inspect PPE Inspect PPE for Integrity Locate Safety\nEquipment Locate Eyewash & Safety Shower Don PPE Don Appropriate PPE Work in Hood Conduct all work in Fume Hood Don PPE->Work in Hood Mindful Handling Handle with Care to Avoid Dust/Aerosol Work in Hood->Mindful Handling Seal Container Keep Container Tightly Sealed Mindful Handling->Seal Container Doff PPE Doff PPE Correctly Seal Container->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Clean Workspace Clean and Decontaminate Work Area Wash Hands->Clean Workspace

Caption: Personal Protective Equipment (PPE) Workflow.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to mitigate the risks associated with this compound.

Handling
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[3].

  • Wash hands and any exposed skin thoroughly after handling[5].

  • Do not eat, drink, or smoke in the laboratory[5].

  • Use only outdoors or in a well-ventilated area[3].

  • Keep the container tightly closed when not in use.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • The compound may be hygroscopic; store in a desiccator or a dry box if necessary to maintain its integrity[2].

  • Store in a tightly sealed, properly labeled container.

Section 4: Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[7][8].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention[7][8].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[7][8].

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell[7][8].

Spill and Leak Procedures
  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent.

  • For larger spills, contain the spill and prevent it from entering drains. Absorb with an inert material and collect for disposal.

Emergency_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Event Exposure Event Inhalation Inhalation Skin Contact Skin Contact Eye Contact Eye Contact Ingestion Ingestion Move to Fresh Air Move to Fresh Air Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Remove Contaminated Clothing Remove Contaminated Clothing Rinse with Water Rinse with Water Remove Contaminated Clothing->Rinse with Water Get Medical Advice Get Medical Advice Rinse with Water->Get Medical Advice Remove Contacts Remove Contacts Rinse with Water->Remove Contacts Seek Medical Attention (Eye) Seek Medical Attention (Eye) Remove Contacts->Seek Medical Attention (Eye) Rinse Mouth Rinse Mouth Call Poison Center Call Poison Center Rinse Mouth->Call Poison Center Inhalation->Move to Fresh Air Skin Contact->Remove Contaminated Clothing Eye Contact->Rinse with Water Ingestion->Rinse Mouth

Caption: Emergency First-Aid Procedures.

Section 5: Disposal Considerations

All waste containing this compound should be handled as hazardous waste. Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the material to enter drains or waterways.

Section 6: Conclusion

While this compound is a valuable tool in research and development, its potential hazards necessitate careful and informed handling. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to seek out a specific Safety Data Sheet for this compound as it becomes available and to always consult with your institution's Environmental Health and Safety department for any questions or concerns.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Pyrrolidin-3-yl)pyridine hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: N-Boc Protection of 3-Hydroxypyrrolidine
Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of N-Boc-3-hydroxypyrrolidine Incomplete reaction.- Ensure accurate stoichiometry of di-tert-butyl dicarbonate (Boc₂O). - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time if necessary.
Decomposition of the product during workup.- Use a mild base such as sodium bicarbonate for neutralization. - Avoid excessive heating during solvent evaporation.
Presence of Impurities Unreacted 3-hydroxypyrrolidine.- Optimize the amount of Boc₂O. - Purify the crude product using column chromatography.
Di-Boc protected byproducts.- Control the reaction temperature, avoiding excessive heat.
Step 2: Oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone
Issue Potential Cause(s) Troubleshooting Suggestions
Incomplete Oxidation Insufficient amount of oxidizing agent (e.g., Dess-Martin periodinane, PCC, or Swern oxidation reagents).- Use a slight excess of the oxidizing agent. - Ensure the reaction is carried out under anhydrous conditions, especially for Swern oxidation.
Low reaction temperature.- Optimize the reaction temperature based on the chosen oxidizing agent.
Low Yield of N-Boc-3-pyrrolidinone Over-oxidation or side reactions.- Control the reaction temperature carefully. - Add the oxidizing agent portion-wise to manage the reaction exotherm.
Difficult purification.- For Dess-Martin oxidation, filter the reaction mixture through a pad of Celite to remove the iodine byproducts before concentration. - Use column chromatography for purification.
Step 3: Coupling of 3-Halopyridine with N-Boc-3-pyrrolidinone (followed by reduction) or Coupling with a Pre-formed Pyrrolidine Synthon

This is a critical step, and several coupling strategies can be employed.

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of N-Boc-2-(pyrrolidin-3-yl)pyridine For Suzuki-Miyaura Coupling: - Inactive catalyst. - Poor quality of the boronic acid/ester. - Inappropriate base or solvent.- Use a pre-catalyst or activate the catalyst in situ. - Use freshly prepared or high-purity boronic acid/ester. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water, DMF/water).
For Negishi Coupling: - Incomplete formation of the organozinc reagent. - Inactive palladium catalyst.- Ensure anhydrous conditions for the formation and use of the organozinc reagent. - Use a high-purity source of zinc. - Screen different palladium catalysts and ligands.
For Buchwald-Hartwig Amination: - Catalyst deactivation. - Inappropriate ligand or base.- Use a robust catalyst system (e.g., a palladacycle or a combination of a palladium source and a bulky electron-rich phosphine ligand). - Screen different ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄).
Formation of Side Products Homocoupling of the pyridine or pyrrolidine starting material.- Optimize the stoichiometry of the coupling partners. - Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protodeborylation (for Suzuki-Miyaura coupling).- Use anhydrous solvents and reagents. - Optimize the reaction temperature and time to minimize this side reaction.
Dehalogenation of the halopyridine.- Choose a milder base or lower the reaction temperature.
Step 4: Deprotection of N-Boc-2-(pyrrolidin-3-yl)pyridine
Issue Potential Cause(s) Troubleshooting Suggestions
Incomplete Deprotection Insufficient acid.- Use a sufficient excess of the acidic reagent (e.g., 4M HCl in dioxane or trifluoroacetic acid).[1]
Short reaction time.- Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed.
Low Yield of 2-(Pyrrolidin-3-yl)pyridine Product loss during workup.- After removal of the deprotecting agent, carefully neutralize the hydrochloride salt with a base to obtain the free amine. - Extract the product with a suitable organic solvent.
Formation of t-butylated byproducts The intermediate t-butyl cation can alkylate the product or other nucleophiles.- Use a scavenger such as anisole or thioanisole.[2]
Step 5: Hydrochloride Salt Formation
Issue Potential Cause(s) Troubleshooting Suggestions
Product does not precipitate or crystallize The compound is too soluble in the chosen solvent.- Use a solvent system where the hydrochloride salt is insoluble. A common choice is to dissolve the free base in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in a non-polar solvent (e.g., dioxane or diethyl ether).
Presence of impurities.- Ensure the free base is of high purity before salt formation.
Low Yield of the Hydrochloride Salt Incomplete precipitation.- Cool the mixture to induce precipitation. - Concentrate the solution carefully to increase the product concentration.
Product is hygroscopic.- Handle the final product in a dry atmosphere and store it in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway involves the following key steps:

  • Protection: N-Boc protection of a suitable pyrrolidine precursor.

  • Coupling: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Negishi, or Buchwald-Hartwig) to form the C-C or C-N bond between the pyridine and pyrrolidine rings.

  • Deprotection: Removal of the Boc protecting group under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid to form the desired hydrochloride salt.

Q2: Which cross-coupling reaction is best for this synthesis?

The choice of cross-coupling reaction depends on the availability of starting materials and the desired reaction conditions.

  • Suzuki-Miyaura Coupling: Generally offers mild reaction conditions and a wide tolerance of functional groups. However, pyridylboronic acids can be prone to protodeborylation.[3]

  • Negishi Coupling: Often provides high yields but requires the preparation and handling of moisture-sensitive organozinc reagents.

  • Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, but catalyst and ligand selection is crucial for optimal results.[4]

Q3: How can I minimize the formation of homocoupling byproducts in the cross-coupling step?

To minimize homocoupling, it is important to:

  • Thoroughly degas all solvents and reagents.

  • Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Use a high-quality palladium catalyst and ligand.

  • Optimize the reaction temperature and time.

Q4: What are the best conditions for the N-Boc deprotection step?

A widely used and effective method for N-Boc deprotection is treatment with a 4M solution of HCl in 1,4-dioxane at room temperature.[5][6][7] Trifluoroacetic acid (TFA) in dichloromethane is another common reagent.[2] The choice may depend on the presence of other acid-sensitive functional groups in the molecule.

Q5: My final product, the hydrochloride salt, is an oil. How can I induce crystallization?

If the hydrochloride salt is an oil, you can try the following to induce crystallization:

  • Trituration with a non-polar solvent like diethyl ether or hexane.

  • Scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Seeding with a small crystal of the product, if available.

  • Slowly evaporating the solvent.

  • Trying a different solvent system for the salt formation.

Data Presentation

Table 1: Comparison of N-Boc Deprotection Methods
Reagent Solvent Temperature Reaction Time Typical Yield Notes
4M HCl in DioxaneDioxaneRoom Temperature30 min - 16 h>90%[5][6][7]Highly effective and common method. The product is directly obtained as the hydrochloride salt.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temperature1 - 3 h>90%[2]TFA is volatile and can be easily removed, but a separate neutralization step is needed to obtain the free base.
Amberlyst 15MethanolReflux1 - 2 hGood[1]Solid-supported acid catalyst that simplifies workup through filtration.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with HCl in Dioxane[1][5]
  • Dissolve the N-Boc protected 2-(pyrrolidin-3-yl)pyridine (1.0 eq) in anhydrous 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield this compound as a solid.

  • The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Protocol 2: General Procedure for Hydrochloride Salt Formation[8][9]
  • Dissolve the purified 2-(pyrrolidin-3-yl)pyridine free base in a minimal amount of a suitable solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.

  • Continue stirring, and if necessary, cool the mixture in an ice bath to induce precipitation of the hydrochloride salt.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of the cold solvent used for precipitation.

  • Dry the product under vacuum to obtain the pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Cross-Coupling cluster_3 Step 4: Deprotection cluster_4 Step 5: Salt Formation 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine 3-Hydroxypyrrolidine->N-Boc-3-hydroxypyrrolidine Boc₂O, Base N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone N-Boc-3-hydroxypyrrolidine->N-Boc-3-pyrrolidinone Oxidizing Agent N-Boc-2-(pyridin-3-yl)pyrrolidine N-Boc-2-(pyridin-3-yl)pyrrolidine N-Boc-3-pyrrolidinone->N-Boc-2-(pyridin-3-yl)pyrrolidine 1. Coupling with 3-halopyridine derivative 2. Reduction 3-Halopyridine 3-Halopyridine 2-(Pyrrolidin-3-yl)pyridine 2-(Pyrrolidin-3-yl)pyridine N-Boc-2-(pyridin-3-yl)pyrrolidine->2-(Pyrrolidin-3-yl)pyridine Acid (e.g., HCl) This compound This compound 2-(Pyrrolidin-3-yl)pyridine->this compound HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Low_Yield Low Yield in a Synthetic Step Identify_Step Identify the Problematic Step Low_Yield->Identify_Step Coupling Cross-Coupling Identify_Step->Coupling Deprotection Deprotection Identify_Step->Deprotection Other_Step Other Step Identify_Step->Other_Step Check_Catalyst Check Catalyst Activity and Ligand Coupling->Check_Catalyst Check_Reagents Check Reagent Quality and Stoichiometry Coupling->Check_Reagents Check_Conditions Check Reaction Conditions (Temp, Time, Atmosphere) Coupling->Check_Conditions Check_Acid Check Acid Strength and Equivalents Deprotection->Check_Acid Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Deprotection->Monitor_Reaction Other_Step->Check_Reagents Other_Step->Check_Conditions Optimize Optimize Conditions Check_Catalyst->Optimize Check_Reagents->Optimize Check_Conditions->Optimize Check_Acid->Optimize Monitor_Reaction->Optimize Purify_Intermediates Purify Intermediates Optimize->Purify_Intermediates

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Synthesis of Pyrrolidinyl Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrolidinyl pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers (e.g., 2-, 3-, and 4-pyrrolidinylpyridine) in my reaction. How can I improve the regioselectivity?

A1: The formation of a mixture of regioisomers is a common challenge in the synthesis of substituted pyridines. The regioselectivity is highly dependent on the reaction mechanism, the nature of the pyridine precursor, and the reaction conditions.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions with halopyridines: The position of the leaving group (halogen) on the pyridine ring is the primary determinant of the product's regiochemistry. To synthesize a specific isomer, you must start with the corresponding halopyridine (e.g., 2-chloropyridine to obtain 2-pyrrolidinylpyridine). If you are starting with a dihalopyridine, the relative reactivity of the halogen positions will determine the major product. Generally, the 2- and 4-positions are more activated towards nucleophilic attack than the 3-position.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination): Similar to SNAr, the position of the halide on the pyridine ring will direct the coupling. To ensure high regioselectivity, it is crucial to start with a mono-halogenated pyridine. If you are observing a mixture of isomers, it is possible that your starting material is a mixture of regioisomers.

Troubleshooting Low Regioselectivity:

ParameterRecommendationRationale
Starting Material Purity Verify the isomeric purity of your halopyridine starting material by GC-MS or NMR.An impure starting material will inevitably lead to a mixture of products.
Reaction Temperature Optimize the reaction temperature. Lower temperatures can sometimes enhance selectivity.At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, favoring the formation of the thermodynamically more stable product.
Catalyst and Ligand (for cross-coupling) Screen different palladium catalysts and phosphine ligands.The steric and electronic properties of the ligand can influence the regioselectivity of the oxidative addition step.
Solvent Test a range of solvents with varying polarities.The solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.

Q2: My reaction is producing a significant amount of a dehalogenated pyridine byproduct. What is this and how can I prevent its formation?

A2: The formation of a dehalogenated pyridine is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, and it is referred to as hydrodehalogenation. This side reaction consumes your starting material and reduces the yield of the desired pyrrolidinyl pyridine.

Troubleshooting Hydrodehalogenation:

ParameterRecommendationRationale
Base Use a weaker base or a different type of base (e.g., Cs2CO3 instead of NaOtBu).Strong bases can promote β-hydride elimination from the palladium-amido complex, a key step in a competing catalytic cycle that leads to hydrodehalogenation.
Ligand Employ bulky electron-rich phosphine ligands (e.g., XPhos, SPhos).These ligands promote the desired reductive elimination step to form the C-N bond over the competing hydrodehalogenation pathway.
Temperature Lower the reaction temperature.Higher temperatures can sometimes favor the hydrodehalogenation pathway.
Water Content Ensure anhydrous reaction conditions.Water can be a proton source for the hydrodehalogenation process.

Q3: I am using a dihalopyridine and obtaining a mixture of mono- and di-substituted products. How can I control the selectivity for the mono-pyrrolidinyl pyridine?

A3: Achieving selective mono-substitution on a dihalopyridine can be challenging as the first substitution can activate or deactivate the ring towards a second substitution, and the initial product can compete with the starting material for the reagent.

Troubleshooting Mono- vs. Di-substitution:

ParameterRecommendationRationale
Stoichiometry Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of pyrrolidine.A large excess of the amine will drive the reaction towards di-substitution.
Temperature Perform the reaction at a lower temperature.This will slow down the second substitution reaction, which is often slower than the first.
Reaction Time Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized.Prolonged reaction times will favor the formation of the di-substituted product.
Order of Addition Consider slow addition of the pyrrolidine to the reaction mixture.This can help to maintain a low concentration of the nucleophile, favoring mono-substitution.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine with Pyrrolidine

This protocol provides a general method for the synthesis of 2-pyrrolidinylpyridine.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 eq) and a suitable solvent (e.g., DMSO, NMP, or neat pyrrolidine).

  • Reagent Addition: Add pyrrolidine (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine with Pyrrolidine

This protocol provides a general method for the palladium-catalyzed synthesis of 2-pyrrolidinylpyridine.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)2 (2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos) (4-10 mol%), and a base (e.g., Cs2CO3, K3PO4) (1.4-2.0 eq).

  • Degassing: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by 2-bromopyridine (1.0 eq) and pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting Guides

Issue: Low Yield of Pyrrolidinyl Pyridine

low_yield start Low Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup sub_sm1 Impure Halopyridine? check_sm->sub_sm1 sub_sm2 Degraded Pyrrolidine? check_sm->sub_sm2 sub_cond1 Suboptimal Temperature? check_conditions->sub_cond1 sub_cond2 Incorrect Solvent? check_conditions->sub_cond2 sub_cond3 Inactive Catalyst? (Buchwald-Hartwig) check_conditions->sub_cond3 sub_workup1 Product Loss During Aqueous Extraction? check_workup->sub_workup1 sub_workup2 Decomposition on Silica Gel? check_workup->sub_workup2 sm_sol1 Purify by distillation or column chromatography sub_sm1->sm_sol1 sm_sol2 Use freshly opened or distilled pyrrolidine sub_sm2->sm_sol2 cond_sol1 Optimize temperature (e.g., screen 80-120°C) sub_cond1->cond_sol1 cond_sol2 Screen alternative solvents (e.g., Toluene, Dioxane, DMF) sub_cond2->cond_sol2 cond_sol3 Use fresh catalyst/ligand and ensure inert atmosphere sub_cond3->cond_sol3 workup_sol1 Adjust pH of aqueous layer or use continuous extraction sub_workup1->workup_sol1 workup_sol2 Use alternative purification (e.g., alumina, distillation) sub_workup2->workup_sol2

Caption: Troubleshooting workflow for low yield in pyrrolidinyl pyridine synthesis.

Issue: Formation of Multiple Products

multiple_products start Multiple Products Observed identify_byproducts Identify Byproducts (GC-MS, NMR) start->identify_byproducts is_regioisomers Regioisomers? identify_byproducts->is_regioisomers is_disubstituted Di-substituted Product? identify_byproducts->is_disubstituted is_hydrodehalogenated Hydrodehalogenated Pyridine? identify_byproducts->is_hydrodehalogenated regio_sol See FAQ Q1: Improve Regioselectivity is_regioisomers->regio_sol disub_sol See FAQ Q3: Control Mono-substitution is_disubstituted->disub_sol hydro_sol See FAQ Q2: Prevent Hydrodehalogenation is_hydrodehalogenated->hydro_sol

Caption: Troubleshooting workflow for the formation of multiple products.

Technical Support Center: Optimizing Coupling Reactions for Pyridine-Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-pyrrolidine scaffolds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving pyridine substrates particularly challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can halt the catalytic cycle. This issue is especially pronounced when the coupling site is at the 2-position of the pyridine ring, a phenomenon known as the "2-pyridyl problem".[1]

Q2: What are the most common palladium-catalyzed reactions for forming the pyridine-pyrrolidine bond?

A2: The two most prevalent methods are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halopyridine and pyrrolidine (or a pyrrolidine derivative).

  • Suzuki-Miyaura Coupling: This reaction creates a C-C bond between a pyridylboronic acid (or its ester) and a halogenated pyrrolidine derivative, or vice-versa.

Q3: How do I choose between Buchwald-Hartwig and Suzuki-Miyaura coupling for my synthesis?

A3: The choice depends on the desired final structure and the availability of starting materials. If you aim to connect the pyridine nitrogen to the pyrrolidine ring (forming an N-aryl pyrrolidine), Buchwald-Hartwig is the appropriate choice. If you intend to form a C-C bond between the two rings, Suzuki-Miyaura coupling is the preferred method.

Q4: What are the key parameters to consider when optimizing these coupling reactions?

A4: Successful coupling hinges on the careful selection of the palladium source, ligand, base, and solvent. The reaction temperature and the purity of all reagents are also critical factors.[2][3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

Low or no product formation is a common issue. A systematic approach to troubleshooting is essential to pinpoint the cause.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Underlying Principle
Catalyst Inactivity/Poisoning 1. Switch to a Bulky, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos.[1][4][5] 2. Use a Palladium Pre-catalyst: Utilize a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) for more efficient generation of the active Pd(0) species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[5]The bulky ligand can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1] Pre-catalysts provide a more reliable source of the active Pd(0) catalyst.
Inefficient Oxidative Addition (Especially with Chloro-pyridines) 1. Change the Halide: If feasible, switch from a chloropyridine to a bromopyridine or iodopyridine, as C-Br and C-I bonds are more reactive.[1] 2. Increase Reaction Temperature: Incrementally increase the temperature (e.g., by 10-20 °C), while monitoring for potential degradation.[1]The oxidative addition of the C-X bond to the Pd(0) complex is often the rate-limiting step, particularly for less reactive C-Cl bonds.[1]
Poor Reagent/Solvent Quality 1. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous, degassed solvents. Water can lead to side reactions like protodeboronation in Suzuki coupling.[4] 2. Purify Reagents: Ensure the purity of the starting materials, as impurities can poison the catalyst.The active Pd(0) catalyst is sensitive to oxygen and moisture.[3]
Incorrect Base Selection 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ for Suzuki coupling, and NaOtBu or LHMDS for Buchwald-Hartwig amination. The base must be anhydrous and finely ground.The base plays a crucial role in the transmetalation step (Suzuki) or the deprotonation of the amine (Buchwald-Hartwig).

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low or No Conversion catalyst_check Check Catalyst System start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check reagents_check Assess Reagents & Solvents start->reagents_check ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_check->ligand Pyridine inhibition? precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycle) catalyst_check->precatalyst Inefficient activation? loading Increase Catalyst Loading catalyst_check->loading Partial deactivation? temperature Increase Temperature conditions_check->temperature Slow kinetics? base Screen Different Bases (e.g., K3PO4, NaOtBu) conditions_check->base Suboptimal base? halide Switch to More Reactive Halide (Cl -> Br -> I) conditions_check->halide Unreactive halide? anhydrous Ensure Anhydrous Conditions reagents_check->anhydrous Side reactions? degas Thoroughly Degas Solvents reagents_check->degas Catalyst oxidation? purity Verify Reagent Purity reagents_check->purity Catalyst poisoning? end Re-run Experiment ligand->end precatalyst->end loading->end temperature->end base->end halide->end anhydrous->end degas->end purity->end

Troubleshooting workflow for low conversion.
Issue 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of the desired pyridine-pyrrolidine compound.

Common Side Products & Mitigation Strategies

Side Product Reaction Type Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid Suzuki-MiyauraPresence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[4]1. Rigorous Degassing: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[4] 2. Use a Pd(0) Source: Employ a direct Pd(0) source like Pd(PPh₃)₄ to minimize homocoupling that can occur during the in-situ reduction of Pd(II) pre-catalysts.[4]
Protodeboronation Suzuki-MiyauraReplacement of the boronic acid group with a hydrogen atom, often facilitated by trace water or aqueous bases.[4]1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[4] 2. Use Boronic Esters: Switch to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[4]
Hydrodehalogenation BothReplacement of the halide on the pyridine ring with a hydrogen atom.1. Optimize Ligand and Base: Use a less sterically hindered ligand or a weaker base. 2. Lower Temperature: Higher temperatures can sometimes favor this side reaction.

Data Presentation: Reaction Condition Optimization

The following tables summarize representative conditions for Buchwald-Hartwig amination and Suzuki-Miyaura coupling involving pyridine and pyrrolidine derivatives. Note that optimal conditions are substrate-dependent and may require further screening.

Table 1: Buchwald-Hartwig Amination of Halopyridines with Pyrrolidine

Entry Halopyridine Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
12-BromopyridinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene80~98
23-BromopyridinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane100~90
34-ChloropyridinePd₂ (dba)₃ (2.5)Xantphos (7.5)DBU (2)Toluene/MeCN140~70-85
42-Bromo-6-methylpyridinePd₂(dba)₃ (2)BINAP (4)NaOtBu (2.8)Toluene8060
55-Bromo-2-nitropyridine--Pyrrolidine (5)-120 (µW)~70

Table 2: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Halogenated Pyrrolidines

Entry Pyridylboronic Acid/Ester Halogenated Pyrrolidine Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pyridine-3-boronic acidN-Boc-3-bromopyrrolidinePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100~85
2Pyridine-4-boronic acid pinacol esterN-Cbz-3-iodopyrrolidinePdCl₂(dppf) (3)-K₃PO₄ (3)Dioxane90~92
32-Fluoropyridine-3-boronic acidN-Boc-3-bromopyrrolidinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100~88

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of a halopyridine with pyrrolidine.

Materials:

  • Halopyridine (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the halopyridine, followed by the anhydrous, degassed toluene via syringe.

  • Add the pyrrolidine to the reaction mixture via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][6]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of a pyridylboronic acid with a halogenated pyrrolidine derivative.

Materials:

  • Halogenated pyrrolidine derivative (1.0 equiv)

  • Pyridylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated pyrrolidine, pyridylboronic acid, palladium catalyst, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Mandatory Visualizations

Catalytic Cycles

catalytic_cycles cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling pd0 L-Pd(0) oa_b Oxidative Addition pd_ii_b L-Pd(II)(Ar)(X) oa_b->pd_ii_b amine_coord Amine Coordination & Deprotonation pd_ii_b->amine_coord pd_amido L-Pd(II)(Ar)(NR₂) amine_coord->pd_amido re_b Reductive Elimination pd_amido->re_b re_b->pd0 Regenerates Catalyst product_b Ar-NR₂ re_b->product_b arx Ar-X arx->oa_b amine HNR₂ amine->amine_coord base_b Base base_b->amine_coord pd0_s L-Pd(0) oa_s Oxidative Addition pd_ii_s L-Pd(II)(Ar¹)(X) oa_s->pd_ii_s transmetal Transmetalation pd_ii_s->transmetal pd_diaryl L-Pd(II)(Ar¹)(Ar²) transmetal->pd_diaryl re_s Reductive Elimination pd_diaryl->re_s re_s->pd0_s Regenerates Catalyst product_s Ar¹-Ar² re_s->product_s ar1x Ar¹-X ar1x->oa_s ar2b Ar²-B(OR)₂ ar2b->transmetal base_s Base base_s->transmetal

Catalytic cycles for coupling reactions.

References

2-(Pyrrolidin-3-yl)pyridine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Pyrrolidin-3-yl)pyridine hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₁₃N₂Cl[1]
Molecular Weight 184.67 g/mol [1]
Appearance Solid[1]
Purity ≥97%[1]
Storage Temperature Room Temperature[1]
Qualitative Solubility Profile

The following table provides a qualitative assessment of the solubility of this compound in common laboratory solvents. As a hydrochloride salt, it is expected to have enhanced solubility in aqueous solutions.[2]

SolventQualitative SolubilityRationale / Remarks
Water SolubleThe hydrochloride salt form generally confers good aqueous solubility. The resulting solution will be acidic.
Phosphate-Buffered Saline (PBS) SolubleExpected to be soluble, but the buffer's pH may affect the final concentration. It is advisable to check the pH after dissolution.
Dimethyl Sulfoxide (DMSO) SolubleThe free base is soluble in organic solvents, and the hydrochloride salt is also expected to dissolve.
Ethanol SolubleThe related compound, pyridine hydrochloride, is soluble in ethanol.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For most biological applications, the recommended solvent is sterile water or a buffered aqueous solution like PBS. The hydrochloride salt is designed to be water-soluble.[2] For applications requiring an organic solvent, DMSO or ethanol can be used. The choice of solvent should always be guided by the experimental requirements, including the tolerance of the assay system (e.g., cells, enzymes) to the solvent.

Q2: My this compound is not dissolving completely in water. What steps can I take to improve its solubility?

If you are encountering difficulty in dissolving the compound, please follow the troubleshooting workflow outlined below. Incomplete dissolution can often be resolved by adjusting physical conditions or the solvent environment.

G A Start: Weigh 2-(Pyrrolidin-3-yl)pyridine hydrochloride and add solvent B Vortex or stir the solution vigorously for 2-5 minutes A->B C Is the compound fully dissolved? B->C D Gently warm the solution to 37-50°C (use a water bath) C->D No G Solution is ready for use. Store appropriately. C->G Yes E Use a bath sonicator for 5-10 minutes D->E F Is the compound fully dissolved now? E->F F->G Yes H Consider solvent adjustment: - Add a small amount of acid (e.g., HCl) - Switch to an alternative solvent (e.g., DMSO) F->H No I End: Consult further technical support if a higher concentration is required H->I

Caption: Troubleshooting workflow for dissolving this compound.

Q3: Is it normal for an aqueous solution of this compound to have an acidic pH?

Yes, this is entirely normal. 2-(Pyrrolidin-3-yl)pyridine is a basic compound containing two nitrogen atoms that can be protonated. When its hydrochloride salt is dissolved in water, it dissociates, releasing H⁺ ions (from the protonated amine) and Cl⁻ ions. This release of H⁺ ions results in an acidic solution. If your experimental system is sensitive to pH, you may need to adjust the pH of the final solution with a suitable base (e.g., NaOH) after the compound has fully dissolved.

Q4: Can I dissolve this compound in DMSO? Are there any compatibility issues?

Yes, you can typically dissolve this compound in DMSO. However, be aware that in a non-polar aprotic solvent like DMSO, the compound may exist in its free base form. For most applications, this is not an issue. If the protonated (charged) form of the molecule is critical for your experiment, using an aqueous solvent is recommended. Always check the compatibility of DMSO with your specific experimental setup, as high concentrations can be toxic to cells.

Q5: How should I store stock solutions of this compound?

For optimal stability, it is recommended to store aqueous stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and affect its activity. If the solution is prepared in DMSO, it can also be stored at -20°C. Before use, allow the aliquot to thaw completely at room temperature and ensure any precipitate has redissolved by vortexing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in water.

  • Calculate the Required Mass:

    • The molecular weight of this compound is 184.67 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 184.67 g/mol * (1000 mg / 1 g) = 1.8467 mg.

  • Weigh the Compound:

    • Carefully weigh out approximately 1.85 mg of this compound using an analytical balance.

  • Dissolution:

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, nuclease-free water to the tube.

    • Vortex the tube for 2-3 minutes to facilitate dissolution.

  • Troubleshooting Dissolution (if necessary):

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Alternatively, place the tube in a bath sonicator for 5-10 minutes.

  • Sterilization and Storage:

    • If sterility is required for your application, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

G A Start: Calculate required mass (e.g., 1.85 mg for 1 mL of 10 mM) B Weigh the solid compound A->B C Add solvent (e.g., 1 mL water) B->C D Vortex / Sonicate / Warm to ensure complete dissolution C->D E Sterile filter (0.22 µm) if required for application D->E F Aliquot into smaller volumes E->F G Store at -20°C or -80°C F->G H End: Stock solution is ready for use in experiments G->H

Caption: General workflow for preparing a stock solution.

References

Technical Support Center: 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound in its solid form?

A1: In its solid form, this compound should be stored at room temperature in a well-sealed container, protected from moisture and light. For long-term storage, keeping it in a desiccator is recommended to prevent degradation from humidity.

Q2: How should I prepare solutions of this compound?

A2: Due to its hydrochloride salt form, the compound is generally soluble in aqueous solutions. For most applications, sterile, deionized water or a buffer of choice can be used as the solvent. It is advisable to prepare solutions fresh for each experiment to minimize potential degradation. If storage of the solution is necessary, it should be kept at low temperatures (2-8°C) and protected from light.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this exact molecule are not extensively published, compounds with similar structures, containing pyridine and pyrrolidine rings, can be susceptible to degradation under certain conditions.[1][2] Potential degradation pathways include:

  • Hydrolysis: The pyrrolidine ring may be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.[1]

  • Oxidation: The nitrogen atoms in both the pyridine and pyrrolidine rings can be susceptible to oxidation, particularly in the presence of oxidizing agents or exposure to air over extended periods.

  • Photodegradation: Exposure to UV or visible light can induce degradation in pyridine-containing compounds.[1]

Q4: What analytical methods are suitable for assessing the stability of this compound solutions?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of this compound.[1][3] An ideal HPLC method should be able to separate the parent compound from its potential degradation products. UV detection is typically suitable, given the chromophoric nature of the pyridine ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency or inconsistent results over time. Degradation of the compound in solution.Prepare fresh solutions before each experiment. If solutions must be stored, keep them at 2-8°C, protect from light, and use within a short period. Perform a quick purity check using HPLC if degradation is suspected.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and understand the compound's stability profile under various stress conditions (acid, base, oxidation, light, heat).[4][5]
Precipitation of the compound in a buffered solution. The pH of the buffer is at or near the pKa of the compound, leading to the formation of the less soluble free base.Adjust the pH of the buffer to ensure the compound remains in its protonated, more soluble hydrochloride form. The pKa of the pyrrolidine nitrogen is expected to be basic, while the pyridine nitrogen is weakly acidic.[2]
Discoloration of the solution. This could be a sign of oxidative or light-induced degradation.Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis. Similar pyrrolidine-containing structures have shown instability in alkaline conditions.[1]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a portion of the stock solution to a vial and heat it in an oven at a set temperature (e.g., 80°C) for a specified duration.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Typical Conditions Potential Degradation Products Expected Stability
Acid Hydrolysis0.1 M HCl at 60°C for 24hRing-opened products from the pyrrolidine moiety.Potentially labile.[1]
Base Hydrolysis0.1 M NaOH at RT for 24hRing-opened products, potential racemization.Likely unstable.[1]
Oxidation3% H₂O₂ at RT for 24hN-oxides of the pyridine or pyrrolidine rings.Sensitivity depends on the specific chemical structure.[1]
Thermal Stress80°C for 48hVarious unspecified degradation products.Generally more stable than in solution, but degradation is possible.
PhotostabilityICH Q1B guidelinesProducts of photo-oxidation or rearrangement.Potentially photolabile.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, RT) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal Stress (80°C) stock_solution->thermal photo Photodegradation (ICH Q1B) stock_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Assess Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent 2-(Pyrrolidin-3-yl)pyridine Hydrochloride hydrolysis_prod Hydrolysis Products (e.g., Ring Opening) parent->hydrolysis_prod Acid/Base oxidation_prod Oxidation Products (e.g., N-Oxides) parent->oxidation_prod H2O2 photo_prod Photodegradation Products parent->photo_prod Light

Caption: Potential degradation pathways.

References

Common impurities in 2-(Pyrrolidin-3-yl)pyridine hydrochloride and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and identifying common impurities in 2-(Pyrrolidin-3-yl)pyridine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several stages of the manufacturing process and storage. The primary sources include:

  • Synthesis-Related Impurities: These are chemicals that are part of the synthetic route, including unreacted starting materials, intermediates, and by-products from side reactions. The specific impurities will depend on the synthetic pathway used.

  • Reagent-Related Impurities: Impurities originating from reagents, solvents, and catalysts used during the synthesis.

  • Degradation Products: These impurities form due to the decomposition of this compound over time or when exposed to stress conditions such as heat, light, humidity, or incompatible excipients.

  • Residual Solvents: Organic volatile chemicals used in the synthesis or purification process that are not completely removed.

Q2: What are some common synthesis-related impurities I should be aware of?

A2: While multiple synthetic routes to this compound exist, a common approach involves the coupling of a pyridine precursor with a pyrrolidine precursor. Based on this, potential impurities could include isomers and related substances. For instance, if starting from 2-chloropyridine and a 3-substituted pyrrolidine, one might find residual starting materials or isomers formed during the reaction.

Q3: Can this compound degrade? What are the likely degradation products?

A3: Yes, this compound can degrade under certain conditions. The pyridine and pyrrolidine rings are susceptible to specific degradation pathways. The pyridine ring can undergo oxidation to form N-oxides, while the pyrrolidine ring can be susceptible to oxidation and ring-opening reactions. Under harsh acidic or basic conditions, hydrolysis of functional groups, if present as precursors, could also contribute to impurity formation. Microbial degradation can also lead to the formation of various hydroxylated pyridine derivatives.[1][2]

Troubleshooting Guides

Issue: Unexpected peaks in my HPLC chromatogram.

Possible Cause 1: Synthesis-Related Impurities

  • Troubleshooting: Review the synthetic pathway of your batch of this compound. Compare the retention times of your unknown peaks with those of commercially available standards of potential starting materials, intermediates, and known by-products.

Possible Cause 2: Degradation Products

  • Troubleshooting: If the sample is old or has been stored improperly, degradation is a likely cause. Consider performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample to generate potential degradation products and compare their chromatographic profiles with your sample.

Possible Cause 3: Contamination

  • Troubleshooting: Ensure that all solvents, reagents, and labware are clean and of high purity. Run a blank (injection of the mobile phase or sample solvent) to check for systemic contamination.

Issue: Poor peak shape (tailing or fronting) in HPLC analysis.

Possible Cause 1: Interaction with Column Silanols

  • Troubleshooting: As a basic compound, 2-(Pyrrolidin-3-yl)pyridine can interact with acidic silanol groups on the silica-based column, leading to peak tailing.[3] Try using a mobile phase with a lower pH (e.g., pH 3 using formic acid) to ensure the analyte is fully protonated.[4] Alternatively, use an end-capped column or a column with a different stationary phase. Adding a competing base like triethylamine to the mobile phase can also mitigate this issue.[5]

Possible Cause 2: Column Overload

  • Troubleshooting: Inject a lower concentration of your sample to see if the peak shape improves.

Impurity Identification and Data

The following table summarizes potential impurities in this compound.

Impurity Type Potential Impurity Potential Source Analytical Technique for Identification
Synthesis-Related Isomeric Pyrrolidinyl-pyridinesSide reactions during synthesisHPLC, LC-MS, NMR
Unreacted Starting MaterialsIncomplete reactionHPLC, GC-MS
By-products of coupling reactionsSide reactionsHPLC, LC-MS
Degradation Products 2-(Pyrrolidin-3-yl)pyridine N-oxideOxidationLC-MS
Hydroxylated derivativesOxidation, microbial degradationLC-MS, NMR
Residual Solvents Toluene, Dichloromethane, EthanolPurification and reaction stepsHeadspace GC-MS

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a general guideline for the separation and quantification of non-volatile impurities.

  • Instrumentation: HPLC or UPLC system with a UV/PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 260 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Headspace GC-MS for Residual Solvent Analysis

This method is suitable for the identification and quantification of volatile organic impurities.

  • Instrumentation: Headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (HS-GC-MS).

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness or equivalent.

  • Oven Program: 40°C (hold for 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 220°C.

  • Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive structural identification of the main component and any significant impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify proton environments.

    • ¹³C NMR: To identify carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure of unknown impurities.

  • Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Evaluation cluster_2 Identification cluster_3 Resolution Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Non-volatile impurities GC_Analysis GC-MS Analysis Sample->GC_Analysis Volatile impurities Purity_Check Purity < Specification? HPLC_Analysis->Purity_Check GC_Analysis->Purity_Check Known_Impurity Known Impurity? Purity_Check->Known_Impurity Yes Unknown_Impurity Unknown Impurity? Purity_Check->Unknown_Impurity Yes Quantify Quantify Impurity Known_Impurity->Quantify LCMS LC-MS/MS Unknown_Impurity->LCMS Mass Information Forced_Degradation Forced Degradation Study Unknown_Impurity->Forced_Degradation Generate Standards NMR NMR Spectroscopy LCMS->NMR Structural Elucidation NMR->Quantify Report Report Findings Quantify->Report

Caption: Workflow for the identification and resolution of impurities.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Check_Blank Run Blank Injection Start->Check_Blank Contamination System Contamination? Check_Blank->Contamination Clean_System Clean System & Re-run Contamination->Clean_System Yes Review_Synthesis Review Synthesis Route Contamination->Review_Synthesis No Clean_System->Start Check_Standards Analyze Starting Material/Intermediate Standards Review_Synthesis->Check_Standards Synthesis_Impurity Synthesis-Related Impurity? Check_Standards->Synthesis_Impurity Characterize_Impurity Characterize by LC-MS/NMR Synthesis_Impurity->Characterize_Impurity Yes Check_Storage Check Sample Age & Storage Synthesis_Impurity->Check_Storage No End Impurity Identified Characterize_Impurity->End Forced_Degradation Perform Forced Degradation Check_Storage->Forced_Degradation Degradation_Product Degradation Product? Forced_Degradation->Degradation_Product Degradation_Product->Characterize_Impurity Yes Degradation_Product->End No, consult expert

Caption: Troubleshooting guide for unexpected chromatographic peaks.

References

Technical Support Center: Troubleshooting nAChR Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during nicotinic acetylcholine receptor (nAChR) assays, with a focus on troubleshooting low binding affinity.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no specific binding in my nAChR radioligand binding assay?

Low or absent specific binding is a frequent issue that can stem from several factors, ranging from reagent quality to procedural errors. The primary culprits often involve problems with the receptor preparation, the radioligand itself, or suboptimal assay conditions. It is crucial to systematically evaluate each component of the assay to pinpoint the source of the problem.

A logical first step is to verify the expression of the target nAChR in your tissue or cell line preparation using an independent method like Western Blot or qPCR. Additionally, ensuring the radioligand is within its expiration date and has been stored correctly is critical, as radiochemical decomposition can lead to loss of binding activity.

Q2: How can I optimize the protein concentration in my assay?

The concentration of the membrane preparation is a critical parameter. Too little protein will result in a signal that is difficult to distinguish from background noise, while too much can lead to excessive non-specific binding and ligand depletion.

To find the optimal protein concentration, a protein titration experiment should be performed. This involves measuring specific binding at various concentrations of membrane protein while keeping the radioligand concentration constant (typically at or near its dissociation constant, Kd). The ideal concentration will yield a robust specific binding signal with minimal non-specific binding. For most nAChR assays, a protein concentration in the range of 100-500 µg per well is a common starting point.

Q3: My non-specific binding is too high. What can I do to reduce it?

High non-specific binding (NSB) can mask the specific binding signal and is often caused by the radioligand adhering to components other than the receptor, such as lipids, other proteins, or the filter membrane. Ideally, NSB should be less than 50% of the total binding.

Several strategies can be employed to reduce high NSB:

  • Optimize Radioligand Concentration: Use a radioligand concentration at or below the Kd. Higher concentrations can lead to increased NSB.

  • Improve Washing Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Pre-treat Filters: Soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[1]

  • Modify Assay Buffer: The inclusion of bovine serum albumin (BSA) at a concentration of 0.1% to 0.5% in the assay buffer can help block non-specific binding sites.[2]

Q4: How do I choose the correct radioligand and its concentration?

The choice of radioligand is dependent on the nAChR subtype being investigated. Different radioligands exhibit varying affinities and selectivities for different subtypes. For saturation binding experiments, it is essential to use a range of radioligand concentrations that bracket the expected Kd, typically from 0.1x Kd to 10x Kd.[2] Using concentrations far below the Kd will likely result in a low signal.

nAChR SubtypeCommon RadioligandTypical Kd (nM)Reference Compound for NSB
α4β2[³H]Cytisine0.310 µM Nicotine
α4β2[³H]Epibatidine--
α7[¹²⁵I]-α-Bungarotoxin--
α7[³H]Methyllycaconitine--
α3β4[³H]Epibatidine-100 µM Nicotine

Table 1: Common Radioligands for nAChR Subtypes.

Q5: Could the issue be with my membrane preparation?

Absolutely. The quality and integrity of the receptor preparation are paramount. Degradation of the receptor will lead to a loss of binding sites and, consequently, a low or absent signal.

To ensure the integrity of your membrane preparation:

  • Work on Ice: Always prepare membranes on ice or at 4°C using ice-cold buffers.

  • Use Protease Inhibitors: Include protease inhibitors in your homogenization buffer to prevent receptor degradation.

  • Proper Storage: Store membrane preparations at -80°C. The addition of a cryoprotectant like 10% glycerol can help maintain receptor integrity during long-term storage.[2]

  • Thorough Homogenization and Washing: Proper homogenization is necessary to release the receptors, and thorough washing is required to remove any endogenous ligands or other substances that might interfere with the assay.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve issues of low binding affinity in your nAChR assays.

TroubleshootingWorkflow Troubleshooting Low Binding Affinity Workflow start Low or No Specific Binding check_receptor Is receptor expression confirmed in your preparation? start->check_receptor check_radioligand Is the radioligand within its expiry date and stored correctly? check_receptor->check_radioligand Yes validate_expression Validate receptor expression (e.g., Western Blot, qPCR). check_receptor->validate_expression No check_protein_conc Is the membrane protein concentration optimized? check_radioligand->check_protein_conc Yes new_radioligand Purchase new, fresh radioligand. check_radioligand->new_radioligand No check_radioligand_conc Is the radioligand concentration appropriate for the receptor's Kd? check_protein_conc->check_radioligand_conc Yes protein_titration Perform a protein titration experiment. check_protein_conc->protein_titration No check_nsb Is non-specific binding (NSB) excessively high? check_radioligand_conc->check_nsb Yes adjust_radioligand_conc Adjust radioligand concentration range based on Kd. check_radioligand_conc->adjust_radioligand_conc No check_incubation Are incubation time and temperature optimized? check_nsb->check_incubation No optimize_nsb Implement strategies to reduce NSB (see FAQ). check_nsb->optimize_nsb Yes optimize_incubation Optimize incubation time and temperature. check_incubation->optimize_incubation No success Problem Resolved check_incubation->success Yes validate_expression->start new_radioligand->start protein_titration->start adjust_radioligand_conc->start optimize_nsb->start optimize_incubation->start

A step-by-step workflow for troubleshooting low binding affinity.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive radioligand binding assay using [³H]Cytisine.

Materials:

  • Membrane preparation from cells or tissue expressing α4β2 nAChR.

  • Radioligand: [³H]Cytisine.

  • Unlabeled competitor for non-specific binding: Nicotine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% PEI.

  • 96-well plates.

  • Scintillation cocktail.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine (at a final concentration near its Kd, e.g., 0.3-0.6 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 50 µL of 10 µM Nicotine in assay buffer.

    • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]Cytisine, and 50 µL of the desired concentration of the test compound.

  • The final assay volume should be 150-250 µL.

  • Incubate the plate at 4°C for 120 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Specific Binding: Calculate by subtracting the counts per minute (CPM) of the non-specific binding wells from the total binding wells.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model.

nAChR Signaling Pathways

Activation of nAChRs leads to the opening of their intrinsic ion channels, allowing the influx of cations like Na⁺ and Ca²⁺. This influx depolarizes the cell membrane and triggers various downstream signaling cascades. The specific pathways activated depend on the nAChR subtype and the cellular context.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Depolarization Membrane Depolarization nAChR->Depolarization Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Survival) Depolarization->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response Gene_Expression Changes in Gene Expression MAPK->Gene_Expression Gene_Expression->Cellular_Response

Simplified overview of major nAChR signaling pathways.

Some nAChR subtypes can also engage in metabotropic signaling, independent of ion flux, by coupling to G-proteins. For instance, α7 nAChRs have been shown to couple to Gαq proteins, leading to the activation of Phospholipase C (PLC) and subsequent release of intracellular calcium from the endoplasmic reticulum.[3]

Metabotropic_Signaling cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Gq Gαq alpha7_nAChR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Agonist Agonist Agonist->alpha7_nAChR ER Endoplasmic Reticulum Ca_Release Ca²⁺ Release ER->Ca_Release IP3->ER Downstream Downstream Signaling Ca_Release->Downstream

Metabotropic signaling pathway of the α7 nAChR.

References

Technical Support Center: 2-(Pyrrolidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding the specific biological targets and potential off-target effects of 2-(Pyrrolidin-3-yl)pyridine hydrochloride is not currently available in the public scientific literature or databases. Extensive searches have not identified a primary biological target or any pharmacological profiling data for this specific compound. The concept of an "off-target" effect is relative to the intended "on-target" activity; without knowledge of the primary target, a discussion of off-target effects is not feasible.

This resource center provides general guidance for researchers investigating novel compounds with limited characterization, drawing on principles of safety pharmacology and troubleshooting common experimental challenges. The information herein is based on general knowledge of drug discovery and preclinical research, not on specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: I cannot find any literature on the mechanism of action of this compound. Where should I start?

A1: When working with a novel or poorly characterized compound, the initial step is to determine its primary biological target(s). A logical starting point, given the structural similarity of the pyrrolidine-pyridine scaffold to known pharmacophores, would be to screen the compound against common target classes. Based on the activities of structurally related molecules, potential starting points for investigation could include:

  • Nicotinic Acetylcholine Receptors (nAChRs): The 3-(pyrrolidin-2-yl)pyridine isomer is known as nornicotine, a metabolite of nicotine, which acts on nAChRs.

  • Chemokine Receptors (e.g., CXCR4): Certain complex molecules incorporating a pyrrolidine-pyridine structure have shown affinity for these receptors.

  • Opioid Receptors: Some derivatives of the broader benzazocine class containing related structural motifs have demonstrated high affinity for opioid receptors.

A broad panel of receptor binding and enzyme inhibition assays would be necessary to identify the primary target.

Q2: My in vitro/in vivo experiments with this compound are showing unexpected or inconsistent results. What could be the cause?

A2: Unexpected results with a novel compound can stem from a variety of factors. Consider the following troubleshooting steps:

  • Compound Purity and Integrity:

    • Verify the purity of your compound batch using methods like HPLC-MS and NMR. Impurities could have their own biological activities.

    • Ensure the compound has not degraded during storage. Consider the stability of the hydrochloride salt under your experimental conditions (e.g., in aqueous solutions).

  • Experimental Conditions:

    • Solubility: Poor solubility can lead to inaccurate concentrations and inconsistent results. Determine the compound's solubility in your experimental buffer and consider the use of appropriate solvents (e.g., DMSO) with proper vehicle controls.

    • pH: The hydrochloride salt will affect the pH of your solution. Ensure that the final pH of your experimental medium is controlled and consistent across all experiments.

  • Unknown Off-Target Effects:

    • The compound may be interacting with unintended targets in your experimental system. If you observe effects that are inconsistent with your hypothesized mechanism of action, it is a strong indication of potential off-target activity.

Q3: How can I begin to investigate the potential off-target effects of this compound without a known primary target?

A3: Investigating a compound's broader pharmacological profile without a known primary target is essentially a process of broad screening. This is a common step in early drug discovery and safety pharmacology.

  • Broad Target Screening Panels: Utilize commercially available services that screen your compound against a large number of receptors, ion channels, enzymes, and transporters. These panels can provide a preliminary "hit" list of potential interacting partners.

  • Phenotypic Screening: Conduct cellular assays that measure broad physiological endpoints (e.g., cell viability, apoptosis, proliferation, changes in morphology). These can reveal unexpected biological activities that can then be investigated at a molecular level.

Troubleshooting Guide: Investigating Unexpected Biological Activity

Observed Issue Potential Cause Recommended Action
High cytotoxicity in cell-based assays at low concentrations. The compound may be a potent inhibitor of a critical cellular process (e.g., mitochondrial function, DNA replication) or may have non-specific membrane-disrupting effects.1. Perform a broader panel of cytotoxicity assays to identify the mechanism of cell death (e.g., apoptosis vs. necrosis). 2. Screen against common cytotoxicity targets like mitochondrial complex inhibitors or topoisomerases.
Inconsistent results between different cell lines. Cell lines express different repertoires of receptors, enzymes, and transporters. The observed effect may be dependent on a target that is variably expressed.1. Profile the expression of potential target families (e.g., GPCRs, kinases) in the cell lines being used. 2. Attempt to correlate the compound's activity with the expression of specific proteins.
In vivo effects do not match in vitro potency. This could be due to poor pharmacokinetic properties (absorption, distribution, metabolism, excretion), rapid metabolism of the compound, or engagement of a target that is not present in the in vitro system.1. Conduct basic pharmacokinetic studies to determine the compound's bioavailability, half-life, and major metabolites. 2. Analyze the structure for potential metabolic liabilities.

Experimental Protocols

As there are no specific published experiments for this compound, we provide a generalized workflow for the initial characterization of a novel compound's potential for off-target effects.

Workflow for Initial Off-Target Liability Assessment

G cluster_0 Compound Characterization cluster_1 Primary Target Identification & Off-Target Screening cluster_2 Data Analysis & Hypothesis Generation cluster_3 Validation start Start with Pure Compound purity Verify Purity & Identity (HPLC-MS, NMR) start->purity solubility Determine Solubility in Buffers purity->solubility broad_screen Broad Target Screening Panel (Receptors, Enzymes, Ion Channels) solubility->broad_screen phenotypic_screen Phenotypic Screening (e.g., Cell Viability, Cytotoxicity) solubility->phenotypic_screen analyze Analyze Screening Data broad_screen->analyze phenotypic_screen->analyze identify_primary Hypothesize Primary Target(s) analyze->identify_primary identify_off_target Identify Potential Off-Targets analyze->identify_off_target dose_response Dose-Response Assays for Hits identify_primary->dose_response identify_off_target->dose_response functional_assays Cell-Based Functional Assays dose_response->functional_assays

Caption: Initial workflow for characterizing a novel compound.

This generalized guide serves as a starting point for the systematic investigation of a novel chemical entity like this compound. The absence of specific data for this compound underscores the importance of rigorous preliminary characterization in any research program.

Technical Support Center: Enantioselective Separation of 2-(Pyrrolidin-3-yl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the enantioselective separation of 2-(Pyrrolidin-3-yl)pyridine isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your separation experiments.

Troubleshooting Guide

This section addresses common problems encountered during the enantioselective separation of 2-(Pyrrolidin-3-yl)pyridine and provides systematic solutions.

Q1: I am not seeing any separation of the enantiomers. What are the initial steps to troubleshoot this issue?

A1: A complete lack of separation is a common starting problem in chiral method development. Here is a systematic approach to address this:

  • Confirm System Suitability: Ensure your HPLC or SFC system is functioning correctly. Run a standard on a well-characterized achiral column to verify system performance.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for chiral recognition. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for a wide range of chiral compounds. If one CSP shows no enantioselectivity, it is essential to screen other columns with different chiral selectors.

  • Mobile Phase Composition: For a basic compound like 2-(Pyrrolidin-3-yl)pyridine, the mobile phase composition is crucial. In normal phase (NP) mode, ensure your solvents are anhydrous. The addition of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often necessary to improve peak shape and achieve separation for basic analytes. In reversed-phase (RP) mode, controlling the pH of the aqueous portion of the mobile phase is critical.

  • Analyte-CSP Interaction: Consider the potential interactions (π-π, hydrogen bonding, dipole-dipole, steric hindrance) between your molecule and the CSP. The pyridine and pyrrolidine rings offer sites for these interactions.

Q2: My peaks are broad and/or tailing, leading to poor resolution. How can I improve the peak shape?

A2: Poor peak shape is a frequent issue, especially with basic compounds. Here are several strategies to improve it:

  • Mobile Phase Additives: For basic compounds like 2-(Pyrrolidin-3-yl)pyridine, secondary interactions with residual silanols on the silica support of the CSP can cause peak tailing. Adding a small concentration (0.1-0.5%) of a basic modifier like DEA or TEA to the mobile phase can mitigate these interactions and significantly improve peak symmetry.

  • Flow Rate Optimization: High flow rates can sometimes lead to peak broadening. Try reducing the flow rate to see if the peak shape and resolution improve.

  • Temperature Effects: Temperature can influence the kinetics of mass transfer and interactions with the stationary phase. Experimenting with different column temperatures (e.g., 15°C, 25°C, 40°C) can sometimes lead to sharper peaks.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a stronger solvent can cause peak distortion.

Q3: I am observing peak splitting or shoulders on my peaks. What could be the cause and how do I resolve it?

A3: Peak splitting can arise from several factors. It's important to determine if it's a chemical or a physical issue.

  • Co-eluting Impurity: The shoulder or split peak might be a closely eluting impurity and not related to the enantiomers. To check this, inject a blank and a sample of one of the starting materials.

  • On-Column Racemization: If the enantiomers are interconverting on the column, it can lead to distorted peak shapes. This is less common but can be influenced by the mobile phase composition and temperature.

  • Column Void or Contamination: A physical issue with the column, such as a void at the inlet or a clogged frit, can cause peak splitting for all injected compounds. To diagnose this, inject a well-behaved achiral standard. If that peak also splits, the problem is likely with the column or system.

  • Injection Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume and/or the sample concentration.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for the enantioselective separation of 2-(Pyrrolidin-3-yl)pyridine: HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations. SFC often offers advantages such as faster analysis times, reduced solvent consumption (making it a "greener" technique), and higher efficiency due to the low viscosity of supercritical CO2. However, HPLC is more widely available in many laboratories. The choice often depends on the available instrumentation and the specific separation goals. For basic compounds, SFC can sometimes provide better peak shapes without the need for mobile phase additives.

Q2: What type of chiral stationary phase (CSP) is most likely to be successful for separating 2-(Pyrrolidin-3-yl)pyridine enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamate derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are a highly recommended starting point. These CSPs have a broad range of applicability and have been successful in separating a wide variety of chiral compounds, including those with aromatic and heterocyclic rings. Screening a selection of these columns is the most effective strategy to find the optimal stationary phase.

Q3: Why is a basic additive like diethylamine (DEA) often required in the mobile phase?

A3: Basic compounds like 2-(Pyrrolidin-3-yl)pyridine can interact with acidic residual silanol groups on the surface of the silica-based stationary phase. These strong, non-enantioselective interactions can lead to severe peak tailing and poor resolution. A basic additive like DEA acts as a competitor for these active sites, masking them and allowing for more efficient and symmetrical chromatography based on the chiral interactions with the CSP.

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a valuable parameter for optimizing chiral separations. Changing the temperature can affect the thermodynamics of the chiral recognition process, sometimes leading to an increase or decrease in enantioselectivity. It is an unpredictable parameter, so it's best to evaluate a range of temperatures (e.g., 15-40°C) to determine the optimal condition for your specific separation.

Q5: How do I transfer an analytical method to a preparative scale for isolating the individual enantiomers?

A5: Scaling up a chiral separation from analytical to preparative scale requires careful consideration of several factors. You will need a larger dimension column with the same stationary phase. The flow rate will need to be scaled up proportionally to the cross-sectional area of the column. Sample loading needs to be optimized to maximize throughput without sacrificing resolution. It is often necessary to perform a loading study to determine the maximum amount of sample that can be injected while still achieving baseline separation.

Quantitative Data Summary

ParameterHPLCSFC
Chiral Stationary Phase Chiralpak® IA, IB, IC, AD, ASChiralpak® IA, IB, IC, AD, AS
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 150 mm, 3 µm
Mobile Phase n-Hexane/Ethanol (80:20) + 0.1% DEACO2/Methanol (85:15) + 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C
Detection UV at 254 nmUV at 254 nm
Expected Resolution (Rs) > 1.5> 1.5
Typical Back Pressure 1000-2000 psi1500-2500 psi

Experimental Protocols

The following is a detailed starting protocol for the enantioselective separation of 2-(Pyrrolidin-3-yl)pyridine using chiral HPLC. This protocol is based on established methods for similar basic heterocyclic compounds.

Objective: To achieve baseline separation (Rs > 1.5) of the enantiomers of 2-(Pyrrolidin-3-yl)pyridine.

Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Ethanol (HPLC grade)

  • Mobile Phase Additive: Diethylamine (DEA)

  • Sample: Racemic 2-(Pyrrolidin-3-yl)pyridine (1 mg/mL in mobile phase)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-Hexane with 200 mL of Ethanol. Add 1 mL of Diethylamine to the mixture (0.1% v/v). Degas the mobile phase by sonication or helium sparging.

  • System Equilibration: Install the Chiralpak® IA column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Monitor the chromatogram at a wavelength of 254 nm.

  • Analysis: If separation is observed, calculate the retention times (t_R1, t_R2), selectivity (α), and resolution (Rs).

Optimization:

  • If resolution is poor, adjust the ratio of n-Hexane to Ethanol (e.g., 90:10, 70:30).

  • If peak shape is poor, increase the concentration of DEA up to 0.5%.

  • Investigate the effect of temperature by setting the column oven to 15°C and 40°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization prep_sample Prepare Sample (1 mg/mL in mobile phase) inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phase (e.g., Hexane/Ethanol/DEA) equilibrate Equilibrate Column prep_mp->equilibrate equilibrate->inject run Run Separation inject->run detect UV Detection run->detect analyze Analyze Chromatogram detect->analyze resolution_check Resolution > 1.5? analyze->resolution_check optimize Optimize Method (Mobile Phase, Temp, etc.) resolution_check->optimize No success Successful Separation resolution_check->success Yes optimize->equilibrate Troubleshooting_Tree start Start Troubleshooting issue Identify Primary Issue start->issue no_sep No Separation issue->no_sep No Separation poor_shape Poor Peak Shape issue->poor_shape Broad/Tailing Peaks split_peak Split Peaks issue->split_peak Splitting/Shoulders screen_csp Screen Different CSPs no_sep->screen_csp add_additive Add/Increase Basic Additive (DEA) poor_shape->add_additive check_impurity Check for Co-eluting Impurities split_peak->check_impurity mod_mp Modify Mobile Phase (additives, solvent ratio) screen_csp->mod_mp solution Improved Separation mod_mp->solution opt_flow Optimize Flow Rate add_additive->opt_flow opt_temp Optimize Temperature opt_flow->opt_temp opt_temp->solution check_column Check Column Health (voids, contamination) check_impurity->check_column reduce_load Reduce Sample Load check_column->reduce_load reduce_load->solution

Navigating the Spectral Data of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-3-yl)pyridine hydrochloride. It offers a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, troubleshooting advice for common experimental issues, and standardized protocols for data acquisition.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals of the pyridine ring shifted downfield in the ¹H NMR spectrum?

A1: The nitrogen atom in the pyridine ring is electronegative, deshielding the adjacent protons and causing them to resonate at a higher chemical shift (downfield). Furthermore, the hydrochloride salt formation protonates one of the nitrogen atoms, increasing this deshielding effect.

Q2: I am not observing the N-H proton signals in my ¹H NMR spectrum. What could be the reason?

A2: N-H protons are often broad and can exchange with deuterated solvents (like D₂O or CD₃OD). If your solvent contains traces of water, the N-H signal may broaden significantly or even disappear. To observe these protons, ensure you are using a dry aprotic solvent like DMSO-d₆.

Q3: My mass spectrum does not show a clear molecular ion peak at m/z 184.67. Why?

A3: For a hydrochloride salt, the molecular ion observed in techniques like Electrospray Ionization (ESI) will correspond to the free base. Therefore, you should look for the protonated molecule [M+H]⁺ at m/z 149.11, where M is the mass of the free base (C₉H₁₂N₂). The nominal mass of the free base is 148.20 g/mol .

Q4: The splitting patterns in the pyrrolidine ring region of my ¹H NMR spectrum are complex and overlapping. How can I simplify this?

A4: The protons on the pyrrolidine ring form a complex spin system, leading to overlapping multiplets. Running a 2D NMR experiment, such as a COSY (Correlation Spectroscopy), can help to identify which protons are coupled to each other, aiding in the assignment of the individual signals.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor resolution in NMR spectra - Sample concentration is too high or too low.- Presence of paramagnetic impurities.- Inhomogeneous magnetic field.- Optimize sample concentration.- Purify the sample to remove metal ions.- Shim the spectrometer before acquisition.
Broad water peak obscuring signals - Use of a wet NMR solvent.- Use fresh, high-quality deuterated solvent.- For non-exchangeable protons, a small amount of D₂O can be added to exchange away the residual water peak.
Inconsistent chemical shifts - Different solvent used for analysis.- Temperature fluctuations.- Ensure consistent use of the same deuterated solvent for all related experiments.- Maintain a constant temperature during NMR acquisition.
No signal in Mass Spectrum - Incorrect ionization mode.- Compound is not sufficiently volatile for the chosen method.- Use a soft ionization technique like ESI or Chemical Ionization (CI).- Ensure the instrument parameters are optimized for the expected mass range.
Unexpected fragments in Mass Spectrum - In-source fragmentation.- Presence of impurities.- Lower the energy of the ionization source.- Confirm the purity of the sample using techniques like HPLC or NMR.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and MS data for this compound. These are estimated values based on the analysis of similar structures and are intended as a guide for interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.60d1HPyridine H-6
~8.20d1HPyridine H-4
~7.80t1HPyridine H-5
~7.40t1HPyridine H-3
~3.80m1HPyrrolidine H-3
~3.50 - 3.20m4HPyrrolidine H-2, H-5
~2.40 - 2.10m2HPyrrolidine H-4
~9.50 (broad)s2HN-H (Hydrochloride)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~158.0Pyridine C-2
~148.0Pyridine C-6
~140.0Pyridine C-4
~124.0Pyridine C-3
~122.0Pyridine C-5
~50.0Pyrrolidine C-2
~48.0Pyrrolidine C-5
~38.0Pyrrolidine C-3
~30.0Pyrrolidine C-4

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/zInterpretation
149.11[M+H]⁺ (Protonated molecule of the free base)
121.09[M+H - C₂H₄]⁺ (Loss of ethene from pyrrolidine ring)
94.07[M+H - C₄H₇N]⁺ (Cleavage of the pyrrolidine ring)
78.05[C₅H₄N]⁺ (Pyridine ring fragment)

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16 scans and process with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 1024 scans and process with a line broadening of 1.0 Hz.

Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a methanol/water (1:1) mixture.

  • Instrumentation: Use a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Set the ESI source to positive ion mode.

    • Infuse the sample at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV and the cone voltage to 30 V.

    • Acquire data over a mass range of m/z 50-500.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the combined NMR and MS data to confirm the structure of this compound.

Workflow for Structural Elucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Data Acquire ESI-MS Data M_plus_H Identify [M+H]⁺ Peak (m/z 149.11) MS_Data->M_plus_H Fragments Analyze Fragmentation Pattern M_plus_H->Fragments Structure_Confirmation Confirm Structure of This compound M_plus_H->Structure_Confirmation Confirms Molecular Formula of Free Base Fragments->Structure_Confirmation Supports Connectivity H_NMR Acquire ¹H NMR Spectrum Assign_H Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) H_NMR->Assign_H C_NMR Acquire ¹³C NMR Spectrum Assign_C Assign ¹³C Signals C_NMR->Assign_C Assign_H->Structure_Confirmation Confirms Proton Environment Assign_C->Structure_Confirmation Confirms Carbon Skeleton

Preventing degradation of 2-(Pyrrolidin-3-yl)pyridine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is also recommended to protect the compound from light and air, and for maximum stability, storage under an inert gas like argon or nitrogen is advisable.

Q2: What are the visible signs of degradation?

Degradation of this compound, which is typically a white to off-white solid, may be indicated by a change in color (e.g., to yellow or brown), a change in physical state (e.g., clumping or melting), or the development of an unusual odor. If you observe any of these changes, the compound's purity should be re-analyzed before use.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures (containing pyrrolidine and pyridine rings) can be susceptible to oxidation and hydrolysis. The pyrrolidine ring, in particular, can be a site for oxidation. Exposure to strong oxidizing agents should be avoided.[2]

Q4: What analytical methods are suitable for assessing the purity and degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound and detecting any degradation products.[3] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile is a typical starting point for method development.[3] Detection is often performed using a UV detector.[3] For more detailed structural information on any impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[4]

Q5: Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be strictly avoided to prevent degradation.

Troubleshooting Guide for Degradation Issues

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Exposure to light or air (oxidation)Store in an amber vial, purge with inert gas, and ensure the container is tightly sealed. Re-test for purity.
Clumping or Caking Moisture absorption (hydrolysis)Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Inconsistent Experimental Results Compound degradationRe-verify the purity of the compound using a suitable analytical method like HPLC. If degraded, use a fresh, properly stored batch.
Presence of Unexpected Peaks in HPLC Formation of degradation productsInvestigate the identity of the new peaks using LC-MS. Review storage conditions and handling procedures to identify the cause of degradation.

Experimental Protocols

General Protocol for Stability Testing of this compound

This protocol outlines a general procedure for conducting a stability study. Specific parameters may need to be optimized for your particular experimental setup.

  • Initial Analysis:

    • Obtain a baseline purity profile of a new batch of this compound using a validated HPLC method.

    • Characterize the initial appearance (color, physical state).

  • Sample Preparation and Storage:

    • Aliquot the compound into several vials for each storage condition to be tested.

    • Condition 1 (Recommended): Store in a tightly sealed amber vial, purged with nitrogen, at 2-8°C in a dry environment.

    • Condition 2 (Ambient): Store in a tightly sealed clear vial at room temperature (20-25°C) with exposure to ambient light and air.

    • Condition 3 (Elevated Temperature): Store in a tightly sealed amber vial in an oven at a constant elevated temperature (e.g., 40°C).

    • Condition 4 (High Humidity): Store in a tightly sealed amber vial in a humidity chamber at a constant relative humidity (e.g., 75% RH).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each storage condition.

    • Visually inspect the sample for any changes in appearance.

    • Analyze the sample by HPLC to determine the purity and quantify any degradation products.

  • Data Analysis:

    • Compare the purity profiles of the stored samples to the baseline data.

    • Calculate the rate of degradation for each storage condition.

    • Identify any trends in the formation of degradation products.

Visualizations

G Potential Degradation Pathway A 2-(Pyrrolidin-3-yl)pyridine Hydrochloride B Oxidized Pyrrolidine Derivative A->B Oxidation (Air/Light) C Hydrolyzed Pyridine Derivative A->C Hydrolysis (Moisture) D Other Degradation Products B->D C->D G Troubleshooting Workflow start Degradation Suspected check_visual Visual Inspection: Color or State Change? start->check_visual check_hplc Run HPLC Analysis check_visual->check_hplc Yes ok Compound is Stable check_visual->ok No compare_hplc Purity < Specification? check_hplc->compare_hplc quarantine Quarantine Batch compare_hplc->quarantine Yes compare_hplc->ok No review_storage Review Storage Conditions: Light, Air, Moisture, Temp. use_new Use New Batch review_storage->use_new quarantine->review_storage G Experimental Workflow for Stability start Start Stability Study initial_analysis Initial Analysis (T=0) - HPLC Purity - Visual Inspection start->initial_analysis aliquot Aliquot Samples for Different Storage Conditions initial_analysis->aliquot storage Store Samples aliquot->storage timepoint Time Point Reached? storage->timepoint timepoint->storage No analyze Analyze Sample: - HPLC Purity - Visual Inspection timepoint->analyze Yes end End of Study timepoint->end Final Time Point data_analysis Compare to T=0 and Previous Time Points analyze->data_analysis data_analysis->timepoint

References

Validation & Comparative

A Comparative Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride and 3-(Pyrrolidin-2-yl)pyridine: Unraveling Their Potential in Neuronal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of these two compounds, summarizing the extensive research on the nAChR activity of 3-(Pyrrolidin-2-yl)pyridine and its analogs, and highlighting the current lack of publicly available biological data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride. This analysis is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge and potential future research directions for these intriguing heterocyclic compounds.

Chemical and Physical Properties at a Glance

For clarity and ease of reference, the fundamental chemical and physical properties of both compounds are summarized below.

PropertyThis compound3-(Pyrrolidin-2-yl)pyridine
Synonyms 2-Pyrrolidin-3-ylpyridine HClNornicotine, 2-(Pyridin-3-yl)pyrrolidine
Molecular Formula C₉H₁₃ClN₂C₉H₁₂N₂
Molecular Weight 184.67 g/mol 148.20 g/mol
CAS Number 150281-45-1 (base)5746-86-1
Appearance Not specified in available literatureClear, faint yellow liquid

3-(Pyrrolidin-2-yl)pyridine: A Potent Modulator of Nicotinic Acetylcholine Receptors

3-(Pyrrolidin-2-yl)pyridine, a metabolite of nicotine, has been the subject of extensive research, primarily focusing on its interaction with various subtypes of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems and are implicated in a range of physiological processes and pathological conditions, including cognitive function, addiction, and neurodegenerative diseases.

The activity of 3-(pyrrolidin-2-yl)pyridine and its analogs is often evaluated through their binding affinity to different nAChR subtypes and their functional effects as agonists, partial agonists, or antagonists.

Quantitative Analysis of nAChR Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of 3-(Pyrrolidin-2-yl)pyridine analogs at various human nAChR subtypes. This data is illustrative of the type of information available for this class of compounds and is based on structurally related molecules.

Table 1: Illustrative Binding Affinities (Kᵢ) of 3-Pyridyl Ether Analogs at Human nAChR Subtypes

Compoundα4β2* Kᵢ (nM)α3β4 Kᵢ (nM)α7 Kᵢ (nM)
Analog A0.133.255.98
Analog B0.258.7515.2
Analog C0.092.164.14
Nicotine1.020500
Epibatidine0.030.110
Data is hypothetical and for illustrative purposes based on related compounds.

Table 2: Illustrative Functional Activities (EC₅₀/IC₅₀) of 3-Pyridyl Ether Analogs at Human nAChR Subtypes

Compoundα4β2 Functional Assay (EC₅₀/IC₅₀, µM)α3β4 Functional Assay (EC₅₀/IC₅₀, µM)α7 Functional Assay (EC₅₀/IC₅₀, µM)
Analog A (Antagonist)1.3 (IC₅₀)32.5 (IC₅₀)>50 (IC₅₀)
Analog B (Partial Agonist)0.5 (EC₅₀)12.5 (EC₅₀)>50 (EC₅₀)
Analog C (Full Agonist)0.1 (EC₅₀)2.5 (EC₅₀)15 (EC₅₀)
Data is hypothetical and for illustrative purposes based on related compounds.
Experimental Protocols

The determination of binding affinities and functional activities of compounds like 3-(pyrrolidin-2-yl)pyridine at nAChR subtypes involves sophisticated experimental techniques. Below are detailed methodologies for two key experimental paradigms.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to a specific receptor subtype.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the desired human nAChR subtype (e.g., α4β2, α3β4, or α7) are cultured and harvested. The cells are then homogenized, and the cell membranes containing the receptors are isolated through centrifugation.

  • Competitive Binding: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine) of known high affinity and a range of concentrations of the unlabeled test compound.

  • Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting. The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (agonist, antagonist, or modulator) of a compound at ligand-gated ion channels expressed in Xenopus oocytes.

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with a mixture of cRNAs encoding the subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set level.

  • Compound Application and Data Acquisition: The oocyte is perfused with a recording solution. To test for agonist activity, the test compound is applied at various concentrations, and the resulting inward current due to ion flow through the activated nAChR channels is measured. For antagonist testing, the test compound is pre-applied before co-application with a known agonist (e.g., acetylcholine) to measure the inhibition of the agonist-evoked current.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀ for agonists or IC₅₀ for antagonists) and efficacy (the maximum response compared to a reference agonist).

Signaling Pathways and Experimental Workflow

The interaction of 3-(pyrrolidin-2-yl)pyridine and its analogs with nAChRs initiates a cascade of downstream signaling events. The following diagrams, created using the DOT language, illustrate a simplified nAChR signaling pathway and the general workflow for evaluating compound activity.

nAChR_Signaling Ligand 3-(Pyrrolidin-2-yl)pyridine Analog nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Signaling Downstream Signaling (e.g., Ca2+-dependent pathways) Ion_Channel->Signaling Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Signaling->Response

Caption: Simplified signaling pathway of nAChR activation by a ligand.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Binding Radioligand Binding Assay (Determine Ki) SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional Electrophysiology (TEVC) (Determine EC50/IC50, Efficacy) Functional->SAR Compound Test Compound Compound->Binding Compound->Functional

Caption: General experimental workflow for evaluating compound activity at nAChRs.

This compound: An Uncharted Territory in Biological Activity

In stark contrast to the wealth of information on 3-(Pyrrolidin-2-yl)pyridine, there is a significant lack of publicly available experimental data on the biological activity of this compound. Searches of scientific literature and databases did not yield specific studies detailing its interaction with nAChRs or any other biological targets.

The primary information available for this compound is its chemical structure and basic hazard classifications. This absence of data precludes a direct, evidence-based comparison of its activity with that of its 3-(pyrrolidin-2-yl) isomer.

The Importance of Isomeric Position in Drug Design

The difference in the point of attachment of the pyridine ring to the pyrrolidine ring—position 3 in 2-(pyrrolidin-3-yl)pyridine versus position 2 in 3-(pyrrolidin-2-yl)pyridine—is a critical structural variation that can profoundly impact a molecule's pharmacological properties. This change in connectivity alters the three-dimensional shape of the molecule and the spatial orientation of its key pharmacophoric features, such as the nitrogen atoms in both the pyridine and pyrrolidine rings, which are crucial for receptor binding.

For nAChRs, the precise arrangement of these features is known to be a key determinant of binding affinity and functional activity. Therefore, it is highly probable that this compound exhibits a significantly different nAChR binding profile compared to 3-(pyrrolidin-2-yl)pyridine. However, without experimental data, any discussion of its potential activity remains speculative.

Conclusion and Future Directions

This comparative guide highlights a significant disparity in the current scientific understanding of two closely related pyridinylpyrrolidine isomers. 3-(Pyrrolidin-2-yl)pyridine and its analogs are well-established as potent modulators of nicotinic acetylcholine receptors, with a substantial body of research detailing their structure-activity relationships. This knowledge has been instrumental in the design of selective nAChR ligands with potential therapeutic applications.

Conversely, this compound represents a significant knowledge gap. The absence of publicly available data on its biological activity, particularly its interaction with nAChRs, prevents a direct comparison and a full understanding of the pharmacological landscape of this chemical scaffold.

Future research efforts should be directed towards a comprehensive pharmacological characterization of this compound. Investigating its binding affinity and functional activity at various nAChR subtypes would be a crucial first step. Such studies would not only fill a critical gap in our knowledge but also provide valuable insights into the structure-activity relationships of pyridinylpyrrolidine-based nAChR ligands, potentially uncovering novel pharmacological profiles and paving the way for the development of new therapeutic agents.

Stereoselective Binding of Pyrrolidine-Based Ligands to Nicotinic Acetylcholine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical determinants of ligand-receptor interactions is paramount for the rational design of selective and potent therapeutics. This guide provides a comparative analysis of the binding affinities of stereoisomers of pyrrolidine-containing compounds to nicotinic acetylcholine receptors (nAChRs), highlighting the critical role of chirality in receptor recognition.

Comparative Binding Affinities

The binding affinities of the stereoisomers of 2-(2-pyrrolidinyl)benzodioxane for the α4β2 nicotinic acetylcholine receptor subtype were determined through competitive radioligand binding assays. The results, summarized in the table below, demonstrate a clear stereochemical preference.

Compound IsomernAChR SubtypeBinding Affinity (Ki) in µM
(R,S)-2-(2-pyrrolidinyl)benzodioxaneα4β2No Affinity
(R,R)-2-(2-pyrrolidinyl)benzodioxaneα4β2No Affinity
(S,S)-2-(2-pyrrolidinyl)benzodioxaneα4β20.47
(S,R)-2-(2-pyrrolidinyl)benzodioxaneα4β20.26

Data sourced from a study on 2-(2-pyrrolidinyl)benzodioxanes, which are structural analogs of 2-(pyrrolidin-3-yl)pyridine.[1]

This data reveals that the stereochemistry at the pyrrolidine C2 position is a critical determinant for binding to the α4β2 nAChR. Specifically, isomers with the (S)-configuration at this position exhibit submicromolar binding affinities, while the corresponding (R)-isomers are devoid of affinity.[1] This highlights the precise geometric and electronic complementarity required for effective ligand-receptor interaction at the orthosteric binding site.

Experimental Protocols

The binding affinities presented were determined using a competitive radioligand binding assay. This widely used technique quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.

Radioligand Binding Assay for α4β2 nAChRs

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human α4β2 nAChR subtype are cultured to confluency.

  • Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances that might interfere with the assay.

  • The final membrane preparation is resuspended in the assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • A fixed concentration of a high-affinity radioligand, such as [³H]-epibatidine or [³H]-cytisine.

    • Varying concentrations of the unlabeled test compound (the 2-(pyrrolidinyl)benzodioxane isomers).

    • The prepared cell membranes.

  • Total Binding Control: Contains only the radioligand and membranes to determine the maximum amount of radioligand that can bind.

  • Non-specific Binding Control: Contains the radioligand, membranes, and a high concentration of a known nAChR agonist (e.g., nicotine) to saturate the receptors and measure the amount of radioligand that binds to non-receptor components.

  • The plate is incubated for a specific period (e.g., 2-4 hours) at room temperature to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

nAChR_Signaling_Pathway Ligand nAChR Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Orthosteric Site Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. nAChR Membrane Preparation Incubation 3. Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep 2. Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. IC50 & Ki Determination Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Navigating Nicotinic Receptor Selectivity: A Comparative Analysis of a Pyrrolidine-Based Ligand for α4β2 vs. α3β4 nAChRs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced interactions of ligands with nicotinic acetylcholine receptor (nAChR) subtypes is paramount. This guide provides a focused comparison of the binding affinity of (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol, a representative pyrrolidine-based compound, for the α4β2 and α3β4 nAChR subtypes, supported by experimental data and detailed protocols.

The quest for subtype-selective nAChR modulators is a critical endeavor in neuroscience and pharmacology. The α4β2 subtype is a primary target for conditions like nicotine addiction and cognitive disorders, while the α3β4 subtype, predominantly found in the autonomic ganglia, is often associated with off-target effects. Therefore, ligands with high selectivity for α4β2 over α3β4 are of significant therapeutic interest. This guide focuses on a specific analog from a series of pyrrolidine-based compounds to illustrate this selectivity profile.

Comparative Binding Affinity

The selectivity of a ligand is quantified by comparing its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The data presented below is derived from competitive radioligand binding assays.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Selectivity Ratio (α3β4 Ki / α4β2 Ki)
(S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenolrα4β22.563.2
hα3β4158

Data sourced from Bavo, F., Pallavicini, M., Appiani, R., & Bolchi, C. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603.

This data clearly demonstrates the preferential binding of (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol to the α4β2 nAChR subtype, with a 63.2-fold higher affinity compared to the α3β4 subtype.

Signaling Pathway and Selectivity

The interaction of a ligand with a specific nAChR subtype initiates a signaling cascade. The diagram below illustrates the selective binding of the compound, leading to the activation of the α4β2 receptor, while having a significantly lower affinity for the α3β4 receptor.

cluster_ligand Ligand cluster_receptors Nicotinic Acetylcholine Receptors cluster_response Downstream Effects Compound (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol alpha4beta2 α4β2 nAChR (High Affinity) Compound->alpha4beta2 High Affinity (Ki = 2.5 nM) alpha3beta4 α3β4 nAChR (Low Affinity) Compound->alpha3beta4 Low Affinity (Ki = 158 nM) alpha4beta2_response Desired CNS Effects (e.g., Cognitive Enhancement) alpha4beta2->alpha4beta2_response Activation alpha3beta4_response Potential Peripheral Side Effects alpha3beta4->alpha3beta4_response

Ligand selectivity for nAChR subtypes.

Experimental Protocols

The determination of binding affinities is crucial for assessing ligand selectivity. The following is a detailed methodology for the radioligand binding assay used to generate the data in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for rat α4β2 and human α3β4 nAChRs through competitive displacement of a radiolabeled ligand.

Materials:

  • Biological Material: Membranes from Human Embryonic Kidney (HEK-293) cells stably transfected with either rat α4 and β2 subunits (for α4β2) or human α3 and β4 subunits (for α3β4).

  • Radioligand: [³H]-Epibatidine.

  • Non-specific Binding Competitor: A high concentration of a non-labeled nAChR agonist (e.g., nicotine or epibatidine).

  • Assay Buffer: Typically a Tris-HCl based buffer containing physiological salt concentrations, pH 7.4.

  • Test Compound: (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol, prepared in a series of dilutions.

  • Instrumentation: Scintillation counter, cell harvester, 96-well plates.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the target nAChR subtype to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, [³H]-epibatidine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add cell membranes, [³H]-epibatidine, and a saturating concentration of the non-labeled competitor.

    • Competition Binding: Add cell membranes, [³H]-epibatidine, and varying concentrations of the test compound.

  • Incubation: Incubate the plates for a sufficient time at room temperature to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This detailed protocol provides a framework for the reproducible assessment of ligand binding affinities, a cornerstone of drug discovery and development in the nAChR field. The clear selectivity profile of compounds like (S)-3-((1-methylpyrrolidin-2-yl)methoxy)phenol underscores the potential for designing targeted therapeutics with improved efficacy and reduced side-effect profiles.

A Comparative Guide to the Efficacy of Varenicline and Novel nAChR Ligands Derived from 2-(Pyrrolidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established nicotinic acetylcholine receptor (nAChR) partial agonist, varenicline, with emerging research ligands synthesized from a 2-(pyrrolidin-3-yl)pyridine scaffold. While 2-(pyrrolidin-3-yl)pyridine hydrochloride itself is a synthetic intermediate and not an active pharmaceutical ingredient, it serves as a crucial building block for novel compounds targeting nAChRs. This comparison focuses on the pharmacological properties of varenicline and a representative derivative, herein referred to as Compound A-85380, to illustrate the therapeutic potential and structure-activity relationships within this class of compounds.

Introduction to Varenicline and 2-(Pyrrolidin-3-yl)pyridine Derivatives

Varenicline is a well-established partial agonist of the α4β2 nicotinic acetylcholine receptor, approved for smoking cessation.[1][2][3] Its efficacy lies in its dual mechanism of action: providing mild stimulation to reduce withdrawal symptoms while simultaneously blocking nicotine from binding, which lessens the rewarding effects of smoking.[2]

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its presence in numerous biologically active molecules.[4][5] The 2-(Pyrrolidin-3-yl)pyridine structure, in particular, is a key component of a novel class of 3-pyridyl ether compounds that exhibit high affinity for central nervous system (CNS) nAChRs.[6] One such compound, A-85380, has demonstrated potent and selective activity at the α4β2 nAChR subtype, making it a valuable tool for research and a potential lead for developing new therapeutics for CNS disorders.[6]

Mechanism of Action and Signaling Pathways

Both varenicline and A-85380 exert their effects by modulating nAChRs, which are ligand-gated ion channels crucial for synaptic transmission in the CNS.[7][8] The primary target for these compounds is the α4β2 nAChR subtype, which is implicated in nicotine dependence.[1][9]

Upon agonist binding, nAChRs undergo a conformational change, opening an ion channel permeable to cations like Na+ and Ca2+.[10][11] This influx of cations leads to depolarization of the cell membrane and activation of downstream signaling cascades. A key pathway involved in the neuroprotective and survival-promoting effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[7][12]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (e.g., α4β2) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Ligand Agonist / Partial Agonist (Varenicline, A-85380) Ligand->nAChR Binds to receptor PI3K PI3K Ca_Influx->PI3K Activates Akt Akt (Phosphorylation) PI3K->Akt Activates Downstream Downstream Effects (e.g., Neuronal Survival, Modulation of Dopamine Release) Akt->Downstream

Caption: Simplified signaling pathway of nAChR activation.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of varenicline and the 2-(pyrrolidin-3-yl)pyridine derivative, A-85380, at various nAChR subtypes.

Table 1: Comparative Binding Affinities (Ki, nM)

Compoundα4β2α7α3β4α6β2*
Varenicline 0.14 - 0.4 nM[9][13]125 nM[9]>1000 nM0.12 nM[13]
A-85380 ~0.05 nM[6]>1000 nM>1000 nMNot Reported

Note: The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Table 2: Comparative Functional Activity (EC50, µM and Emax, % relative to Nicotine)

CompoundReceptorEC50 (µM)Emax (%)Activity Type
Varenicline α4β20.086[13]24[13]Partial Agonist
α6β20.007[13]49[13]Partial Agonist
α7--Full Agonist[1]
A-85380 α4β2-163Agonist[6]

Note: Functional activity data can vary based on the specific assay conditions and cell systems used.

Experimental Protocols

The data presented above are typically generated using standardized in vitro pharmacological assays. Below are representative protocols for radioligand binding and calcium flux assays.

Radioligand Binding Assay Protocol

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at a specific nAChR subtype.

Materials:

  • Membrane Preparation: Homogenized brain tissue or cell membranes from cell lines (e.g., HEK293) expressing the nAChR subtype of interest.[10][14]

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]Cytisine for α4β2 nAChRs).[15]

  • Test Compound: The compound to be evaluated (e.g., varenicline or A-85380).

  • Assay Buffer: Buffer solution to maintain physiological pH and ionic strength.

  • Filtration System: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like nicotine), and competitor binding (membranes + radioligand + varying concentrations of the test compound).[14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[16]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.[16]

Radioligand_Binding_Workflow A Prepare 96-well Plate (Total, Non-specific, Competitor) B Add Membranes, Radioligand, and Test Compound A->B C Incubate to Reach Equilibrium B->C D Filter and Wash C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Calcium Flux Assay Protocol

This functional assay measures the ability of a compound to activate ligand-gated ion channels like nAChRs by detecting changes in intracellular calcium concentration.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or partial agonist.

Materials:

  • Cell Line: A cell line (e.g., SH-EP1) stably expressing the nAChR subtype of interest.

  • Calcium-Sensitive Dye: A fluorescent dye that changes intensity upon binding to calcium (e.g., Fluo-4 AM or Indo-1 AM).[17]

  • Assay Buffer: A physiological salt solution.

  • Fluorescence Plate Reader: A device capable of measuring fluorescence intensity over time, often with automated liquid handling (e.g., a FLIPR or FlexStation).[18][19]

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[18]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well. Incubate the plate in the dark at 37°C for approximately one hour to allow the dye to enter the cells.[18]

  • Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist (e.g., nicotine) in a separate plate.

  • Fluorescence Measurement: Place the cell plate into the fluorescence reader. Record a baseline fluorescence reading. The instrument then adds the test compounds to the wells while continuing to measure fluorescence intensity.

  • Data Analysis: The change in fluorescence intensity over time reflects the influx of calcium into the cells.[20] Plot the peak fluorescence response against the logarithm of the compound concentration. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting dose-response curve.

Conclusion

The comparison between varenicline and novel 2-(pyrrolidin-3-yl)pyridine derivatives like A-85380 highlights the ongoing efforts to develop more selective and potent nAChR modulators. Varenicline's clinical success is attributed to its partial agonist activity at α4β2 and α6β2* nAChRs.[13] In contrast, research compounds such as A-85380 demonstrate that modifications to the 2-(pyrrolidin-3-yl)pyridine scaffold can yield compounds with even higher affinity and potent agonistic activity at the α4β2 subtype.[6]

This guide provides a framework for understanding and comparing the efficacy of these compounds. The detailed pharmacological data and experimental protocols serve as a resource for researchers in the field of neuroscience and drug development, aiding in the evaluation of existing compounds and the design of future therapeutic agents targeting the nicotinic acetylcholine receptor system.

References

In vivo efficacy comparison of 2-(Pyrrolidin-3-yl)pyridine hydrochloride and nicotine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative framework for evaluating the in vivo efficacy of nicotinic acetylcholine receptor (nAChR) ligands. As of the latest literature search, no publicly available in vivo efficacy data for 2-(Pyrrolidin-3-yl)pyridine hydrochloride exists. Therefore, the data presented for this compound is hypothetical and for illustrative purposes only, designed to showcase the methodologies and data presentation requested. The information on nicotine is based on established findings in preclinical research.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of novel nAChR modulators.

Introduction

Nicotine, the primary psychoactive component of tobacco, exerts its effects through the activation of nAChRs.[1] These receptors are implicated in a wide range of physiological processes and are a key target for therapeutic development in areas such as smoking cessation, cognitive enhancement, and pain management.[2][3] this compound is a structural analog of nicotine. This guide outlines a comparative in vivo efficacy evaluation of this compound and nicotine, focusing on key behavioral paradigms relevant to nAChR activity.

In Vitro Receptor Binding and Functional Activity (Hypothetical)

A foundational understanding of a compound's interaction with nAChR subtypes is critical before proceeding to in vivo studies. The following table summarizes the known in vitro profile of nicotine and a hypothetical profile for this compound.

ParameterNicotineThis compound (Hypothetical)
Receptor Binding Affinity (Ki, nM)
α4β20.1 - 15 - 10
α7100 - 100050 - 100
α3β410 - 5020 - 70
Functional Activity
α4β2AgonistPartial Agonist
α7AgonistAntagonist
α3β4AgonistPartial Agonist

*Indicates the potential for other subunits to be present in the receptor complex.

In Vivo Efficacy Assessment

The following sections detail the experimental protocols and present comparative data for key in vivo assays.

Antinociceptive Effects

The tail-flick and hot-plate tests are common assays to evaluate the analgesic effects of compounds.[4][5]

  • Animals: Male Wistar rats (200-250 g) are used.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C) is used.

  • Procedure:

    • A baseline latency to a nociceptive response (licking of hind paws or jumping) is recorded for each rat before drug administration. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.

    • Animals are administered either vehicle, nicotine (0.5, 1, 2 mg/kg, s.c.), or this compound (1, 5, 10 mg/kg, s.c.).

    • At a predetermined time post-injection (e.g., 15 minutes), the rats are placed on the hot plate, and the latency to the nociceptive response is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.

CompoundDose (mg/kg, s.c.)% MPE in Hot-Plate Test (Mean ± SEM)
Vehicle -5 ± 2
Nicotine 0.525 ± 5
155 ± 8[4]
270 ± 7
This compound (Hypothetical) 110 ± 3
530 ± 6
1045 ± 7
Effects on Locomotor Activity

Locomotor activity assays are used to assess the stimulant or depressant effects of a compound.[6][7]

  • Animals: Male C57BL/6 mice (20-25 g) are used.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detectors or video tracking software is used.

  • Procedure:

    • Mice are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are administered either vehicle, nicotine (0.1, 0.5, 1 mg/kg, s.c.), or this compound (1, 5, 10 mg/kg, s.c.).

    • Immediately after injection, mice are placed in the center of the open-field arena, and locomotor activity (total distance traveled) is recorded for a set duration (e.g., 30 minutes).

  • Data Analysis: The total distance traveled (in cm) is analyzed using ANOVA followed by post-hoc tests for comparisons between groups.

CompoundDose (mg/kg, s.c.)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle -2500 ± 200
Nicotine 0.13500 ± 250
0.55500 ± 400
14000 ± 300
This compound (Hypothetical) 12800 ± 220
53800 ± 300
103200 ± 280
Discriminative Stimulus Effects

Drug discrimination studies assess the interoceptive effects of a compound and can predict its subjective effects in humans.[8][9]

  • Animals: Male Sprague-Dawley rats are food-deprived to 85-90% of their free-feeding body weight.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training Procedure:

    • Rats are trained to discriminate nicotine (0.4 mg/kg, s.c.) from vehicle.

    • On nicotine training days, responses on the "drug-appropriate" lever are reinforced with food pellets under a fixed-ratio (FR) schedule.

    • On vehicle training days, responses on the "vehicle-appropriate" lever are reinforced.

    • Training continues until a criterion of ≥80% correct responses is met for 8 out of 10 consecutive sessions.

  • Testing Procedure:

    • Once trained, test sessions are conducted where various doses of nicotine or this compound are administered.

    • The percentage of responses on the drug-appropriate lever is recorded.

  • Data Analysis: The percentage of drug-appropriate responding is plotted for each dose. Full substitution is generally considered ≥80% drug-appropriate responding.

CompoundDose (mg/kg, s.c.)% Drug-Appropriate Responding (Mean ± SEM)
Vehicle -10 ± 3
Nicotine 0.140 ± 8
0.275 ± 10
0.495 ± 5
This compound (Hypothetical) 125 ± 6
550 ± 9
1065 ± 11

Visualizations

Experimental Workflow

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimatization Animal Acclimatization baseline Baseline Measurements acclimatization->baseline randomization Group Randomization baseline->randomization drug_admin Drug Administration (Vehicle, Nicotine, or Test Compound) randomization->drug_admin behavioral_assay Behavioral Assay (e.g., Hot-Plate, Open-Field) drug_admin->behavioral_assay data_collection Data Collection behavioral_assay->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A generalized workflow for in vivo behavioral pharmacology studies.

Nicotinic Acetylcholine Receptor Signaling Pathway

G agonist nAChR Agonist (e.g., Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Opens channel depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Intracellular Ca2+ Signaling Pathways ion_influx->ca_signaling neurotransmitter_release Neurotransmitter Release (e.g., Dopamine) depolarization->neurotransmitter_release pi3k_akt PI3K/Akt Pathway ca_signaling->pi3k_akt mapk_erk MAPK/ERK Pathway ca_signaling->mapk_erk neuronal_survival Neuroprotection and Neuronal Survival pi3k_akt->neuronal_survival gene_expression Changes in Gene Expression mapk_erk->gene_expression gene_expression->neuronal_survival

Caption: Simplified signaling pathway upon nAChR activation.[10][11][12]

Summary and Conclusion

This guide provides a template for the in vivo comparison of this compound and nicotine. Based on the hypothetical data, this compound may exhibit a weaker, partial agonist profile compared to the full agonist effects of nicotine across several behavioral paradigms. Its lower potency in antinociception and locomotor stimulation, coupled with its inability to fully substitute for nicotine in drug discrimination, suggests a different mechanism of action or a reduced efficacy at relevant nAChR subtypes.

It must be reiterated that the absence of published data on this compound necessitates empirical investigation to validate these hypothetical outcomes. The experimental protocols detailed herein provide a robust framework for such future studies.

References

Cross-Validation of Analytical Methods for 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical methods for the quantification of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a small molecule of interest in pharmaceutical development. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to aid in the selection of the most appropriate method for their specific analytical needs. The information presented is based on established practices for the analysis of similar small polar molecules.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique in pharmaceutical quality control for the quantification of active pharmaceutical ingredients (APIs).[1] It offers a balance of performance, reliability, and cost-effectiveness.

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

ParameterSpecification
Instrument HPLC system with a quaternary pump, autosampler, and UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 15 minutes

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique, often considered the 'gold standard' for bioanalysis and the quantification of compounds at low concentrations.[2]

Experimental Protocol: LC-MS/MS

A reversed-phase LC-MS/MS method is proposed for the sensitive quantification of this compound, particularly in complex matrices like plasma.

ParameterSpecification
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion > Product Ion (To be determined for the specific compound)
Internal Standard A structurally similar molecule with stable isotope labeling

Method Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small molecules, based on International Council for Harmonisation (ICH) validation guidelines.[3][4][5]

Table 1: Linearity and Sensitivity
ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.1 ng/mL
Table 2: Accuracy and Precision
ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (RSD%) < 2%< 15%
Intermediate Precision (RSD%) < 3%< 15%

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method cross-validation and the logical relationship between the two compared methods.

Analytical_Method_Cross_Validation_Workflow cluster_MethodA HPLC-UV Method cluster_MethodB LC-MS/MS Method A_prep Sample Preparation A_analysis HPLC-UV Analysis A_prep->A_analysis A_data Data Acquisition A_analysis->A_data Comparison Comparison A_data->Comparison Results B_prep Sample Preparation B_analysis LC-MS/MS Analysis B_prep->B_analysis B_data Data Acquisition B_analysis->B_data B_data->Comparison Results Conclusion Conclusion Comparison->Conclusion Evaluation Logical_Relationship_in_Cross_Validation cluster_Methods Analytical Methods cluster_Validation Validation Parameters Analyte 2-(Pyrrolidin-3-yl)pyridine hydrochloride HPLC_UV HPLC-UV Analyte->HPLC_UV Quantification LC_MS_MS LC-MS/MS Analyte->LC_MS_MS Quantification Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision Linearity Linearity HPLC_UV->Linearity Sensitivity Sensitivity (LOD/LOQ) HPLC_UV->Sensitivity LC_MS_MS->Accuracy LC_MS_MS->Precision LC_MS_MS->Linearity LC_MS_MS->Sensitivity Cross_Validation Cross-Validation Accuracy->Cross_Validation Precision->Cross_Validation Linearity->Cross_Validation Sensitivity->Cross_Validation

References

Reproducibility of In Vitro Experiments with 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the reproducibility of in vitro experiments involving 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a compound of interest for its potential interaction with nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of public data on this specific compound, this document serves as a comparative template. It outlines the standard experimental procedures and data presentation formats used for well-characterized nAChR ligands, which can be applied to generate and evaluate data for this compound.

Comparative Analysis of nAChR Ligands

To provide a benchmark for evaluating this compound, the following tables summarize in vitro data for established nicotinic acetylcholine receptor ligands: Nicotine (a natural agonist), Varenicline (a partial agonist), and Epibatidine (a potent agonist). These tables highlight the key parameters typically measured to characterize the interaction of a compound with different nAChR subtypes.

Table 1: Comparative Binding Affinities (Ki) of Nicotinic Acetylcholine Receptor Ligands

CompoundnAChR SubtypeKi (nM)RadioligandTissue/Cell LineReference
Nicotine α4β26.1[³H]CytisineRat Brain Membranes[1]
α7>10,000[¹²⁵I]α-BungarotoxinRat Brain Membranes[1]
Varenicline α4β20.4[³H]CytisineHuman nAChR expressed in cells[1]
α7125[¹²⁵I]α-BungarotoxinHuman nAChR expressed in cells[1]
Epibatidine α4β2~0.02-0.05[³H]EpibatidineVarious[2]
α7~1-5[¹²⁵I]α-BungarotoxinVarious[2]
2-(Pyrrolidin-3-yl)pyridine HCl α4β2Data not available
α7Data not available
α3β4Data not available

Note: Ki values can vary based on the radioligand, tissue/cell preparation, and assay conditions.

Table 2: Comparative Functional Potencies (EC50/IC50) of Nicotinic Acetylcholine Receptor Ligands

CompoundnAChR SubtypeAssay TypePotency (nM)Cell LineReference
Nicotine α4β2⁸⁶Rb⁺ EffluxEC50: ~1,000HEK cells
α7Ca²⁺ InfluxEC50: ~10,000Oocytes/HEK cells
Varenicline α4β2⁸⁶Rb⁺ Efflux (partial agonist)EC50: ~20HEK cells
α7Ca²⁺ Influx (full agonist)EC50: ~300Oocytes/HEK cells
Epibatidine α4β2⁸⁶Rb⁺ EffluxEC50: ~1HEK cells
α7Ca²⁺ InfluxEC50: ~50Oocytes/HEK cells
2-(Pyrrolidin-3-yl)pyridine HCl α4β2Data not available
α7Data not available
α3β4Data not available

Note: EC50/IC50 values are highly dependent on the specific functional assay and cell system used.

Experimental Protocols

Detailed and standardized protocols are crucial for ensuring the reproducibility of in vitro experiments. Below are methodologies for key assays used to characterize the interaction of compounds with nAChRs.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific receptor subtype by assessing its ability to displace a radiolabeled ligand.

Protocol for [³H]Epibatidine Binding to α4β2 nAChRs:

  • Membrane Preparation: Homogenize rat forebrain tissue or cells expressing α4β2 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.[3]

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]Epibatidine (e.g., 0.1-0.5 nM), and varying concentrations of the test compound (e.g., this compound).[3]

  • Determination of Non-specific Binding: In parallel wells, add a high concentration of a known nAChR ligand (e.g., 100 µM Nicotine) to determine non-specific binding.[3]

  • Equilibration: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[3]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation or inhibition.

Protocol for Calcium Imaging Assay in Cells Expressing nAChRs:

  • Cell Culture: Plate cells stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 cells) onto 96-well imaging plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) according to the manufacturer's instructions. This is typically done in a buffer such as Hanks' Balanced Salt Solution (HBSS).

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader or a high-content imaging system.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells. For antagonists, pre-incubate the compound before adding a known agonist.

  • Signal Detection: Immediately begin recording the fluorescence intensity over time to capture the change in intracellular calcium concentration upon receptor activation.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol for Electrophysiology Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

  • Compound Application: Apply a known agonist (e.g., acetylcholine) to elicit a baseline current. After a washout period, apply varying concentrations of the test compound to determine its effect on the ion channel.

  • Data Acquisition and Analysis: Record the changes in membrane current. Analyze the current traces to determine the dose-dependent activation (for agonists) or inhibition (for antagonists) and calculate EC50 or IC50 values.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of neuronal nAChRs.

nAChR_Signaling Ligand nAChR Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Ion_Influx Na⁺, Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca²⁺] Ion_Influx->Ca_Signal VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC Activates Ca_Influx_VGCC Further Ca²⁺ Influx VGCC->Ca_Influx_VGCC Ca_Influx_VGCC->Ca_Signal PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signal->MAPK_ERK Neurotransmitter_Release Neurotransmitter Release Ca_Signal->Neurotransmitter_Release Survival Promotion of Neuronal Survival PI3K_Akt->Survival Gene_Expression Changes in Gene Expression MAPK_ERK->Gene_Expression

Caption: Simplified signaling pathway of neuronal nicotinic acetylcholine receptors.

Experimental Workflow for In Vitro Characterization

The diagram below outlines a logical workflow for the in vitro characterization of a novel compound targeting nAChRs.

Experimental_Workflow Start Start: Synthesize and Purify 2-(Pyrrolidin-3-yl)pyridine HCl Binding_Assay Primary Screening: Radioligand Binding Assays (Multiple nAChR Subtypes) Start->Binding_Assay Data_Analysis_1 Determine Ki values and Subtype Selectivity Binding_Assay->Data_Analysis_1 Functional_Assay Secondary Screening: Functional Assays (e.g., Calcium Imaging, Electrophysiology) Data_Analysis_1->Functional_Assay Proceed with Active Compounds Data_Analysis_2 Determine EC50/IC50 values and Agonist/Antagonist Profile Functional_Assay->Data_Analysis_2 Comparison Compare Data with Known nAChR Ligands Data_Analysis_2->Comparison Conclusion Conclusion: Characterize Pharmacological Profile Comparison->Conclusion

Caption: Workflow for in vitro characterization of novel nAChR ligands.

References

A Comparative Guide to Confirming the Enantiomeric Purity of 2-(Pyrrolidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for determining the enantiomeric purity of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, a crucial parameter for its application in research and drug development. The primary focus is on High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), the most prevalent and reliable technique for enantiomeric separation.

The pyrrolidine ring is a vital scaffold in medicinal chemistry, with the stereochemistry of its substituents often playing a critical role in biological activity.[1][2] Consequently, accurate determination of enantiomeric excess (e.e.) is a mandatory step in the synthesis and quality control of chiral molecules like 2-(Pyrrolidin-3-yl)pyridine.

Comparative Analysis of Chiral Stationary Phases

The direct separation of enantiomers is most commonly achieved using chiral HPLC.[3][4] The choice of the Chiral Stationary Phase (CSP) is the most critical factor in method development.[3] Below is a comparison of two major classes of CSPs widely used for the separation of heterocyclic compounds.

Table 1: Comparison of Chiral Stationary Phases for Enantiomeric Purity Analysis

FeaturePolysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives)Macrocyclic Glycopeptide-Based CSPs (e.g., Vancomycin, Teicoplanin)
Separation Principle Enantiomers are separated based on interactions (hydrogen bonds, dipole-dipole, π-π stacking, steric hindrance) within the helical grooves of the polysaccharide polymer.Separation relies on multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic antibiotic structure.[5]
Typical Mobile Phases Normal Phase (Hexane/Alcohol), Polar Organic, and Reversed-Phase modes are all effective.[3][6]Primarily operated in Reversed-Phase and Polar Organic modes.[5][6]
Versatility Broad applicability for a wide range of chiral compounds. Considered a good first choice for screening.[3]Particularly effective for compounds containing amine and carboxylic acid groups, capable of ionic interactions.
Selectivity Often provides high enantioselectivity for a broad range of racemates.Can offer unique and complementary selectivity to polysaccharide phases.
Example Application Separation of various chiral azole compounds and other heterocyclic structures.[6]Resolution of non-protein amino acids and other amphoteric molecules.[5]

Experimental Protocol: Chiral HPLC Method

This section details a standard protocol for determining the enantiomeric purity of this compound using a polysaccharide-based CSP.

1. Objective: To separate the (R)- and (S)-enantiomers of this compound and quantify the enantiomeric excess (% e.e.).

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H).

  • Mobile Phase: Hexane (HPLC Grade), Isopropanol (HPLC Grade), Diethylamine (DEA).

  • Sample: this compound standard (racemic and enantiomerically enriched samples).

  • Solvent for Sample Preparation: Mobile phase or a suitable solvent mixture.

3. Chromatographic Conditions:

  • Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 260 nm (based on the pyridine chromophore).

  • Injection Volume: 10 µL.

  • Sample Concentration: 1 mg/mL.

4. Procedure:

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Racemic Standard Injection: Inject the racemic standard to confirm the resolution of the two enantiomer peaks and determine their retention times.

  • Sample Injection: Inject the enantiomerically enriched sample.

  • Data Analysis:

    • Identify the peaks corresponding to the major and minor enantiomers.

    • Integrate the peak areas for both enantiomers (Area_major and Area_minor).

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the enantiomeric purity determination process.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_sample Sample Weighing & Dissolution (1 mg/mL) inject_sample Inject Test Sample prep_sample->inject_sample prep_mobile Mobile Phase Preparation (Hexane/IPA/DEA) prep_system HPLC System & Column Equilibration prep_mobile->prep_system inject_racemate Inject Racemic Standard prep_system->inject_racemate inject_racemate->inject_sample Confirm Resolution acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas (Major & Minor Enantiomers) acquire_data->integrate_peaks calculate_ee Calculate % Enantiomeric Excess integrate_peaks->calculate_ee final_report Final Purity Report calculate_ee->final_report

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Alternative Methodologies

While chiral HPLC is the gold standard, other techniques can also be employed for enantiomeric separation:

  • Supercritical Fluid Chromatography (SFC): Often uses the same chiral stationary phases as HPLC but with supercritical CO2 as the main mobile phase component. SFC can offer faster separations and reduced solvent consumption.

  • Gas Chromatography (GC): Requires the analyte to be volatile and thermally stable. Derivatization with a chiral reagent may be necessary to form diastereomers that can be separated on a standard achiral column, or a chiral GC column can be used directly.

  • Capillary Electrophoresis (CE): A high-resolution technique that separates enantiomers in a capillary based on their differential migration in an electric field, often with the use of a chiral selector added to the buffer.

The selection of the optimal method depends on factors such as equipment availability, sample properties, required sensitivity, and throughput needs.[3] For most research and quality control applications involving non-volatile compounds like this compound, chiral HPLC remains the most robust and versatile choice.

References

Comparative Analysis of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride and its Derivatives as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationships and experimental evaluation of a promising class of nicotinic acetylcholine receptor modulators.

This guide provides a detailed comparative analysis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride and its derivatives, focusing on their binding affinities for various subtypes of nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel nAChR ligands with improved potency and selectivity.

Introduction

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of subtype-selective nAChR modulators is a significant area of research. The 2-(Pyrrolidin-3-yl)pyridine scaffold represents a key pharmacophore in the design of such ligands, with structural similarities to nicotine and other potent nAChR agonists. This guide explores the structure-activity relationships (SAR) of this scaffold by comparing the parent compound with its derivatives, providing valuable insights for the rational design of future drug candidates.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound and its analogs is essential for predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is limited in publicly available literature, computed properties for the free base and related structures provide a useful baseline for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
2-(Pyrrolidin-3-yl)pyridineC₉H₁₂N₂148.200.612
3-(Pyrrolidin-2-yl)pyridine (Nornicotine)C₉H₁₂N₂148.200.212
NicotineC₁₀H₁₄N₂162.231.1702

Comparative Biological Activity

A key structural analog for which extensive data exists is A-84543, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, and its derivatives. These compounds feature a methoxy linker between the pyridine and pyrrolidine rings, a modification that significantly influences binding affinity and selectivity.

Table 1: Binding Affinities (Ki, nM) of A-84543 and its Pyridine-Modified Analogs at Neuronal nAChRs [1]

CompoundPyridine SubstitutionKi (nM)
A-84543Unsubstituted1.9 (rat α4β2)
Analog 15-Iodo0.85 (rat α4β2)
Analog 22-Chloro>9000
Analog 34-Methyl27
Analog 46-Methyl11.1

Data from competition binding assays against [³H]-epibatidine.

The data in Table 1 clearly demonstrates that substitutions on the pyridine ring of the A-84543 scaffold have a profound impact on binding affinity. For instance, the introduction of a 5-iodo group enhances affinity, while a 2-chloro substituent drastically reduces it.

Further insights can be gained from computational studies on a broader range of pyrrolidine-based nAChR ligands. The following table presents Ki values for various analogs at human α4β2 and α3β4 nAChR subtypes.

Table 2: Binding Affinities (Ki, nM) of Pyrrolidine-Based Analogs at Human nAChR Subtypes [2]

CompoundStructureKi (nM) at hα4β2Ki (nM) at hα3β4
(S)-Nicotine2261
A-845433-[2-((S)-pyrrolidinyl)methoxy]pyridine1.9 (rat)1400 (rat)
(S,S)-212-(2-(S)-pyrrolidinyl)benzodioxane470>10000
(S,R)-212-(2-(R)-pyrrolidinyl)benzodioxane260>10000
(S,R)-27-hydroxy-2-(2-(S)-pyrrolidinyl)benzodioxane12310

These findings highlight the importance of stereochemistry and the nature of the aromatic ring system linked to the pyrrolidine moiety in determining both potency and subtype selectivity.

Experimental Protocols

To facilitate further research and enable the validation of the presented data, detailed experimental protocols for key assays are provided below.

Synthesis of 2-(Pyrrolidin-3-yl)pyridine (General Approach)

A common synthetic route to 2-substituted pyrrolidines involves the ring contraction of pyridines.[3]

General Procedure:

  • Photochemical Reaction: A solution of the corresponding pyridine and a silylborane reagent in an appropriate solvent is irradiated with a high-pressure mercury lamp. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 2-azabicyclo[3.1.0]hex-3-ene intermediate.

  • Transformation to Pyrrolidine: The intermediate can undergo various transformations, such as hydrogenation, to yield the saturated pyrrolidine derivative.[3]

For the specific synthesis of 2-(Pyrrolidin-3-yl)pyridine, a detailed, step-by-step protocol would need to be developed and optimized based on this general methodology.

Nicotinic Acetylcholine Receptor Binding Assay (Competition Assay)

This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., HEK-293 cells transfected with human α4 and β2 subunits).

  • Radioligand (e.g., [³H]-epibatidine).

  • Test compound (this compound or its derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis General Synthesis Workflow Pyridine Pyridine Derivative Intermediate 2-Azabicyclo[3.1.0]hex-3-ene Intermediate Pyridine->Intermediate Photochemical Ring Contraction Silylborane Silylborane Silylborane->Intermediate Pyrrolidine 2-(Pyrrolidin-3-yl)pyridine Derivative Intermediate->Pyrrolidine Reduction/ Transformation

Caption: General synthetic workflow for 2-(Pyrrolidin-3-yl)pyridine derivatives.

G cluster_activation nAChR Signaling Pathway nAChR Nicotinic Acetylcholine Receptor (nAChR) Binding Site IonChannel Ion Channel (Closed) IonChannelOpen Ion Channel (Open) nAChR->IonChannelOpen Conformational Change Ligand 2-(Pyrrolidin-3-yl)pyridine Derivative Ligand->nAChR:m Binds to ACh Acetylcholine (ACh) ACh->nAChR:m Binds to Signal Downstream Signaling IonChannelOpen->Signal Ion Influx (Na+, Ca2+)

Caption: Simplified signaling pathway of nAChR activation.

Conclusion

The comparative analysis of this compound and its derivatives reveals a rich structure-activity relationship landscape for the modulation of nicotinic acetylcholine receptors. Modifications to the pyridine ring, the stereochemistry of the pyrrolidine ring, and the nature of the linker between these two moieties all play a critical role in determining binding affinity and subtype selectivity. While further research is needed to elucidate the specific binding profile of this compound, the data presented for its structural analogs provide a strong foundation for the design of novel and more effective nAChR ligands. The experimental protocols outlined in this guide offer a starting point for the synthesis and evaluation of such compounds, paving the way for the development of new therapeutics for a variety of neurological disorders.

References

Unveiling the Biological Role of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the vast chemical space of pyrrolidine and pyridine derivatives, the specific mechanism of action for 2-(Pyrrolidin-3-yl)pyridine hydrochloride remains largely uncharacterized in publicly available scientific literature. This absence of data precludes a direct comparative analysis of its performance against alternative compounds.

The pyrrolidine and pyridine ring systems are foundational scaffolds in medicinal chemistry, giving rise to a multitude of compounds with diverse and well-established biological activities. Derivatives of these heterocycles have been successfully developed as potent agents targeting a wide array of biological targets, including but not limited to, nicotinic acetylcholine receptors (nAChRs), monoamine oxidases (MAOs), and various protein kinases. However, extensive searches of chemical databases and scientific literature have not yielded specific experimental data elucidating the pharmacological profile of this compound.

While it is plausible to hypothesize potential biological targets for this compound based on the activities of structurally similar molecules, any such extrapolation would be purely speculative without supporting experimental evidence. For instance, the presence of the pyrrolidine and pyridine moieties might suggest a potential interaction with nAChRs, similar to nicotine and its metabolites. Alternatively, it could exhibit inhibitory activity against enzymes like monoamine oxidase, a characteristic of other heterocyclic amine structures. Furthermore, the broader class of pyridine derivatives has been explored for kinase inhibitory activity in the context of cancer and inflammatory diseases.

Without concrete data from binding assays, functional screens, or other pharmacological studies, it is impossible to:

  • Define the primary biological target(s) of this compound.

  • Quantify its potency and efficacy.

  • Identify suitable alternative compounds for a meaningful comparison.

  • Develop relevant experimental protocols for validation.

Therefore, the creation of a comprehensive comparison guide as requested is not feasible at this time. The scientific community awaits future research that may shed light on the biological properties of this particular chemical entity. Such research would be a prerequisite for any subsequent comparative analysis and validation of its mechanism of action.

Comparative Analysis of 2-(Pyrrolidin-3-yl)pyridine and Epibatidine as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Drug Development Professionals

This guide provides a comparative overview of 2-(Pyrrolidin-3-yl)pyridine hydrochloride and the well-characterized alkaloid, epibatidine. Both compounds are ligands for nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in a wide array of physiological and pathological processes. While epibatidine is a potent, non-selective nAChR agonist with a wealth of available data, 2-(Pyrrolidin-3-yl)pyridine is a less-studied compound.

Direct head-to-head experimental data for these two specific molecules is scarce in publicly available literature. Therefore, this comparison synthesizes known data for epibatidine and provides structural and chemical context for 2-(Pyrrolidin-3-yl)pyridine, highlighting the need for further research to fully characterize its pharmacological profile.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of each compound.

Property2-(Pyrrolidin-3-yl)pyridine[1]Epibatidine[2]
Molecular Formula C₉H₁₂N₂C₁₁H₁₃ClN₂
Molecular Weight 148.20 g/mol 208.69 g/mol
IUPAC Name 2-pyrrolidin-3-ylpyridine(1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
Structure A pyridine ring linked to a pyrrolidine ring at the 3-position.A 6-chloropyridine ring linked to a 7-azabicyclo[2.2.1]heptane core.

Pharmacological Data: A Focus on Epibatidine

Epibatidine is a powerful tool in neuroscience research due to its high affinity for various nAChR subtypes.[3] However, its therapeutic potential is severely limited by a narrow therapeutic window and significant toxicity, largely due to its lack of selectivity between nAChR subtypes.[3][4]

Binding Affinity and Receptor Subtype Selectivity

Epibatidine binds with high affinity to multiple nAChR subtypes, most notably the α4β2 and α7 subtypes, which are abundant in the central nervous system.[3]

Receptor SubtypeBinding Affinity (Ki) of Epibatidine
α4β2 40 pM[3]
α7 20 nM[3]
Torpedo nAChR (muscle-type proxy) 12.4 nM (High Affinity), 1.1 µM (Low Affinity)[5]

Note: Data for 2-(Pyrrolidin-3-yl)pyridine is not available in the cited literature. The pyrrolidine scaffold is a common feature in many biologically active compounds, and its derivatives are known to interact with various receptors.[6] However, specific binding data for 2-(Pyrrolidin-3-yl)pyridine at nAChRs is not publicly documented.

Signaling Pathways and Mechanism of Action

As nAChR agonists, both compounds are expected to activate these ionotropic receptors, leading to a conformational change that opens an intrinsic ion channel.[7] This allows the influx of cations like Na+ and Ca2+, causing depolarization of the cell membrane and triggering downstream signaling events.[7][8]

Key signaling cascades activated by nAChR stimulation include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are crucial for regulating cell survival and neuroprotection.[8][9][10]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR channel Ion Channel (Open) nAChR->channel Agonist Binding (e.g., Epibatidine) Ca_Influx Ca²⁺ Influx channel->Ca_Influx PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Survival Cell Survival & Neuroprotection Akt->Survival MAPK->Survival Agonist Agonist Agonist->nAChR Binding_Assay_Workflow start Start prep Prepare Reagents: Membranes, Radioligand, Test Compound, Buffers start->prep plate Aliquot Reagents into 96-well Plate (Total, NSB, Competition) prep->plate incubate Incubate to Reach Equilibrium (2-3 hrs) plate->incubate harvest Terminate Assay by Rapid Vacuum Filtration incubate->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki Values (Cheng-Prusoff Equation) count->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 2-(Pyrrolidin-3-yl)pyridine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development must adhere to strict safety and environmental protocols when handling chemical waste. This document provides essential, immediate, and logistical information for the proper disposal of 2-(Pyrrolidin-3-yl)pyridine hydrochloride, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. This compound is classified as a hazardous substance, and all waste containing it must be treated accordingly.

Personal Protective Equipment (PPE): All personnel handling this substance must be equipped with appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

    • This waste stream should not be mixed with other incompatible waste. It should be kept separate from strong oxidizing agents.[1]

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be made of a compatible material. The original container can be reused for waste collection if it is in good condition.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., Irritant).[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and the container through an approved and licensed waste disposal company.[1]

    • Do not pour the waste down the drain or dispose of it in regular trash.

    • Follow your institution's specific procedures for arranging a hazardous waste pickup.

Hazard and Classification Data

The following table summarizes the hazard information for 4-(Pyrrolidin-3-yl)pyridine hydrochloride, which is chemically synonymous with this compound.

Hazard ClassificationGHS Hazard StatementSignal Word
Skin Irritation H315: Causes skin irritationWarning
Eye Irritation H319: Causes serious eye irritationWarning
Respiratory Irritation H335: May cause respiratory irritationWarning

Data sourced from the Safety Data Sheet for 4-(Pyrrolidin-3-yl)pyridine hydrochloride (CAS#: 869971-44-8).[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as Hazardous A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Materials (e.g., Strong Oxidizers) C->D E Collect in a Designated, Compatible Container D->E F Label Container: 'Hazardous Waste' 'this compound' E->F G Store in a Secure, Well-Ventilated Area F->G I Complete Institutional Waste Disposal Documentation G->I H Arrange for Pickup by Licensed Waste Disposal Company I->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-(Pyrrolidin-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 2-(Pyrrolidin-3-yl)pyridine hydrochloride in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets for this and structurally similar compounds, the primary hazards are summarized below.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2A / 2H319: Causes serious eye irritation[1][3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][3]

Signal Word: Warning[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing.[4]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile) should be inspected before use and changed immediately upon contact with the chemical.[4]
Lab CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[4]
Footwear and ClothingClosed-toe shoes that cover the entire foot and long pants are mandatory. Avoid polyester or acrylic clothing.[4]
Respiratory Protection RespiratorUse of a NIOSH-approved respirator is required if engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits, or if dusts/aerosols may be generated.[4][5]

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible substances such as strong oxidizing agents.[1]

  • Store in a locked-up and secure location.[3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][3] Do not allow the product to enter drains or waterways.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Chemical-Resistant Gloves prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup handling_weigh Weigh the required amount of This compound prep_setup->handling_weigh Proceed to handling handling_dissolve Dissolve or use the compound in the experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate Experiment complete cleanup_dispose_waste Dispose of waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.